Phosphatidylserines
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PS(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1446756-47-3, 51446-62-9 | |
| Record name | Phosphatidyl serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHATIDYL SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Phosphatidylserine in Apoptotic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of phosphatidylserine (B164497) (PS) in the intricate signaling cascade of apoptosis. From its controlled externalization on the surface of apoptotic cells to its recognition by phagocytes, PS serves as a key "eat-me" signal, ensuring the efficient and immunologically silent clearance of dying cells. This document delves into the molecular mechanisms, quantitative aspects, and experimental methodologies central to understanding and targeting this fundamental biological process.
Introduction: Phosphatidylserine as a Hallmark of Apoptosis
In healthy cells, the plasma membrane exhibits a distinct lipid asymmetry, with phosphatidylserine (PS) almost exclusively sequestered to the inner leaflet.[1][2] This distribution is actively maintained by ATP-dependent enzymes called flippases.[3][4] During the early stages of apoptosis, this asymmetry is disrupted, leading to the exposure of PS on the outer leaflet of the plasma membrane.[1][5] This externalization of PS is a highly conserved and crucial signal that flags the apoptotic cell for recognition and engulfment by phagocytes, a process termed efferocytosis.[1][2][6] The efficient clearance of apoptotic cells is vital for tissue homeostasis, development, and the resolution of inflammation.[7][8]
The Molecular Machinery of Phosphatidylserine Externalization
The externalization of PS during apoptosis is a tightly regulated process orchestrated by the interplay of caspases, flippases, and scramblases.[1][9]
Caspase-Mediated Regulation: The executioner caspases, particularly caspase-3, play a central role in initiating PS exposure.[10][11][12] Activated caspases cleave and inactivate the flippases, such as ATP11A and ATP11C, which are responsible for returning PS to the inner leaflet.[9][13][14] Concurrently, caspases cleave and activate a family of proteins known as scramblases, which non-specifically and bidirectionally transport phospholipids (B1166683) across the plasma membrane, leading to the rapid appearance of PS on the cell surface.[4][13][14]
Key Proteins in PS Translocation:
-
Flippases (e.g., ATP11A, ATP11C): These P4-type ATPases actively transport PS from the outer to the inner leaflet of the plasma membrane, maintaining its asymmetric distribution in healthy cells.[3][4] During apoptosis, they are inactivated by caspase cleavage.[9][14]
-
Scramblases (e.g., Xkr8, TMEM16F): These proteins facilitate the rapid, bidirectional movement of phospholipids across the membrane bilayer. Xkr8 is a key scramblase activated by caspase-3 cleavage during apoptosis.[13][14] TMEM16F is another scramblase that can be activated by elevated intracellular calcium levels.[14]
Below is a diagram illustrating the core mechanism of PS externalization during apoptosis.
Caption: Mechanism of Phosphatidylserine Externalization in Apoptosis.
Recognition of Externalized Phosphatidylserine by Phagocytes
The exposed PS on the apoptotic cell surface acts as a ligand for a variety of phagocytic receptors, either through direct binding or indirectly via bridging molecules.[15][16][17] This recognition is the initial step in the efferocytosis process.
Direct Recognition:
-
T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4): Expressed on macrophages and dendritic cells, TIM-4 directly binds to PS and is a major receptor for the clearance of apoptotic cells.[18]
-
Brain-specific angiogenesis inhibitor 1 (BAI1): A member of the adhesion G protein-coupled receptor family, BAI1 recognizes PS and triggers downstream signaling for cytoskeletal rearrangement.[18][19]
-
Stabilin-2 (Stab2): A large transmembrane scavenger receptor that can directly bind to PS.[18]
Indirect Recognition (via Bridging Molecules):
-
Growth arrest-specific 6 (Gas6) and Protein S: These vitamin K-dependent proteins bind to PS on the apoptotic cell and then to the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) on the phagocyte.[6][15]
-
Milk fat globule-EGF factor 8 (MFG-E8): A secreted protein that binds to PS on apoptotic cells and to αvβ3 and αvβ5 integrins on phagocytes.[15][19]
The following diagram depicts the interaction between an apoptotic cell and a phagocyte.
Caption: Recognition of Exposed Phosphatidylserine by Phagocyte Receptors.
Downstream Signaling and Phagocytic Engulfment
The binding of PS, either directly or indirectly, to phagocytic receptors initiates a complex intracellular signaling cascade that culminates in the engulfment of the apoptotic cell.[6] A key pathway involves the activation of the Rac1 GTPase, which is a master regulator of actin cytoskeleton reorganization.[15]
One well-characterized pathway involves the recruitment of the adaptor proteins ELMO1 and DOCK180 to the phagocytic cup upon receptor engagement.[6] This complex then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1, leading to its activation. Activated Rac1 promotes actin polymerization and the extension of pseudopods to surround and internalize the apoptotic cell.
The signaling pathway leading to engulfment is illustrated below.
Caption: Downstream Signaling Cascade Leading to Phagocytic Engulfment.
Quantitative Data on Phosphatidylserine Exposure
The externalization of PS is a quantifiable event. The following table summarizes key quantitative parameters related to PS exposure during apoptosis.
| Parameter | Typical Value(s) | Cell Type/Condition | Reference(s) |
| Annexin (B1180172) V Binding Sites per Cell | |||
| Normal Lymphocytes | 0.53 x 10³ molecules/cell | Human Lymphocytes | [20] |
| Normal Neutrophils | 1.75 x 10³ molecules/cell | Human Neutrophils | [20] |
| Normal Monocytes | 2.45 x 10³ molecules/cell | Human Monocytes | [20] |
| Normal Platelets | 0.14 x 10³ molecules/cell | Human Platelets | [20] |
| Phosphatidylserine Concentration | |||
| Inner Leaflet (Normal RBCs) | ~1.1 µmol / 10⁷ cells | Human Red Blood Cells | [21] |
| Outer Leaflet (Normal RBCs) | ~0.12 µmol / 10⁷ cells | Human Red Blood Cells | [21] |
| Fold Increase in PS Exposure | |||
| Thalassemic vs. Normal RBCs | 1.7-fold increase | Human Red Blood Cells | [21] |
Experimental Protocols
Detection of Phosphatidylserine Externalization using Annexin V Staining and Flow Cytometry
Principle: Annexin V is a calcium-dependent protein that has a high affinity for PS.[5][22] When conjugated to a fluorochrome (e.g., FITC), it can be used to detect apoptotic cells with exposed PS via flow cytometry.[23] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact plasma membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.[24] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include a negative control (untreated cells).
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes and discard the supernatant.
-
Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium. Centrifuge the combined cell suspension and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 1-2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The workflow for the Annexin V assay is depicted below.
References
- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 2. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of flippases, scramblases and transfer proteins in phosphatidylserine subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of apoptotic cell phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase 3 regulates phosphatidylserine externalization and phagocytosis of oxidatively stressed erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Phosphatidylserine recognition by phagocytes: a view to a kill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New phosphatidylserine receptors: clearance of apoptotic cells and more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CD300b regulates the phagocytosis of apoptotic cells via phosphatidylserine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of phosphatidylserine exposure in leukocytes and platelets by whole-blood flow cytometry with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Discoveries: Unraveling Phosphatidylserine's Role in Cell Membrane Asymmetry
A Technical Guide on the Foundational Research into the Asymmetric Distribution of Phosphatidylserine (B164497) in the Plasma Membrane and its Early Implications for Cellular Function.
This whitepaper provides a comprehensive technical overview of the seminal research that established the principle of phosphatidylserine (PS) asymmetry in the cell membrane. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational experimental work that underpins our current understanding of membrane biology. The document details the core quantitative data, in-depth experimental protocols, and the early conceptualization of signaling pathways related to PS distribution.
Introduction: The Dawn of an Asymmetric View of the Cell Membrane
The fluid mosaic model, proposed by Singer and Nicolson in 1972, provided a revolutionary framework for understanding the structure of biological membranes. However, this model initially depicted a largely symmetric distribution of phospholipids (B1166683) between the two leaflets of the bilayer. It was the pioneering work of researchers in the early 1970s that challenged this notion and revealed a remarkable and functionally significant asymmetry in the arrangement of membrane lipids. This discovery, particularly concerning the localization of phosphatidylserine, opened up new avenues of research into the roles of membrane lipids in a multitude of cellular processes, from maintaining cell integrity to signaling cell death.
This guide revisits the foundational experiments that were instrumental in establishing the asymmetric distribution of phospholipids, with a specific focus on phosphatidylserine. We will delve into the quantitative data that emerged from these early studies, the ingenious experimental methodologies that were developed to probe the membrane's inner and outer leaflets, and the initial insights into the functional consequences of this asymmetry.
Quantitative Analysis of Phospholipid Distribution in the Human Erythrocyte Membrane
The human red blood cell (erythrocyte) served as a pivotal model system for early studies on membrane asymmetry due to its lack of internal organelles and the relative ease of isolating its plasma membrane. Seminal work by Bretscher in 1972 and a comprehensive study by Verkleij and colleagues in 1973 provided the first quantitative data on the asymmetric distribution of phospholipids.[1][2][3] These studies revealed that the choline-containing phospholipids, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are predominantly located in the outer leaflet, while the aminophospholipids, phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS), are primarily found in the inner, cytoplasmic leaflet.[1][2][3]
The following table summarizes the quantitative distribution of the major phospholipid classes in the inner and outer leaflets of the human erythrocyte membrane as determined in these early, groundbreaking studies.
| Phospholipid | Total Phospholipid (%) | Outer Leaflet (% of total) | Inner Leaflet (% of total) |
| Phosphatidylcholine (PC) | 30 | 76 | 24 |
| Sphingomyelin (SM) | 25 | 82 | 18 |
| Phosphatidylethanolamine (PE) | 28 | 20 | 80 |
| Phosphatidylserine (PS) | 17 | 0 | 100 |
Data adapted from early studies on human erythrocyte membranes.
This stark asymmetry, particularly the exclusive localization of phosphatidylserine to the inner leaflet under normal physiological conditions, strongly suggested a highly regulated and functionally important aspect of membrane architecture.
Key Experimental Protocols for Determining Phospholipid Asymmetry
The elucidation of phospholipid asymmetry was made possible by the development of clever experimental techniques that could selectively probe the outer leaflet of intact cells without disrupting the membrane's integrity. The two primary methods employed in these early studies were chemical labeling with membrane-impermeant reagents and enzymatic degradation using phospholipases.
Chemical Labeling with Trinitrobenzenesulfonic Acid (TNBS)
This method utilizes the fact that TNBS is a small, water-soluble molecule that cannot readily cross the cell membrane at low temperatures. It reacts with primary amino groups, such as those present in the headgroups of phosphatidylethanolamine (PE) and phosphatidylserine (PS). By comparing the amount of labeled PE and PS in intact cells versus lysed cells (ghosts), researchers could deduce the proportion of these phospholipids present in the outer leaflet.
Experimental Protocol: TNBS Labeling of Erythrocytes
-
Cell Preparation: Freshly drawn human erythrocytes are washed multiple times in an isotonic buffer (e.g., 130 mM NaCl, 20 mM Tris-HCl, pH 8.5) to remove plasma proteins and other contaminants. The cells are then resuspended in the same buffer to a known concentration.
-
Labeling Reaction: A freshly prepared solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) is added to the erythrocyte suspension to a final concentration of approximately 1-5 mM.
-
Incubation: The cell suspension is incubated at a low temperature (typically 4°C) for a defined period (e.g., 1-2 hours) with gentle agitation to prevent cell lysis. The low temperature is crucial to minimize the transmembrane movement of both the TNBS reagent and the phospholipids.
-
Quenching and Washing: The reaction is quenched by adding an excess of a primary amine-containing compound, such as glycine (B1666218) or Tris, which reacts with the remaining TNBS. The cells are then washed extensively with the isotonic buffer to remove unreacted TNBS and quenching agent.
-
Lipid Extraction: Lipids are extracted from the labeled erythrocytes using a standard procedure, such as the Bligh-Dyer method (chloroform:methanol:water).
-
Analysis: The extracted lipids are separated by two-dimensional thin-layer chromatography (TLC). The spots corresponding to PE, PS, and the TNBS-labeled derivatives are identified and quantified, typically by phosphate (B84403) analysis.
-
Comparison with Lysed Cells: The same procedure is carried out on erythrocyte ghosts (prepared by hypotonic lysis) to label all the PE and PS present in the membrane. The percentage of labeled aminophospholipids in intact cells compared to lysed cells provides the distribution in the outer leaflet.
Enzymatic Digestion with Phospholipase A2
This technique employs phospholipase A2, an enzyme that hydrolyzes the ester bond at the sn-2 position of glycerophospholipids. Crucially, the enzyme cannot penetrate the intact cell membrane. Therefore, when applied to intact erythrocytes, it can only digest the phospholipids present in the outer leaflet.
Experimental Protocol: Phospholipase A2 Digestion of Erythrocytes
-
Erythrocyte Preparation: Human erythrocytes are washed as described in the TNBS protocol and resuspended in a buffer suitable for phospholipase A2 activity (e.g., a buffer containing Ca²⁺, which is required by many phospholipases A2).
-
Enzyme Treatment: A purified preparation of phospholipase A2 (often from snake venom or pancreas) is added to the erythrocyte suspension. The concentration and incubation time are carefully optimized to achieve significant hydrolysis of outer leaflet phospholipids without causing cell lysis.
-
Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 1-2 hours) with gentle mixing.
-
Reaction Termination: The enzymatic reaction is stopped by adding a chelating agent such as EDTA, which sequesters the Ca²⁺ ions essential for phospholipase A2 activity.
-
Lipid Extraction and Analysis: Lipids are extracted from the treated cells, and the remaining intact phospholipids are separated and quantified using thin-layer chromatography and phosphate analysis. The degree of hydrolysis of each phospholipid class is then calculated.
-
Control Experiments: Control experiments are performed without the enzyme to account for any spontaneous lipid degradation. Additionally, the experiment is repeated on erythrocyte ghosts to confirm that all phospholipids are susceptible to digestion when both leaflets are accessible.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures and the early understanding of the signaling implications of phosphatidylserine asymmetry.
Figure 1: Experimental workflow for determining phospholipid asymmetry using TNBS labeling.
Figure 2: Experimental workflow for phospholipid asymmetry analysis using Phospholipase A2.
Figure 3: Early conceptualization of phosphatidylserine's role in signaling.
Early Insights into the Functional Significance of Phosphatidylserine Asymmetry
The discovery of the exclusive localization of PS on the inner leaflet of the plasma membrane immediately raised questions about its functional importance. Early research in the late 1970s and 1980s began to shed light on the critical roles of PS asymmetry and the consequences of its disruption.
Maintenance of Membrane Integrity and Stability
The distinct lipid compositions of the two leaflets contribute to differences in their physical properties, such as charge and fluidity. The concentration of negatively charged PS on the inner leaflet creates a significant negative surface charge on the cytoplasmic side of the membrane. This charge distribution was thought to be important for the proper interaction of the membrane with the cytoskeleton and for the localization and function of various peripheral membrane proteins.
A Signal for Apoptosis and Cellular Clearance
One of the most profound discoveries related to PS asymmetry was its role in apoptosis, or programmed cell death. In healthy cells, the strict sequestration of PS to the inner leaflet is actively maintained by enzymes called flippases. However, during apoptosis, this asymmetry is lost, and PS becomes exposed on the outer surface of the cell. This externalized PS acts as an "eat-me" signal, recognized by receptors on phagocytic cells, such as macrophages, leading to the swift and efficient clearance of the apoptotic cell. This process is crucial for preventing inflammation and maintaining tissue homeostasis.
Role in Blood Coagulation
In addition to its role in apoptosis, the exposure of PS on the surface of activated platelets was found to be a critical event in the blood coagulation cascade. The negatively charged surface provided by the exposed PS acts as a platform for the assembly of key clotting factors, leading to the generation of thrombin and the formation of a blood clot.
Conclusion
The early research on phosphatidylserine and cell membrane asymmetry laid the groundwork for our current understanding of the dynamic and highly regulated nature of biological membranes. The meticulous quantitative analyses and the development of innovative experimental techniques by pioneers in the field revealed a hidden layer of complexity in membrane organization. The discovery that phosphatidylserine is strictly sequestered to the inner leaflet in healthy cells and exposed during critical cellular processes like apoptosis and blood coagulation transformed our view of membrane lipids from passive structural components to active participants in cellular signaling. This foundational knowledge continues to be of immense importance in various fields, including cell biology, immunology, and the development of novel therapeutic strategies that target membrane asymmetry.
References
- 1. The asymmetric distribution of phospholipids in the human red cell membrane. A combined study using phospholipases and freeze-etch electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Unveiling the Ancient Language of Cell Life and Death: The Evolutionary Conservation of Phosphatidylserine's Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary: Phosphatidylserine (B164497) (PS), a ubiquitous phospholipid, plays a deeply conserved and fundamental role in cellular signaling across the evolutionary spectrum. In healthy cells, it is strictly sequestered to the inner leaflet of the plasma membrane. However, its externalization acts as a potent, evolutionarily ancient "eat-me" signal, primarily triggering the silent clearance of apoptotic cells. This process is critical for tissue homeostasis and preventing inflammation. Beyond this canonical role, PS is a key player in hemostasis, providing a catalytic surface for blood coagulation cascades, and also serves as a crucial modulator of the immune system. This guide delves into the conserved functions of PS, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to provide a comprehensive resource for professionals in life sciences and drug development.
Introduction: Phosphatidylserine as a Universal Cellular Signal
Phosphatidylserine is a glycerophospholipid that constitutes a minor but vital component of eukaryotic cell membranes.[1][2] Its defining characteristic is its asymmetric distribution, being almost exclusively located on the cytoplasmic side of the plasma membrane in viable cells.[3][4] This asymmetry is actively maintained by ATP-dependent enzymes called flippases. The loss of this asymmetry, resulting in the exposure of PS on the cell's outer surface, is a hallmark of apoptosis and is a remarkably conserved phenomenon observed from nematodes to humans.[3] This externalized PS serves as a universal signal for the recognition and removal of dying cells by phagocytes, a process crucial for development, tissue turnover, and the resolution of inflammation.[5] Furthermore, the function of PS extends to critical physiological processes such as blood coagulation and immune regulation, highlighting its multifaceted and evolutionarily conserved importance.[6][7]
Data Presentation: A Quantitative Look at Phosphatidylserine Function
To facilitate a comparative understanding of PS function across different species and contexts, the following tables summarize key quantitative data.
Table 1: Phosphatidylserine Concentration in Cellular Membranes
| Organism/Cell Type | Membrane | Phosphatidylserine (% of Total Phospholipids) | Reference |
| Human Erythrocyte | Plasma Membrane | ~13-15% | [8][9] |
| Horse Erythrocyte | Plasma Membrane | ~12% | [9] |
| Pig Erythrocyte | Plasma Membrane | ~14% | [9] |
| Rabbit Erythrocyte | Plasma Membrane | ~14% | [9] |
| Rat Erythrocyte | Plasma Membrane | ~13% | [10] |
| Human Platelets | Plasma Membrane | ~10-15% | |
| Saccharomyces cerevisiae (Yeast) | Plasma Membrane | ~4% | [11] |
| Drosophila melanogaster (Fruit Fly) Cells | Plasma Membrane | Low to undetectable | |
| Sweet Potato (Ipomoea batatas) Leaves | Thylakoid Membrane | ~3% | [12] |
Table 2: Binding Affinities of Proteins to Phosphatidylserine
| Protein | Organism | Ligand | Dissociation Constant (Kd) | Reference |
| Annexin V | Human | Phosphatidylserine | ~0.5 nM | |
| TIM-1 (T-cell immunoglobulin and mucin domain-1) | Human | Phosphatidylserine | 0.35 ± 0.05 µM | [13] |
| TIM-3 (T-cell immunoglobulin and mucin domain-3) | Human | Phosphatidylserine | 9.7 ± 4.2 µM | [13] |
| TIM-4 (T-cell immunoglobulin and mucin domain-4) | Human | Phosphatidylserine | 0.77 ± 0.32 µM | [13] |
| Stabilin-2 | Human | Phosphatidylserine | High Affinity (Kd not specified) | [14][15] |
| BAI1 (Brain-specific angiogenesis inhibitor 1) | Human | Phosphatidylserine | High Affinity (Kd not specified) | [16][17] |
| Factor VIII | Human | Phosphatidylserine-containing nanodiscs | ~9 nM | |
| Protein Z | Human | Phosphatidylserine | ~48 µM |
Key Signaling Pathways Involving Phosphatidylserine
The externalization of PS initiates several critical signaling cascades. Below are graphical representations of these pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of PS function.
Annexin V Binding Assay for Apoptosis Detection
This protocol outlines the detection of externalized PS on apoptotic cells using fluorochrome-conjugated Annexin V.
Materials:
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD, DAPI)
-
Phosphate-Buffered Saline (PBS), cold
-
Cell suspension (1 x 10^5 to 1 x 10^6 cells/mL)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cell population using the desired method. Include appropriate negative (untreated) and positive controls.
-
Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells (due to membrane rupture without initial PS exposure)
In Vitro Phagocytosis Assay
This protocol describes a method to quantify the engulfment of apoptotic cells by phagocytes.
Materials:
-
Phagocytic cells (e.g., macrophages, dendritic cells)
-
Target cells (to be induced into apoptosis)
-
Apoptosis-inducing agent (e.g., staurosporine, UV irradiation)
-
Fluorescent labels for target cells (e.g., pHrodo, CFSE) and phagocytes (e.g., DAPI for nuclear staining)
-
Culture medium
-
PBS
-
Microplate reader or fluorescence microscope
Procedure:
-
Prepare Phagocytes: Plate phagocytic cells in a multi-well plate and culture until adherent and quiescent.
-
Prepare and Label Target Cells: Induce apoptosis in the target cell population. Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. Wash the cells to remove excess dye.
-
Co-culture: Add the fluorescently labeled apoptotic cells to the phagocyte culture at a specific ratio (e.g., 5:1 apoptotic cells to phagocytes).
-
Incubation: Incubate the co-culture for a defined period (e.g., 1-3 hours) at 37°C to allow for phagocytosis.
-
Washing: Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Quantification:
-
Microscopy: Fix and stain the cells (e.g., with a nuclear stain for the phagocytes). Count the number of phagocytes that have engulfed one or more fluorescent target cells. The phagocytic index can be calculated as (number of phagocytes with engulfed cells / total number of phagocytes) x 100.
-
Flow Cytometry: Detach the phagocytes and analyze the fluorescence intensity. An increase in fluorescence in the phagocyte population indicates engulfment of the labeled target cells.
-
Prothrombinase Complex Assay (In Vitro)
This protocol provides a framework for measuring the activity of the prothrombinase complex on a PS-containing surface.
Materials:
-
Purified coagulation factors: Factor Xa, Factor Va, Prothrombin
-
Phospholipid vesicles containing phosphatidylserine (e.g., 25% PS, 75% PC)
-
Tris-buffered saline (TBS) with CaCl2
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Microplate reader
-
Stop solution (e.g., acetic acid)
Procedure:
-
Prepare Phospholipid Vesicles: Prepare small unilamellar vesicles containing a defined percentage of PS by extrusion or sonication.
-
Assemble the Prothrombinase Complex: In a microplate well, combine the PS-containing vesicles, Factor Va, and Factor Xa in TBS containing CaCl2. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the complex to assemble on the vesicle surface.
-
Initiate the Reaction: Add prothrombin to the well to start the conversion to thrombin.
-
Measure Thrombin Activity: At timed intervals, take aliquots of the reaction mixture and add them to a separate well containing the chromogenic thrombin substrate.
-
Stop the Reaction: After a defined time, add a stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) using a microplate reader.
-
Calculate Thrombin Generation: The rate of change in absorbance is proportional to the amount of thrombin generated. Create a standard curve with known concentrations of thrombin to quantify the results.
Conclusion and Future Directions
The evolutionary conservation of phosphatidylserine's function as a key cellular signal underscores its fundamental importance in biology. From the simple "eat-me" signal in apoptosis to its intricate roles in hemostasis and immune modulation, the exposure of PS on the cell surface orchestrates a range of critical physiological responses. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate these processes.
Future research will likely focus on elucidating the finer details of PS recognition by its diverse array of receptors and the downstream signaling pathways they initiate. Understanding how different cell types in various organisms modulate PS exposure and recognition will be crucial. For drug development, targeting PS exposure or its recognition by specific receptors holds significant therapeutic potential in areas such as oncology (promoting anti-tumor immunity), autoimmune diseases (enhancing the clearance of apoptotic cells), and infectious diseases (preventing viral entry that mimics apoptosis). The continued investigation into the ancient and conserved language of phosphatidylserine promises to unlock new avenues for therapeutic intervention and a deeper understanding of cellular life and death.
References
- 1. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distribution and function of phosphatidylserine in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 4. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 7. The role of phosphatidylserine recognition receptors in multiple biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vertebrate Membrane Proteins: Structure, Function, and Insights from Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipid composition of the mammalian red cell membrane can be rationalized by a superlattice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of phosphatidylserine in the localization of cell surface membrane proteins in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Involvement of Phosphatidylserine and Triacylglycerol in the Response of Sweet Potato Leaves to Salt Stress [frontiersin.org]
- 13. portlandpress.com [portlandpress.com]
- 14. STAB2 stabilin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Rapid cell corpse clearance by stabilin-2, a membrane phosphatidylserine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphatidylserine exposure modulates adhesion GPCR BAI1 (ADGRB1) signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Structure of Phosphatidylserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental biochemical structure of phosphatidylserine (B164497) (PS), a critical anionic phospholipid in eukaryotic cell membranes. The document details its molecular architecture, key physicochemical properties, and its pivotal roles in cellular signaling. Furthermore, it outlines detailed experimental protocols for the extraction, analysis, and functional characterization of phosphatidylserine, designed to support advanced research and development applications.
Core Biochemical Structure of Phosphatidylserine
Phosphatidylserine is a glycerophospholipid, a class of lipids that form the backbone of cellular membranes.[1][2] Its structure is characterized by a central glycerol (B35011) molecule esterified to two fatty acid chains at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position.[1][2] The defining feature of phosphatidylserine is the attachment of the amino acid L-serine to this phosphate group via a phosphodiester bond.[1][2] This composition imparts an amphipathic nature to the molecule, with a polar headgroup (serine and phosphate) and two nonpolar fatty acid tails.[1]
The fatty acid chains of phosphatidylserine can vary in length and degree of saturation, leading to a diverse range of molecular species.[1] This variability is crucial for modulating the fluidity and other physical properties of cell membranes.[1] In mammalian cells, phosphatidylserine is predominantly located in the inner leaflet of the plasma membrane, a distribution that is critical for its signaling functions.[2]
Physicochemical Properties of Phosphatidylserine
The unique structure of phosphatidylserine dictates its physicochemical properties, which are essential for its biological functions. These properties are influenced by the specific fatty acid composition of the molecule.
Quantitative Data Summary
The following table summarizes key quantitative data for several common phosphatidylserine species. This information is vital for researchers working on membrane biophysics, lipidomics, and drug delivery systems.
| Phosphatidylserine Species | Abbreviation | Molecular Weight ( g/mol ) | pKa (Carboxyl) | pKa (Amino) | Phase Transition Temp. (Tm) (°C) |
| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | DMPS (14:0/14:0) | ~697.8 | ~3.6 | ~9.8 | 35 |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | DPPS (16:0/16:0) | ~754.0 | ~3.6 | ~9.8 | 54 |
| 1,2-distearoyl-sn-glycero-3-phospho-L-serine | DSPS (18:0/18:0) | ~810.1 | ~3.6 | ~9.8 | 68 |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | DOPS (18:1/18:1) | ~806.1 | ~3.6 | ~9.8 | -11 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS (16:0/18:1) | ~780.0 | ~3.6 | ~9.8 | 14 |
Data compiled from multiple sources.[3][4]
Key Signaling Pathways Involving Phosphatidylserine
Phosphatidylserine's asymmetric distribution in the plasma membrane is actively maintained. Its translocation to the outer leaflet serves as a crucial signal in several physiological processes, most notably apoptosis. It also acts as a docking site and cofactor for various signaling proteins on the inner membrane leaflet.
Apoptosis
During the early stages of apoptosis, or programmed cell death, phosphatidylserine is externalized to the outer leaflet of the plasma membrane.[5] This exposed phosphatidylserine acts as an "eat-me" signal, recognized by phagocytic cells, leading to the clearance of the apoptotic cell without inducing an inflammatory response.[5]
Phosphatidylserine externalization during apoptosis.
Protein Kinase C (PKC) Activation
Phosphatidylserine is an essential cofactor for the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways.[6] PKC translocates from the cytosol to the plasma membrane, where it interacts with phosphatidylserine, diacylglycerol (DAG), and Ca2+ for full activation.[6]
Role of Phosphatidylserine in PKC activation.
Akt Signaling Pathway
The activation of the serine/threonine kinase Akt (Protein Kinase B) is also modulated by phosphatidylserine.[7] While Akt activation is primarily dependent on phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), phosphatidylserine promotes the binding of Akt to PIP3 and facilitates the conformational changes required for its full phosphorylation and activation.[7][8]
Phosphatidylserine as a modulator of Akt activation.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of phosphatidylserine, as well as a functional assay for its role in apoptosis.
Extraction of Phosphatidylserine from Brain Tissue (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[9][10][11][12][13]
Materials:
-
Brain tissue
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize the brain tissue with a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times that of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[9]
-
Agitate the homogenate for 15-20 minutes at room temperature.[9]
-
Separate the liquid phase by filtration or centrifugation.[9]
-
Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution.[9]
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[9]
-
Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[9]
-
Evaporate the chloroform phase to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen.[9]
-
The dried lipid extract can be stored under nitrogen at -20°C for further analysis.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different phospholipid classes, including phosphatidylserine.[14][15][16]
Materials:
-
Lipid extract
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Silica (B1680970) column (e.g., 4.6 mm x 250 mm, 5 µm)[14]
-
Mobile phase solvents (e.g., n-hexane, isopropanol, 1% phosphoric acid in water)[14]
Procedure:
-
Dissolve the dried lipid extract in a suitable solvent (e.g., chloroform or the initial mobile phase).[14]
-
Set up the HPLC system with a silica column.[14]
-
Equilibrate the column with the initial mobile phase. A common mobile phase for phosphatidylserine separation is a mixture of n-hexane:isopropanol:1% phosphoric acid in water (e.g., 25:70:5, v/v/v) for isocratic elution.[14]
-
Inject the sample onto the column.
-
Run the separation isocratically or with a gradient elution as needed to resolve different lipid species.
-
Detect the eluting phosphatidylserine using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD.[14]
-
Quantify the phosphatidylserine peak by comparing its area to that of a known standard.
Structural Characterization by Mass Spectrometry (MS)
LC-MS/MS is a highly sensitive and specific method for the identification and structural elucidation of phosphatidylserine molecular species.[17][18][19][20]
Procedure:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Perform the HPLC separation as described above.
-
Analyze the eluting compounds in negative ion mode, as phosphatidylserine readily forms [M-H]⁻ ions.[19]
-
In MS1 mode, identify the precursor ions corresponding to the different phosphatidylserine molecular species based on their mass-to-charge ratio (m/z).
-
Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns.
-
Characteristic fragment ions for phosphatidylserine include the neutral loss of the serine headgroup (87 Da) and the ions corresponding to the individual fatty acyl chains.[17][20]
-
Identify the specific fatty acid composition of each phosphatidylserine species based on the observed fragment ions.
Functional Assay: Detection of Apoptosis using Annexin V Staining
This assay detects the externalization of phosphatidylserine, a hallmark of early apoptosis.[3][5][6][7][21]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[7]
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells using an appropriate stimulus. Include a negative control of untreated cells.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.[3]
-
Wash the cells once with cold 1X PBS.[3]
-
Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[3]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI to the cell suspension.[3][6]
-
Incubate for 15-20 minutes at room temperature in the dark.[3][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the comprehensive analysis of phosphatidylserine and its role in apoptosis.
Workflow for phosphatidylserine analysis.
Workflow for apoptosis detection via PS externalization.
References
- 1. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Initial step of pH-jump-induced lamellar to bicontinuous cubic phase transition in dioleoylphosphatidylserine/monoolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. mmpc.org [mmpc.org]
- 11. Lipid extraction by folch method | PPTX [slideshare.net]
- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 13. repository.seafdec.org [repository.seafdec.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. remedypublications.com [remedypublications.com]
- 17. Profile of Phosphatidylserine Modifications under Nitroxidative Stress Conditions Using a Liquid Chromatography-Mass Spectrometry Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. sfrbm.org [sfrbm.org]
- 20. researchgate.net [researchgate.net]
- 21. kumc.edu [kumc.edu]
Phosphatidylserine's "Eat-Me" Signal: A Technical Guide to Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of phosphatidylserine (B164497) (PS) as an "eat-me" signal for the phagocytic clearance of apoptotic cells. We will delve into the molecular mechanisms of PS exposure, its recognition by phagocytes through a variety of receptor systems, and the intricate signaling cascades that orchestrate this essential biological process. This guide provides quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in this field.
The "Eat-Me" Signal: Exposure of Phosphatidylserine
In healthy cells, the plasma membrane exhibits a tightly regulated asymmetric distribution of phospholipids. Phosphatidylserine is predominantly sequestered to the inner leaflet by the action of ATP-dependent aminophospholipid translocases (flippases). During the early stages of apoptosis, this asymmetry is lost. This process is a result of two coordinated events: the inactivation of flippases and the activation of phospholipid scramblases. This enzymatic activity randomizes the distribution of phospholipids, leading to the exposure of PS on the outer leaflet of the plasma membrane.[1][2] This externalized PS serves as a potent "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[3][4]
Recognition of the "Eat-Me" Signal: Phagocytic Receptors
Phagocytes utilize a sophisticated repertoire of receptors to recognize exposed PS on apoptotic cells. This recognition can occur through direct binding to PS or indirectly through soluble bridging molecules that opsonize the apoptotic cell.
Indirect Recognition via Bridging Molecules
Several soluble proteins act as opsonins by binding to PS on the apoptotic cell surface and simultaneously engaging receptors on the phagocyte.
-
Growth Arrest-Specific 6 (Gas6) and Protein S (ProS1): These vitamin K-dependent proteins bind to PS via their N-terminal gamma-carboxyglutamic acid (Gla) domains.[5][6] Their C-terminal domains then engage the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases on the phagocyte surface.[7][8][9] Gas6 can bind to all three TAM receptors, whereas Protein S primarily interacts with Tyro3 and Mer.[5][10]
-
Milk Fat Globule-EGF Factor 8 (MFG-E8): This secreted glycoprotein (B1211001) binds to PS on apoptotic cells and bridges them to phagocytes by interacting with αvβ3 and αvβ5 integrins.[11][12][13]
Direct Recognition of Phosphatidylserine
A number of transmembrane receptors on phagocytes can directly bind to exposed PS.
-
T-cell Immunoglobulin and Mucin domain-containing (TIM) proteins: TIM-1 and TIM-4 are expressed on various immune cells and directly recognize PS, playing a role in the tethering and engulfment of apoptotic cells.[4][14]
-
Brain-Specific Angiogenesis Inhibitor 1 (BAI1): This adhesion G protein-coupled receptor recognizes PS through its thrombospondin type 1 repeats.[2][15]
-
CD300 family: CD300a, an inhibitory receptor, has been shown to bind to PS and phosphatidylethanolamine (B1630911) (PE) on apoptotic cells, modulating the phagocytic response.[16][17][18]
-
Stabilin-1 and Stabilin-2: These large transmembrane scavenger receptors are involved in the clearance of apoptotic cells by directly binding to PS.[19]
Quantitative Data: Binding Affinities and Concentrations
The following tables summarize key quantitative data related to the interaction of PS with its recognition machinery.
| Interacting Molecules | Dissociation Constant (Kd) | Cell/System | Reference |
| Human MFG-E8 & Phosphatidylserine | 20 nM | In vitro ELISA | [17] |
| Soluble RAGE (sRAGE) & Phosphatidylserine | 0.563 μM | Surface Plasmon Resonance (Biacore) | [19] |
| Annexin V & Phosphatidylserine | Nanomolar range | General Literature | [20] |
| Gas6 & Axl | < 1.0 nM | NIH 3T3-based cell lines | [21] |
| Gas6 & Mer | 15-50 nM | HEK293T cells | [21] |
| Gas6 & Tyro3 | 15-50 nM | HEK293T cells | [21] |
| Protein S & Mer | 15-50 nM | HEK293T cells | [21] |
| Protein S & Tyro3 | 15-50 nM | HEK293T cells | [21] |
| Protein S & Phosphatidylserine | 20-40 nM | HEK293T cells | [21] |
| Gas6 & Phosphatidylserine | 20-40 nM | HEK293T cells | [21] |
| Molecule | Concentration | Location/Condition | Reference |
| Gas6 | 20-50 ng/mL (0.25 nmol/L) | Human Plasma | [4] |
| Protein S | 346 nmol/L | Human Plasma | [4] |
Signaling Pathways in PS-Mediated Phagocytosis
The engagement of PS receptors initiates intracellular signaling cascades that culminate in the cytoskeletal rearrangements necessary for engulfment.
TAM Receptor Signaling
Binding of Gas6 or Protein S to TAM receptors leads to receptor dimerization and autophosphorylation, initiating downstream signaling. This cascade involves the activation of phosphoinositide 3-kinase (PI3K), phospholipase C gamma (PLCγ), and the small GTPase Rac1, which is a key regulator of actin polymerization and phagocytic cup formation.[1][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. CD300a: An Innate Immune Checkpoint Shaping Tumor Immunity and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD300a Receptor Blocking Enhances Early Clearance of Leishmania donovani From Its Mammalian Host Through Modulation of Effector Functions of Phagocytic and Antigen Experienced T Cells [frontiersin.org]
- 4. Putting the brakes on phagocytosis: “don't‐eat‐me” signaling in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 9. Differential TAM receptor–ligand–phospholipid interactions delimit differential TAM bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phagocytic Integrins: Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of phosphatidylserine as a ligand for the CD300a immunoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas6, a ligand for the receptor protein-tyrosine kinase Tyro-3, is widely expressed in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Mouse macrophages show different requirements for phosphatidylserine receptor Tim4 in efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Tim-4 in Health and Disease: Friend or Foe? [frontiersin.org]
The Uneven World of Phosphatidylserine: A Technical Guide to its Distribution in Cellular Landscapes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS), a glycerophospholipid vital for cellular function, exhibits a highly regulated and asymmetric distribution within eukaryotic cells. In healthy, quiescent cells, PS is predominantly sequestered to the inner leaflet of the plasma membrane, contributing to the membrane's charge and serving as a docking site for various signaling proteins.[1][2] However, the translocation of PS to the outer leaflet is a critical signaling event, most notably as an "eat-me" signal on apoptotic cells, triggering their clearance by phagocytes.[3][4] This tightly controlled distribution is crucial for maintaining cellular homeostasis and orchestrating physiological processes ranging from blood coagulation to synaptic pruning.[4][5] Understanding the nuances of PS distribution across different cell types and organelles is paramount for researchers in fields such as apoptosis, immunology, neuroscience, and cancer biology, as well as for professionals involved in drug development targeting these pathways.
This in-depth technical guide explores the distribution of phosphatidylserine in various cell types, providing quantitative data, detailed experimental protocols for its detection, and visualizations of the key signaling pathways and experimental workflows involved in its dynamic localization.
Quantitative Distribution of Phosphatidylserine
The concentration of phosphatidylserine varies significantly between different cell types, organelles, and even between the leaflets of a single membrane. The following tables summarize the available quantitative data on PS distribution.
| Membrane/Organelle | Phosphatidylserine Content (% of Total Phospholipids) | Reference(s) |
| Plasma Membrane (Overall) | 10 - 15% | [6] |
| - Inner Leaflet | Almost exclusively located here in healthy cells.[1][3][4] | [1][3][4] |
| - Outer Leaflet | Less than 10% in healthy cells.[3] | [3] |
| Endoplasmic Reticulum | ~4% | [6] |
| Mitochondria | ~1% | [6] |
| Human Cerebral Cortex | 13 - 15% | [3] |
| Brain White Matter and Myelin | 16.0 - 21.1% | [7] |
| Cell Type | Specific Distribution Details | Reference(s) |
| Neurons | High concentrations, particularly in the brain.[7][8] PS plays a role in neuronal survival, neurite growth, and synaptogenesis.[3] Docosahexaenoic acid (DHA) enrichment specifically increases total PS levels in neuronal cells.[9] | [3][7][8][9] |
| Glial Cells | The total glial fraction is approximately twice as rich in phospholipids (B1166683) as the neuronal fraction.[10] Astrocytes are suggested to be a major site of PS synthesis in some brain regions.[8] | [8][10] |
| Erythrocytes (Red Blood Cells) | Asymmetric distribution is well-established, with virtually all PS in the inner leaflet in healthy cells.[1] | [1] |
| Platelets | Upon activation, PS is rapidly exposed on the outer leaflet, initiating the blood coagulation cascade.[4] | [4] |
| Lymphocytes | During apoptosis, PS is externalized, marking the cells for phagocytosis.[11] | [11] |
| Tumor Cells | Some tumor cells exhibit increased exposure of PS on their outer leaflet compared to their non-tumorigenic counterparts.[9] | [9] |
Experimental Protocols for Detecting Phosphatidylserine
The detection and quantification of phosphatidylserine, particularly its exposure on the cell surface, are fundamental techniques in many areas of cell biology research. Below are detailed methodologies for key experiments.
Annexin V Staining for Flow Cytometry
This is the most common method for detecting PS externalization on apoptotic cells. Annexin V is a protein that has a high affinity for PS in the presence of calcium.
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for viability staining
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (1-5 x 10⁵ cells per sample)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired method. Include a negative control (untreated cells) and a positive control.
-
Harvest the cells (for adherent cells, use a gentle dissociation method to minimize membrane damage) and collect them by centrifugation.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorophore-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI or 7-AAD solution immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.[13]
Data Interpretation:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS externalization)
Fluorescence Microscopy for Visualizing Phosphatidylserine
Fluorescence microscopy allows for the direct visualization of PS distribution on individual cells.
Materials:
-
Fluorophore-conjugated Annexin V or other PS-binding probes (e.g., P-IID)[14]
-
Nuclear stain (e.g., DAPI or Hoechst)
-
1X Binding Buffer
-
Cells grown on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filters
Procedure for Adherent Cells:
-
Culture cells on coverslips to the desired confluency.
-
Induce apoptosis as required.
-
Wash the cells twice with ice-cold PBS.[13]
-
Incubate the cells with 500 µL of 1X Binding Buffer.[13]
-
Add 5 µL of fluorophore-conjugated Annexin V and a nuclear stain to the coverslip.
-
Gently rock the coverslip and incubate for 15 minutes at room temperature in the dark.[13]
-
Image the cells directly under a fluorescence microscope.
Procedure for Suspension Cells:
-
Harvest and wash the cells as described for flow cytometry.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorophore-conjugated Annexin V and a nuclear stain.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add the cell suspension to a microscope slide, place a coverslip on top, and image.[13]
Lipid Extraction and Mass Spectrometry for Quantitative Analysis
For a comprehensive and quantitative analysis of the entire lipidome, including all PS species, mass spectrometry is the gold standard.
Materials:
-
Cell or tissue samples
-
Solvents for lipid extraction (e.g., Chloroform:Methanol (B129727) mixture, or Methanol:Methyl-tert-butyl ether (MTBE) mixture)[15][16]
-
Internal lipid standards
-
Nitrogen gas for drying
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure (General Overview):
-
Homogenization: Homogenize cell or tissue samples in an appropriate buffer on ice.
-
Lipid Extraction:
-
Folch Method: Add a chloroform:methanol (2:1, v/v) mixture to the homogenate. Vortex and incubate. Add water to induce phase separation. The lower organic phase contains the lipids.[17]
-
Matyash (MTBE) Method: Add ice-cold methanol to the sample, followed by MTBE. Vortex and sonicate. Add water to induce phase separation. The upper organic phase contains the lipids.[16]
-
-
Drying and Reconstitution: Collect the organic phase and dry it under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.[15]
-
LC-MS Analysis: Inject the sample into the LC-MS system. The lipids are separated by liquid chromatography and then ionized and detected by the mass spectrometer. Specific precursor ion or neutral loss scans can be used to identify and quantify PS species.[18]
Visualizing Phosphatidylserine-Related Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to phosphatidylserine.
References
- 1. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The distribution and function of phosphatidylserine in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Please eat (only part) of me: synaptic phosphatidylserine cues microglia to feast: Two new studies identify how a common apoptotic cell flag is used to sculpt neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution, dynamics and functional roles of phosphatidylserine within the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]
- 8. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative study of phospholipids in the neurons and glial cells of the brains of mammals, birds and reptiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of phosphatidylserine exposure, a phagocyte recognition signal, on apoptotic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V-PE Kit Protocol [hellobio.com]
- 14. Detection of cell-surface phosphatidylserine using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
A Historical Perspective on the Discovery of Phosphatidylserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS), a crucial phospholipid component of eukaryotic cell membranes, plays a vital role in a myriad of cellular processes, including signal transduction, apoptosis, and neurotransmission. Its discovery and characterization represent a significant milestone in the field of lipid biochemistry. This technical guide provides a detailed historical perspective on the seminal work that led to the identification and initial understanding of phosphatidylserine, with a focus on the pioneering research conducted in the 1940s. We will delve into the experimental protocols of the era, present the initial quantitative findings, and illustrate the early conceptualization of its metabolic pathways.
The Dawn of a Discovery: Unraveling the "Cephalin" Complex
In the early 20th century, the term "cephalin" was used to describe a crude mixture of phospholipids (B1166683) extracted from brain tissue. It was widely believed to be composed primarily of phosphatidylethanolamine (B1630911). However, the true complexity of this fraction remained largely unknown until the groundbreaking work of Dr. Jordi Folch and his colleagues.
The pivotal moment in the discovery of phosphatidylserine came in 1941 when Folch and Schneider published their findings on a previously unidentified amino acid constituent of ox brain cephalin (B164500).[1][2] This was a revolutionary concept at the time, as the presence of an amino acid as a fundamental component of a lipid molecule was met with considerable skepticism.
Key Experiments in the Isolation and Characterization of Phosphatidylserine
The initial isolation and characterization of phosphatidylserine were arduous processes, relying on the analytical techniques available in the 1940s. The following sections detail the methodologies employed by Folch and his team, providing insight into the ingenuity and meticulousness of their work.
Experimental Protocols
1. Initial Extraction of Brain Lipids (Adapted from Folch, 1942)
The foundational step in isolating phosphatidylserine was the extraction of total lipids from brain tissue. The "Folch method," though refined over the years, has its roots in these early experiments.
-
Tissue Preparation: Fresh brain tissue (from ox or other sources) was meticulously dissected, cleared of meninges and blood vessels, and weighed.
-
Homogenization: The tissue was then homogenized in a mixture of chloroform (B151607) and methanol. A common ratio used was 2:1 (v/v) of chloroform to methanol. This solvent mixture was effective in disrupting the cell membranes and solubilizing the lipids.
-
Filtration: The homogenate was filtered to remove the insoluble protein and other cellular debris. The resulting filtrate contained the total lipid extract.
-
Washing: The lipid extract was then "washed" with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants such as sugars and amino acids. This step was crucial for obtaining a purified lipid fraction. The mixture would separate into two phases, with the lower chloroform phase containing the purified lipids.
2. Fractionation of Cephalin and Isolation of Phosphatidylserine (Adapted from Folch, 1942)
Folch's key contribution was the further fractionation of the cephalin component to isolate the novel serine-containing phospholipid.
-
Precipitation: The crude cephalin fraction was precipitated from the total lipid extract using acetone.
-
Differential Solubility: The cephalin precipitate was then subjected to a series of extractions with different alcohol solvents (e.g., ethanol, methanol) at varying temperatures. This process exploited the differential solubility of the various phospholipid components within the cephalin mixture.
-
Crystallization: Through careful manipulation of solvents and temperature, Folch was able to induce the crystallization of a fraction that was highly enriched in the serine-containing phospholipid.
-
Purification: The crystalline material was further purified by repeated recrystallization steps until a consistent composition was achieved.
3. Characterization of the Isolated Phospholipid
Once a purified fraction was obtained, the next challenge was to determine its chemical composition. The analytical methods of the 1940s were laborious and required significant amounts of sample.
-
Elemental Analysis: The purified compound was subjected to elemental analysis to determine the percentage of carbon, hydrogen, nitrogen, and phosphorus. The presence of nitrogen was a key indicator of a non-traditional lipid component.
-
Hydrolysis: The phospholipid was hydrolyzed using strong acids (e.g., HCl) to break it down into its constituent components: fatty acids, glycerol, phosphoric acid, and the novel nitrogenous compound.
-
Identification of Serine: The water-soluble fraction from the hydrolysis was then analyzed for the presence of amino acids. Folch and his colleagues were able to identify the amino acid as serine through classical chemical tests and comparison with authentic serine samples. This was the definitive evidence for the existence of phosphatidylserine.
-
Fatty Acid Analysis: The fatty acid composition was determined through techniques such as saponification followed by titration to determine the average molecular weight of the fatty acids.
Data Presentation
The early quantitative data on phosphatidylserine was instrumental in establishing it as a significant component of brain lipids. The following tables summarize the initial findings as reported in the historical literature.
| Parameter | Value | Source |
| Phosphatidylserine Content in Ox Brain Cephalin | ||
| Percentage of total cephalin phosphorus | ~15-20% | Folch, 1942 |
| Distribution of Phospholipids in Ox Brain (Approximate % of total lipid phosphorus) | ||
| Cephalin (total) | ~40-50% | Folch, 1942 |
| - Phosphatidylserine | ~6-10% | Folch, 1942 |
| - Phosphatidylethanolamine | ~20-25% | Folch, 1942 |
| Lecithin (Phosphatidylcholine) | ~25-30% | Folch, 1942 |
| Sphingomyelin | ~15-20% | Folch, 1942 |
Note: The values presented are approximations based on the analytical techniques of the era and may differ from modern analyses.
Mandatory Visualization
Experimental Workflow for the Isolation of Phosphatidylserine (circa 1940s)
Early Hypothesis of Phosphatidylserine Biosynthesis
In the years following its discovery, the biosynthesis of phosphatidylserine was a subject of intense investigation. The initial hypothesis centered on the idea of "base exchange," where the head group of an existing phospholipid was exchanged for serine.
Conclusion
The discovery of phosphatidylserine by Jordi Folch and his contemporaries was a landmark achievement in lipid research. Their meticulous experimental work, conducted with the limited tools of their time, not only identified a new class of phospholipids but also challenged the existing paradigms of lipid chemistry. The initial findings laid the groundwork for decades of research into the multifaceted roles of phosphatidylserine in cellular function and its implications for human health and disease. This historical perspective serves as a testament to the enduring power of fundamental scientific inquiry and provides a valuable context for today's researchers and drug development professionals working at the forefront of lipid science.
References
An In-depth Technical Guide to the Enzymatic Pathways of Phosphatidylserine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the biosynthesis of phosphatidylserine (B164497) (PS), an essential anionic phospholipid vital for cellular membrane integrity and function. The document delves into the distinct biosynthetic routes employed by mammals, yeast, and bacteria, offering detailed experimental protocols for the study of these pathways and presenting key quantitative data to support researchers in the fields of biochemistry, cell biology, and drug development.
Introduction to Phosphatidylserine
Phosphatidylserine is a crucial glycerophospholipid, typically constituting 2-10% of the total phospholipids (B1166683) in a cell.[1] Its structure consists of a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group linked to the amino acid L-serine.[1] PS is asymmetrically distributed across cellular membranes, predominantly located in the inner leaflet of the plasma membrane.[1] This localization is critical for a multitude of cellular processes, including signal transduction, apoptosis, and blood coagulation.[1] Dysregulation of PS biosynthesis and distribution has been implicated in various diseases, making the enzymes of its synthetic pathways attractive targets for therapeutic intervention.
Enzymatic Pathways of Phosphatidylserine Biosynthesis
The enzymatic routes for PS synthesis exhibit significant diversity across different biological kingdoms. While mammals utilize a base-exchange mechanism, yeast and bacteria employ a CDP-diacylglycerol-dependent pathway.
Mammalian Phosphatidylserine Biosynthesis
In mammalian cells, PS is synthesized through base-exchange reactions where the head group of a pre-existing phospholipid is replaced by L-serine.[1] These reactions are catalyzed by two distinct enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2), which are primarily located in the mitochondria-associated membranes (MAM) of the endoplasmic reticulum.
-
Phosphatidylserine Synthase 1 (PSS1): PSS1 preferentially utilizes phosphatidylcholine (PC) as a substrate, exchanging the choline (B1196258) head group for L-serine to generate PS and free choline.
-
Phosphatidylserine Synthase 2 (PSS2): PSS2, on the other hand, specifically uses phosphatidylethanolamine (B1630911) (PE) as its substrate, replacing the ethanolamine (B43304) head group with L-serine to produce PS and free ethanolamine.
Mammalian PS Biosynthesis via Base-Exchange Reactions.
Yeast and Bacterial Phosphatidylserine Biosynthesis
In contrast to mammals, yeast (e.g., Saccharomyces cerevisiae) and bacteria (e.g., Escherichia coli) synthesize PS from CDP-diacylglycerol and L-serine.[1] This reaction is catalyzed by a single enzyme, phosphatidylserine synthase (PSS), also known as CDP-diacylglycerol-serine O-phosphatidyltransferase.
The pathway begins with the formation of phosphatidic acid (PA), which is then converted to the high-energy intermediate CDP-diacylglycerol by CDP-diacylglycerol synthase. Subsequently, phosphatidylserine synthase catalyzes the condensation of CDP-diacylglycerol with L-serine to yield phosphatidylserine and cytidine (B196190) monophosphate (CMP).
Yeast and Bacterial PS Biosynthesis via CDP-Diacylglycerol.
Quantitative Data on Phosphatidylserine Biosynthesis
Kinetic Parameters of Mammalian Phosphatidylserine Synthases
The following table summarizes the available kinetic parameters for human PSS1 and PSS2. These values are crucial for understanding the substrate affinities and catalytic efficiencies of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |
| PSS1 | L-Serine (with PC) | 67 | Not Reported | Homo sapiens | --INVALID-LINK-- |
| PSS1 | L-Serine (with PE) | 24 | Not Reported | Homo sapiens | --INVALID-LINK-- |
| PSS2 | L-Serine (with PE) | 120 | 0.57 mmol/h/mg | Homo sapiens | --INVALID-LINK-- |
Cellular Concentration of Phosphatidylserine
The concentration of PS varies across different cell types and organelles. The following table provides an overview of PS levels in various mammalian cells.
| Cell Type/Organelle | PS Concentration (% of total phospholipids) | PS Concentration (nmol/mg protein) | Reference |
| Human Erythrocyte (whole membrane) | 13 | Not Reported | [2] |
| Human Erythrocyte (inner leaflet) | 26 | Not Reported | [2] |
| Human Platelet (whole membrane) | 9 | Not Reported | [2] |
| Insulin Secretory Granules | 10 | ~25 | [3] |
| Mononuclear Cells (Healthy) | Not Reported | ~0.15 (µg Pi/mg protein) | [4] |
| HEK293 cells | ~5 | ~10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of phosphatidylserine biosynthesis.
Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol describes a standard procedure for the extraction of total lipids from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.
-
Add 20 volumes of chloroform:methanol (2:1) to the cell suspension (e.g., for 1 mL of cell suspension, add 20 mL of solvent).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20-30 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).
-
Vortex thoroughly to mix and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis.
Workflow for Lipid Extraction from Cultured Cells.
Phosphatidylserine Synthase Activity Assay (Fluorometric)
This protocol is adapted from a commercially available assay kit and provides a high-throughput method for measuring PSS activity.[1][5][6]
Principle: The assay involves the enzymatic cleavage of PS to yield phosphatidic acid and L-serine. The L-serine is then metabolized in a series of reactions that produce a stable fluorophore, which can be quantified.
Materials:
-
Cell or tissue lysate containing PSS enzymes
-
Phosphatidylserine standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phospholipase D (PLD)
-
L-amino acid oxidase (LAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 538/587 nm)
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, PLD, LAAO, HRP, and Amplex Red reagent according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of PS standards in Assay Buffer.
-
Assay:
-
Add 50 µL of the reaction mix to each well of the 96-well plate.
-
Add 50 µL of the PS standards or cell/tissue lysate to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence at an excitation wavelength of 538 nm and an emission wavelength of 587 nm.
-
Calculation: Determine the PSS activity in the samples by comparing their fluorescence to the standard curve.
Quantification of Phosphatidylserine by LC-MS/MS
This protocol outlines a general workflow for the quantification of PS species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
Materials:
-
Lipid extract (from Protocol 4.1)
-
Internal standards (e.g., deuterated PS species)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., isopropanol).
-
Add a known amount of internal standard to each sample.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Separate the lipid species using a gradient elution with mobile phases A and B.
-
-
MS/MS Detection:
-
Analyze the eluent using the MS/MS system in negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify different PS molecular species based on their precursor and product ion masses.
-
-
Data Analysis:
-
Integrate the peak areas for each PS species and the internal standard.
-
Calculate the concentration of each PS species by comparing its peak area to that of the internal standard.
-
Workflow for Quantitative Analysis of PS by LC-MS/MS.
Conclusion
The biosynthesis of phosphatidylserine is a fundamental cellular process with distinct enzymatic pathways in different organisms. Understanding these pathways, along with the ability to accurately quantify PS and measure the activity of its biosynthetic enzymes, is crucial for advancing our knowledge of lipid metabolism and its role in health and disease. The technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in their efforts to explore the intricacies of phosphatidylserine biosynthesis and its potential as a therapeutic target.
References
- 1. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Whitepaper: The Role of Phosphatidylserine in Viral Entry: Mechanisms and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The entry of enveloped viruses into host cells is a critical first step in the viral life cycle and a primary target for therapeutic intervention. A growing body of research has illuminated a sophisticated strategy employed by a diverse range of viruses known as "apoptotic mimicry."[1][2][3] This mechanism involves the exposure of phosphatidylserine (B164497) (PS) on the outer leaflet of the viral envelope, allowing the virion to be recognized by cellular receptors typically involved in the clearance of apoptotic cells.[1][4] This guide provides an in-depth technical overview of the core components of PS-mediated viral entry, summarizes key quantitative data, details common experimental protocols, and visualizes the central pathways and workflows.
Core Mechanism: Viral Apoptotic Mimicry
Phosphatidylserine is an anionic phospholipid that, in healthy cells, is actively confined to the inner leaflet of the plasma membrane by enzymes called flippases.[4][5] During apoptosis, this asymmetry is lost, leading to the exposure of PS on the cell surface, which acts as an "eat-me" signal for phagocytes.[4][6]
Many enveloped viruses exploit this fundamental biological process. As they bud from host cells, they incorporate host-derived lipids into their envelope. Due to the lack of ATP-dependent flippase activity in the virion, PS becomes exposed on the viral surface, effectively disguising the virus as an apoptotic body.[5] This "apoptotic mimicry" allows viruses to engage with a class of cell surface receptors known as PS receptors, facilitating their attachment and internalization into the host cell.[1][7][8] This entry mechanism can also help the virus evade the immune system, as the engagement of PS receptors often triggers anti-inflammatory signaling pathways.[1][3]
Key Molecular Players in PS-Mediated Entry
The process of apoptotic mimicry involves a triad (B1167595) of key components: the viral PS, cellular PS receptors, and, in some cases, soluble bridging proteins.
-
Viral Envelope Phosphatidylserine (PS): The central ligand presented by the virus. Its presence on the outer leaflet of the virion is a prerequisite for this entry pathway.[1][8]
-
PS Receptors: A group of proteins on the host cell surface that recognize and bind to PS. They are collectively referred to as PtdSer-mediated virus entry enhancing receptors (PVEERs).[1]
-
T-cell Immunoglobulin and Mucin Domain (TIM) Family: Members like TIM-1 and TIM-4 bind directly to PS.[7][9][10] The IgV domain of TIM-1 contains a binding pocket that is critical for this interaction.[10][11] TIM-1 has been shown to enhance the entry of a wide range of enveloped viruses, including filoviruses, alphaviruses, and flaviviruses.[10][11]
-
Tyro3, Axl, Mer (TAM) Receptor Tyrosine Kinases: This family of receptors, particularly Axl, binds PS indirectly.[7][9][12] They rely on soluble bridging molecules that link the receptor to the PS on the viral surface.[9][13]
-
-
Soluble Bridging Proteins:
-
Growth Arrest-Specific 6 (Gas6) and Protein S: These serum proteins act as adaptors.[9][12] They bind to PS on the viral envelope with one domain and to TAM receptors (like Axl) on the cell surface with another, effectively forming a bridge that facilitates viral attachment and subsequent entry.[9][12][13]
-
Signaling Pathways and Logical Relationships
The interaction between a PS-exposing virus and host cell receptors initiates the internalization process. The specific pathway can vary but generally involves endocytosis or macropinocytosis.
Caption: Apoptotic mimicry pathway for viral entry via PS receptors.
Quantitative Data on PS-Mediated Viral Entry
The enhancement or inhibition of viral entry through the manipulation of the PS pathway has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Enhancement of Viral Transduction/Infection
| Virus/Vector | PS-Receptor/Molecule | Cell Line | Fold Enhancement | Reference |
|---|---|---|---|---|
| Lentiviral Pseudotype | hGas6 + Axl | HMVEC | ~200 | [9] |
| Lentiviral Pseudotype | hMFG-E8 | HMVEC | 5 to 10 | [9] |
| Multiple Enveloped Viruses | PS Liposome Treatment | Various | Up to 20 | [14] |
| SARS-CoV-2 | AXL, TIM-1, TIM-4 | ACE2-low cells | Significant increase | [7] |
| Ebola Virus (mutants) | TIM-1 | 293T | Significant increase |[15] |
Table 2: Inhibition of Viral Transduction/Infection
| Virus/Vector | Inhibitor | Cell Line | % Inhibition | Reference |
|---|---|---|---|---|
| Enveloped HEV | TIM1 Knockout | Huh-7.5 | ~97 | [16] |
| Pichinde Virus | Bavituximab (PS-targeting Ab) | In vitro | ~60 | [17] |
| SARS-CoV-2 | Bemcentinib (B612113) (Axl inhibitor) | Vero E6, Human Lung | Robust inhibition | [7] |
| EBOV Pseudovirion | PS Liposomes | 293T-TIM1 | Concentration-dependent | [10][11] |
| EBOV Pseudovirion | Annexin V | 293T-TIM1 | Significant reduction |[15] |
Detailed Experimental Protocols
Verifying the role of PS in viral entry involves a series of established assays. Below are generalized protocols for key experiments.
Pseudovirus Entry Assay
This assay is fundamental for studying the entry mechanism of high-containment viruses in a BSL-2 setting. It uses a replication-deficient viral core (e.g., from HIV-1 or VSV) pseudotyped with the envelope glycoprotein (B1211001) of the virus of interest and carrying a reporter gene like luciferase or GFP.
Methodology:
-
Cell Seeding: Seed target cells (e.g., 293T) in 96-well plates. For receptor studies, cells can be pre-transfected with plasmids expressing a specific PS receptor (e.g., TIM-1, Axl) or a control vector.[15]
-
Infection: Add a standardized amount of pseudovirus to the cells. If testing inhibitors (e.g., bemcentinib, Annexin V, antibodies), pre-incubate the cells or virus with the compound as required.[7][15]
-
Incubation: Incubate for 36-48 hours to allow for viral entry, reverse transcription, integration (for lentiviruses), and reporter gene expression.[15]
-
Quantification: Lyse the cells and measure the reporter gene activity. For luciferase, add a substrate like Bright-Glo and measure luminescence using a microplate reader.[15][18] For GFP, quantify fluorescence intensity or count positive cells via flow cytometry.[18]
-
Analysis: Normalize results to a control (e.g., cells with a mock vector or no inhibitor).
Caption: Standard workflow for a pseudovirus entry assay.
Liposome Competition Assay
This assay directly tests whether the virus-receptor interaction is dependent on PS. Liposomes displaying PS on their surface will compete with the virus for binding to PS receptors.
Methodology:
-
Preparation: Prepare liposomes composed of phosphatidylserine (PS) and control liposomes made of a neutral lipid like phosphatidylcholine (PC).
-
Competition: Pre-incubate cells expressing the PS receptor of interest (e.g., 293T-TIM1) with increasing concentrations of PS or PC liposomes.
-
Infection: Add pseudovirus to the cell-liposome mixture and proceed with the standard entry assay protocol.
-
Analysis: A dose-dependent decrease in viral entry in the presence of PS liposomes, but not PC liposomes, indicates a PS-dependent entry mechanism.[10][11]
Virus Binding Assay
This assay quantifies the attachment of viral particles to the cell surface and is often measured using flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of target cells (e.g., cells expressing a PS receptor vs. control cells).
-
Virus Incubation: Incubate the cells with fluorescently labeled virions or virus-like particles (VLPs) on ice to allow binding but prevent internalization.
-
Washing: Wash the cells thoroughly with cold PBS to remove unbound virus.
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound virus.[9] An increase in MFI on cells expressing a PS receptor indicates enhanced binding.[9]
Caption: Logical diagram of a competitive inhibition assay.
Implications for Drug Development
The reliance of numerous, unrelated enveloped viruses on the PS-receptor pathway for entry makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][10] Strategies include:
-
Receptor Blockade: Small molecule inhibitors that target the kinase activity of TAM receptors, such as bemcentinib (an Axl inhibitor), have shown efficacy in blocking SARS-CoV-2 infection in vitro.[7]
-
Targeting Viral PS: Antibodies or other molecules that bind to and mask the PS on the viral envelope could prevent the virus from engaging with cellular receptors. Annexin V, a protein with high affinity for PS, has been shown to block infection.[10][11][15]
-
Soluble Receptors: Recombinant, soluble forms of the PS receptor ectodomain (e.g., TIM-1 ECD) can act as decoys, binding to the virus and preventing its attachment to cell-surface receptors.[15]
Conclusion
Phosphatidylserine-mediated viral entry via apoptotic mimicry is a conserved and widespread mechanism that enhances the infectivity of a broad range of enveloped viruses. Understanding the molecular players (TIMs, TAMs, Gas6) and the underlying pathways provides a robust framework for virological research. The experimental protocols detailed herein are crucial tools for dissecting these interactions and evaluating novel therapeutic agents. Targeting this host-oriented pathway holds significant promise for the development of broad-spectrum antivirals, a critical need in the face of emerging viral threats.
References
- 1. Phosphatidylserine receptors: Enhancers of enveloped virus entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral apoptotic mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Viral apoptotic mimicry and the role of phosphatidylserine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic mimicry ~ ViralZone [viralzone.expasy.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylserine receptors enhance SARS-CoV-2 infection | PLOS Pathogens [journals.plos.org]
- 8. Scrambled or flipped: 5 facts about how cellular phosphatidylserine localization can mediate viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Phosphatidylserine Receptors in Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the phosphatidylserine receptor TIM-1 in enveloped-virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Phosphatidylserine Receptor TIM-1 in Enveloped-Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | AXL, an Important Host Factor for DENV and ZIKV Replication [frontiersin.org]
- 13. Role of phosphatidylserine receptors in enveloped virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Enveloped Virus Entry by Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TIM-1 Augments Cellular Entry of Ebola Virus Species and Mutants, Which Is Blocked by Recombinant TIM-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The phosphatidylserine receptor TIM1 promotes infection of enveloped hepatitis E virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Inside-Out Phosphatidylserine as a Therapeutic Strategy For Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Gatekeepers of the Plasma Membrane: A Technical Guide to Phosphatidylserine Translocation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational concepts of phosphatidylserine (B164497) (PS) translocation, a critical process in maintaining cellular homeostasis and signaling. An asymmetric distribution of phospholipids (B1166683) across the plasma membrane is a hallmark of healthy eukaryotic cells, with PS predominantly sequestered to the inner leaflet. The regulated exposure of PS on the cell surface, however, acts as a potent biological signal, initiating processes ranging from blood coagulation to the clearance of apoptotic cells. This guide delves into the molecular machinery governing this dynamic process, focusing on the roles of flippases, floppases, and scramblases, their regulatory mechanisms, and the experimental approaches used to study their function.
Core Principles of Phosphatidylserine Asymmetry
In healthy cells, the plasma membrane exhibits a striking asymmetry in its phospholipid composition. The outer leaflet is rich in choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), while the inner leaflet is enriched in aminophospholipids, primarily phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE).[1][2] This asymmetry is not a static feature but is actively maintained by a group of membrane transport proteins. The regulated disruption of this asymmetry, leading to the exposure of PS on the cell surface, is a critical signaling event in numerous physiological and pathological processes.[3][4]
The Key Players: Flippases, Floppases, and Scramblases
The translocation of phospholipids across the plasma membrane is orchestrated by three main classes of transporters:
-
Flippases: These transporters actively move phospholipids, particularly PS and PE, from the outer to the inner leaflet of the plasma membrane.[4][5] This process is ATP-dependent and is crucial for maintaining PS asymmetry. The most well-characterized flippases belong to the P4-type ATPase family, such as ATP11A and ATP11C.[5][6]
-
Floppases: Working in the opposite direction of flippases, these transporters move phospholipids from the inner to the outer leaflet. This is also an ATP-dependent process. While their role in PS translocation is less direct than flippases, they contribute to the overall phospholipid distribution.
-
Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids across the membrane, leading to a collapse of the lipid asymmetry.[1][7] Their activation is tightly regulated and triggered by specific cellular signals, such as an increase in intracellular calcium concentration or caspase activation during apoptosis.[3] Key scramblases include members of the TMEM16 family (e.g., TMEM16F) and the XKR family (e.g., XKR8).[5]
Quantitative Data on PS Transporters
Understanding the kinetic properties and cellular abundance of these transporters is crucial for comprehending their contribution to PS translocation. The following tables summarize the available quantitative data. Note: Precise kinetic values can vary depending on the experimental system and conditions.
| Transporter | Family/Type | Substrate(s) | K_m_ (for PS) | V_max_ / Turnover Rate | Cellular Abundance (copies/cell) | References |
| ATP11C | P4-ATPase (Flippase) | PS, PE | Not consistently reported | ATPase activity decreased by 61% in a T415N mutant | Not consistently reported | [8][9][10] |
| ATP11A | P4-ATPase (Flippase) | PS, PE | Not consistently reported | Not consistently reported | Not consistently reported | [8][9] |
| TMEM16F | TMEM16 (Scramblase) | Phospholipids (non-specific) | Not applicable (downhill transport) | 4.5 x 10^4 lipids/sec at 25°C | Not consistently reported | [11][12] |
| XKR8 | XKR (Scramblase) | Phospholipids (non-specific) | Not applicable (downhill transport) | Scrambling rate constant of ~4x10^-2 s^-1 (for hXkr4) | Not consistently reported | [2] |
Quantitative proteomics studies have identified and quantified various plasma membrane transporters, but specific copy numbers for flippases and scramblases per cell remain largely undetermined and can vary significantly between cell types.[13]
Regulation of Phosphatidylserine Translocation
The activity of PS transporters is tightly regulated to ensure that PS exposure occurs only under specific physiological circumstances.
ATP-Dependent Regulation of Flippases
Flippases of the P4-ATPase family utilize the energy from ATP hydrolysis to transport PS against its concentration gradient, from the outer to the inner leaflet.[4][5] This constant activity is essential for maintaining the resting state of PS asymmetry.
Calcium-Dependent Activation of Scramblases
An increase in intracellular calcium concentration is a key trigger for the activation of certain scramblases, most notably TMEM16F.[3] This is a critical event in processes like platelet activation, where PS exposure on the platelet surface provides a scaffold for the assembly of coagulation factors.[14] The binding of Ca²⁺ to specific residues in TMEM16F induces a conformational change that is thought to open a pathway for phospholipid scrambling. Specifically, Ca²⁺ is coordinated by residues N621, E670, and D703 in TMEM16F.[8][15]
Caspase-Mediated Regulation during Apoptosis
During apoptosis, or programmed cell death, the exposure of PS on the cell surface serves as an "eat-me" signal for phagocytes.[11] This process is orchestrated by the activation of caspases, a family of proteases that are central to the apoptotic cascade. Caspases regulate PS exposure through a dual mechanism:
-
Inactivation of Flippases: Effector caspases, such as caspase-3, cleave and inactivate P4-ATPase flippases like ATP11C.[16] The cleavage of ATP11C by caspase-3 occurs at its C-terminus. This halts the inward transport of PS, contributing to its net externalization.
-
Activation of Scramblases: Caspases also activate scramblases of the XKR family, particularly XKR8.[11] Caspase-3 cleaves XKR8 at its C-terminus, which is thought to relieve an autoinhibitory mechanism and trigger its scramblase activity.[17] XKR8's function is also dependent on its interaction with accessory proteins like basigin or neuroplastin, which are required for its proper localization to the plasma membrane.[13][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in PS translocation.
Experimental Protocols
Annexin V Binding Assay for Detection of Apoptosis
This is a widely used method to detect PS exposure on the surface of apoptotic cells. Annexin V is a protein that has a high affinity for PS in the presence of calcium.
Materials:
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC conjugate)
-
Propidium Iodide (PI) or other viability dye
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cell suspension
Protocol:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Harvest Cells: Collect cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Wash Cells: Wash the cells once with cold PBS and then once with 1X Binding Buffer. Centrifuge and discard the supernatant after each wash.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Stain with Annexin V: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add Viability Dye: Add 1-2 µL of a ready-to-use PI solution to the cell suspension.
-
Analyze: Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
NBD-PS Fluorescence Microscopy for Measuring PS Translocation
This method utilizes a fluorescently labeled analog of PS, 1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoserine (NBD-PS), to visualize and quantify its translocation across the plasma membrane.
Materials:
-
NBD-PS
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Coverslips coated with a suitable substrate for cell adhesion (e.g., poly-L-lysine)
-
Adherent cells of interest
-
Confocal microscope with appropriate filter sets for NBD fluorescence
Protocol:
-
Cell Culture: Plate cells on coverslips and grow to the desired confluency.
-
Labeling with NBD-PS:
-
Prepare a working solution of NBD-PS (e.g., 5 µM) in HBSS.
-
Wash the cells on the coverslips twice with cold HBSS.
-
Incubate the cells with the NBD-PS solution for a short period (e.g., 2-5 minutes) on ice to label the outer leaflet of the plasma membrane.
-
-
Washing: Wash the cells extensively with cold HBSS containing BSA (e.g., 1% w/v) to remove any NBD-PS that has not inserted into the membrane and to back-exchange any NBD-PS remaining in the outer leaflet. This step is crucial for measuring inward translocation.
-
Imaging:
-
Mount the coverslip onto a microscope slide with a drop of HBSS.
-
Immediately image the cells using a confocal microscope. Acquire images at different time points to monitor the internalization and redistribution of the NBD-PS fluorescence.
-
-
Quantification of Translocation Rate:
-
Measure the fluorescence intensity at the plasma membrane and in intracellular compartments over time using image analysis software.
-
The rate of decrease in plasma membrane fluorescence or the rate of increase in intracellular fluorescence can be used to calculate the translocation rate. The data can be fitted to kinetic models to determine parameters such as the half-time of translocation.
-
Considerations:
-
The NBD moiety can affect the biophysical properties of the lipid, so results should be interpreted with this in mind.
-
Control experiments, such as performing the assay at 4°C to inhibit active transport, are essential.
-
The efficiency of back-exchange with BSA should be validated.
Conclusion
The translocation of phosphatidylserine is a tightly regulated and fundamentally important process in cell biology. The coordinated actions of flippases, floppases, and scramblases maintain the delicate balance of phospholipid asymmetry in healthy cells, while their regulated activation or inactivation in response to specific signals triggers critical physiological events. A thorough understanding of these molecular mechanisms and the experimental tools to study them is paramount for researchers in basic science and for professionals in drug development targeting pathways involving PS exposure, such as apoptosis, inflammation, and hemostasis. This guide provides a foundational overview to aid in these endeavors.
References
- 1. Quantitative Targeted Proteomics for Membrane Transporter Proteins: Method and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the human apoptotic scramblase Xkr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM Studies of TMEM16F Calcium-Activated Ion Channel Suggest Features Important for Lipid Scrambling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipid flippase ATP11C is endocytosed and downregulated following Ca2+-mediated protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation-mediated activation of mouse Xkr8 scramblase for phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 8. The tertiary structure of the human Xkr8-Basigin complex that scrambles phospholipids at plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification and functional analyses of disease-associated P4-ATPase phospholipid flippase variants in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Single-molecule analysis of phospholipid scrambling by TMEM16F | Semantic Scholar [semanticscholar.org]
- 13. Quantitative targeted absolute proteomics for 28 human transporters in plasma membrane of Caco-2 cell monolayer cultured for 2, 3, and 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The tertiary structure of the human Xkr8–Basigin complex that scrambles phospholipids at plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-8 promotes scramblase-mediated phosphatidylserine exposure and fusion of osteoclast precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
Unveiling the Biophysical Landscape of Phosphatidylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role in a multitude of cellular processes. While ubiquitously present, its asymmetric distribution, primarily sequestered to the inner leaflet of the plasma membrane, is fundamental to its function.[1] This technical guide provides an in-depth exploration of the initial characterization of phosphatidylserine's biophysical properties, offering a foundational understanding for researchers in cellular biology and drug development. We will delve into its key physicochemical characteristics, the experimental methodologies used for their determination, and its involvement in critical signaling pathways.
Core Biophysical Properties of Phosphatidylserine
The unique biophysical nature of phosphatidylserine underpins its diverse biological roles, from serving as a docking site for signaling proteins to acting as a critical signal for the clearance of apoptotic cells.
Headgroup Charge and pKa
The headgroup of phosphatidylserine contains both a negatively charged carboxyl group and a primary amine, making its net charge sensitive to the surrounding pH. The intrinsic pKa values for these groups have been determined experimentally.
| Functional Group | Intrinsic pKa |
| Carboxyl | 3.6 ± 0.1 |
| Amino | 9.8 ± 0.1 |
Table 1: Intrinsic pKa values for the functional groups of phosphatidylserine in a phosphatidylcholine bilayer.
This dual-charge characteristic is a key determinant of PS's interaction with proteins and other lipids within the membrane.
Acyl Chain Composition and Phase Behavior
The fatty acid chains attached to the glycerol (B35011) backbone of phosphatidylserine significantly influence the fluidity and phase behavior of the membrane. The transition temperature (Tm), at which the lipid bilayer transitions from a gel-like to a fluid-like state, is highly dependent on the length and degree of saturation of these acyl chains. Longer, saturated chains lead to higher Tm values, indicating a more ordered, rigid membrane, while shorter or unsaturated chains result in lower Tm values and a more fluid membrane.[2]
| Phosphatidylserine Species (Acyl Chain Composition) | Abbreviation | Transition Temperature (Tm) in °C |
| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | DMPS | 35 |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | DPPS | 54 |
| 1,2-distearoyl-sn-glycero-3-phospho-L-serine | DSPS | 68 |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | DOPS | -11 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS | 14 |
Table 2: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of various phosphatidylserine species.[3]
Membrane Curvature
Phosphatidylserine has been implicated in the induction of membrane curvature, a critical process in events like endocytosis and vesicle budding. The electrostatic repulsion between the negatively charged headgroups of PS molecules, when concentrated in the inner leaflet of the plasma membrane, can generate a bending force, promoting the formation of invaginations.
Experimental Protocols
The characterization of phosphatidylserine's biophysical properties relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Determination of pKa by TNS Fluorescence Assay
The apparent pKa of ionizable lipids within a lipid nanoparticle (LNP) or liposome (B1194612) can be determined using the fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). TNS exhibits enhanced fluorescence in a non-polar environment, such as when it binds to a protonated, and therefore more hydrophobic, lipid headgroup.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 3.5 to 9.0) containing 150 mM NaCl.[4]
-
Sample Preparation: Prepare a suspension of liposomes containing phosphatidylserine. The final lipid concentration in the assay should be around 30 µM.[4]
-
TNS Addition: Prepare a working solution of TNS. Mix the liposome suspension with the TNS solution in the different pH buffers in a 96-well plate. The final TNS concentration should be approximately 6 µM.[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes) on an orbital shaker, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 450 nm.[5]
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The data is typically fitted to a sigmoidal curve, and the pKa is determined as the pH at which 50% of the maximal fluorescence is observed.[6]
Measurement of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat flow associated with a phase transition. It is a gold standard for determining the Tm of lipid bilayers.
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) of the desired phosphatidylserine species using the thin-film hydration technique (described below).
-
Sample Encapsulation: A precise amount of the liposome suspension is hermetically sealed into an aluminum DSC pan. A reference pan containing the same buffer is also prepared.
-
DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the expected phase transition, at a controlled rate (e.g., 1-5 °C/min).
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The phase transition is observed as an endothermic peak in the thermogram. The temperature at the peak maximum is taken as the phase transition temperature (Tm).[7]
Liposome Preparation by Thin-Film Hydration
This is a common and straightforward method for preparing multilamellar vesicles (MLVs).
Protocol:
-
Lipid Dissolution: The desired phosphatidylserine lipid (and any other lipids in the desired molar ratio) is dissolved in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask. For larger volumes, rotary evaporation is used.[8]
-
Drying: The lipid film is further dried under a vacuum for at least one hour to remove any residual solvent.[9]
-
Hydration: The lipid film is hydrated with an aqueous buffer by adding the buffer to the flask and agitating it. The hydration temperature should be above the Tm of the lipid to ensure proper vesicle formation.[9] This process results in the spontaneous formation of multilamellar vesicles.
-
Sizing (Optional): To obtain vesicles of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[8]
Signaling Pathways and Experimental Workflows
Phosphatidylserine's asymmetric distribution is actively maintained by flippase enzymes. During cellular processes like apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet of the plasma membrane, where it acts as a crucial signaling molecule.
Phosphatidylserine Externalization in Apoptosis
The exposure of PS on the cell surface is a hallmark of apoptosis and serves as an "eat-me" signal for phagocytic cells.[1] This process is triggered by the activation of caspases, which are key executioners of the apoptotic program.
Caption: Phosphatidylserine externalization pathway during apoptosis.
Experimental Workflow: Liposome Preparation and Characterization
The following workflow outlines the key steps in preparing and characterizing liposomes for biophysical studies.
Caption: Workflow for liposome preparation and biophysical characterization.
Conclusion
The biophysical properties of phosphatidylserine are intricately linked to its profound biological functions. A thorough understanding of its charge, acyl chain composition, and influence on membrane dynamics is paramount for researchers investigating membrane biology, cell signaling, and for the rational design of lipid-based drug delivery systems. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the continued exploration of this fascinating and vital phospholipid.
References
- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 2. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Genetic Regulation of Phosphatidylserine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core genetic and molecular mechanisms governing phosphatidylserine (B164497) (PS) metabolism. It is designed to serve as a detailed resource for researchers and professionals involved in cellular biology, lipid metabolism, and drug development. This document delves into the key enzymes and transport proteins, their genetic regulation, and the experimental methodologies used to study these processes.
Core Regulatory Genes in Phosphatidylserine Metabolism
The cellular homeostasis of phosphatidylserine is tightly controlled by a network of enzymes responsible for its synthesis, degradation, and transmembrane distribution. The primary genes at the core of this regulation are:
-
Phosphatidylserine Synthase 1 (PTDSS1): Encodes the enzyme PSS1, which synthesizes PS from phosphatidylcholine (PC) and L-serine.
-
Phosphatidylserine Synthase 2 (PTDSS2): Encodes the enzyme PSS2, which synthesizes PS from phosphatidylethanolamine (B1630911) (PE) and L-serine.
-
Phosphatidylserine Decarboxylase (PISD): Encodes the enzyme PSD, which is located in the inner mitochondrial membrane and catalyzes the conversion of PS to PE.
-
Flippases (e.g., ATP11C): These are P4-type ATPases that actively transport PS from the outer leaflet to the inner leaflet of the plasma membrane, maintaining its asymmetric distribution.
-
Scramblases (e.g., TMEM16F, XKR8): These proteins facilitate the bidirectional, calcium-dependent or caspase-activated movement of phospholipids (B1166683) across the plasma membrane, leading to PS exposure on the cell surface.
Quantitative Data on Genetic Manipulation of PS Metabolism
The following tables summarize quantitative data from various studies involving the genetic manipulation of key enzymes and transporters in PS metabolism.
| Gene Knockout/Mutation | Organism/Cell Line | Effect on Enzyme Activity/Protein Level | Effect on Phospholipid Composition | Reference(s) |
| Pss1 Knockout | Mouse | Up to 85% reduction in total serine-exchange activity in tissues. | PS content was largely unaltered, except in the liver. | [1] |
| Pss2 Knockout | Mouse | >95% reduction in serine-exchange activity in testis; ~90% reduction in brain and liver. | No significant perturbations in the phospholipid content of tissues. | [2] |
| Pisd Heterozygous Knockout | Mouse | ~50% reduction in PS decarboxylase activity and mRNA levels. | Phospholipid composition in liver, testes, and brain was normal. | [3] |
| ATP11C Mutation | Human (Red Blood Cells) | 58% reduction in ATP11C protein expression; PS flippase activity reduced to 26% of control. | Mild increase in PS surface exposure, particularly in senescent red blood cells. | [4] |
| TMEM16F Knockdown | Human (HEK293 cells) | - | Increased phosphatidylserine exposure. | [5] |
| TMEM16F Knockout | Mouse (Platelets) | - | Severely reduced PS exposure upon activation with thrombin/collagen or Ca2+ ionophore. | [6][7] |
Signaling Pathways and Regulatory Networks
The expression and activity of the core genes in PS metabolism are regulated by intricate signaling networks. These pathways ensure that PS levels are maintained within a narrow range to support cellular functions.
Transcriptional Regulation of PS Metabolism Genes
The transcriptional control of PTDSS1, PTDSS2, and PISD is crucial for maintaining PS homeostasis. While the complete regulatory networks are still under investigation, several key transcription factors and signaling pathways have been implicated.
Regulation of PS Asymmetry by Flippases and Scramblases
The asymmetric distribution of PS in the plasma membrane is dynamically regulated by the opposing activities of flippases and scramblases.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phosphatidylserine metabolism.
Measurement of Phosphatidylserine Synthase Activity using Radiolabeled Serine
This assay measures the incorporation of radiolabeled L-serine into phosphatidylserine.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer: 50 mM HEPES-NaOH (pH 7.4), 10 mM MnCl₂, 1 mM DTT
-
Substrate solution: 10 mM L-serine containing L-[U-¹⁴C]serine (specific activity ~50 mCi/mmol)
-
Phospholipid vesicles (e.g., phosphatidylcholine or phosphatidylethanolamine)
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration.
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µL of reaction buffer
-
10 µL of phospholipid vesicles (10 mg/mL)
-
10 µL of substrate solution
-
10-50 µg of cell/tissue homogenate protein
-
Adjust the final volume to 100 µL with water.
-
-
Initiate the reaction by adding the cell/tissue homogenate and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 3 mL of chloroform/methanol (2:1, v/v).
-
Add 0.5 mL of 0.9% NaCl and vortex thoroughly to separate the phases.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Wash the organic phase twice with 1 mL of methanol/0.9% NaCl (1:1, v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of chloroform/methanol (2:1, v/v) and spot onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a solvent system that separates PS from other phospholipids (e.g., chloroform/methanol/acetic acid/water, 25:15:4:2, v/v/v/v).
-
Visualize the phospholipid spots (e.g., with iodine vapor or by autoradiography).
-
Scrape the silica corresponding to the PS spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of PS formed per mg of protein per minute.
Fluorometric Assay for Phosphatidylserine Quantification
This assay provides a sensitive and high-throughput method for quantifying total PS levels in lipid extracts.[8]
Materials:
-
Lipid extracts from cells or tissues
-
Phosphatidylserine Assay Kit (e.g., Abcam ab273295 or Sigma-Aldrich MAK371)[9][10]
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure (based on a commercial kit):
-
Sample Preparation: Extract total lipids from cell or tissue samples using a standard method (e.g., Bligh-Dyer or Folch extraction). Evaporate the solvent and resuspend the lipid film in a buffer provided in the kit (often containing a detergent like Triton X-100).
-
Standard Curve Preparation: Prepare a series of PS standards of known concentrations as per the kit instructions.
-
Assay Reaction:
-
Add samples and standards to the wells of a black 96-well plate.
-
Add the Reaction Mix (containing enzymes that specifically act on PS to generate a product that can be detected) to each well.
-
Incubate the plate at the recommended temperature and time (e.g., 37°C for 30-60 minutes), protected from light.
-
-
Signal Detection:
-
Add the Developer solution to each well. This solution contains a probe that reacts with the product of the enzymatic reaction to generate a fluorescent signal.
-
Incubate as recommended.
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).
-
-
Calculation: Subtract the background fluorescence and determine the PS concentration in the samples by comparing their fluorescence values to the standard curve.
Flow Cytometry Analysis of Phosphatidylserine Exposure
This protocol is used to quantify the percentage of cells exposing PS on their outer surface, a hallmark of apoptosis and other cellular processes.[5]
Materials:
-
Cell suspension
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Induce PS exposure in cells using an appropriate stimulus (e.g., an apoptosis-inducing agent). Include an untreated control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.
-
Add 5 µL of PI solution (to distinguish live from dead cells).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells (exposing PS)
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
The genetic regulation of phosphatidylserine metabolism is a complex and vital aspect of cellular physiology. The interplay between the biosynthetic enzymes PSS1 and PSS2, the catabolic enzyme PSD, and the membrane transporters responsible for PS asymmetry finely tunes the cellular levels and distribution of this critical phospholipid. Dysregulation of these genetic control points has been implicated in a variety of diseases, highlighting the importance of this field for drug development and therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of PS metabolism and its role in health and disease. Further research into the upstream signaling pathways that transcriptionally regulate these key genes will undoubtedly reveal new layers of control and potential therapeutic targets.
References
- 1. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the importance of phosphatidylserine synthase-1 (PSS1): unexpected viability of PSS1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and expression of murine liver phosphatidylserine synthase (PSS)-2: differential regulation of phospholipid metabolism by PSS1 and PSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel missense variant in ATP11C is associated with reduced red blood cell phosphatidylserine flippase activity and mild hereditary hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATP11c is critical for phosphatidylserine internalization and B lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Protocol for quantifying phosphatidylserine species using mass spectrometry.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylserine (B164497) (PS) is a crucial glycerophospholipid that plays a vital role in various cellular processes, including cell signaling and apoptosis.[1] It is asymmetrically distributed in the plasma membrane, predominantly residing in the inner leaflet.[2] The externalization of PS to the outer leaflet is a well-established hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[3][4] Given its significance in cellular health and disease, accurate quantification of different PS molecular species is essential for understanding disease mechanisms and for the development of novel therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of lipids, offering high sensitivity and specificity for the identification and quantification of individual PS species.[5]
This document provides a detailed protocol for the quantification of PS species from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
This protocol outlines the key steps for the quantification of phosphatidylserine species from biological samples, including sample preparation, lipid extraction, and analysis by LC-MS/MS.
Sample Preparation and Lipid Extraction
Accurate quantification of PS species begins with proper sample handling and efficient lipid extraction. The Folch and Bligh & Dyer methods are commonly used for total lipid extraction from biological samples.[2]
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate, plasma)
-
Chloroform
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal Standard (IS): A non-endogenous PS species, such as 17:0/17:0-PS, should be added at the beginning of the extraction to correct for sample loss and ionization variability.
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure (Modified Folch Method):
-
Homogenization: Homogenize tissue samples in an appropriate buffer on ice. For cell pellets, resuspend in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate or cell suspension.
-
Solvent Addition: To 1 volume of the sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 15 minutes at room temperature to ensure thorough lipid extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the technique of choice for separating and quantifying individual PS molecular species.[5] A reversed-phase liquid chromatography (RPLC) separation is commonly employed, followed by detection using a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic PS species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
MS Parameters (Example for Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Precursor ion scanning for the characteristic neutral loss of the serine head group (87 Da) is highly specific for PS species.[6] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known PS species.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Collision Energy: Optimized for each PS species to achieve optimal fragmentation for identification and quantification.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the individual PS species and the internal standard.
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of a PS standard.
-
Quantification: Calculate the concentration of each PS species in the sample by normalizing its peak area to the peak area of the internal standard and using the calibration curve. The results are typically expressed as pmol/mg of protein, pmol/10^6 cells, or µg/g of tissue.
Data Presentation
The following table summarizes the relative abundance of major phosphatidylserine molecular species found in different regions of the mouse brain, as determined by mass spectrometry.[7] This data highlights the tissue-specific distribution of PS species.
| Phosphatidylserine Species | Cortex (%) | Hippocampus (%) | Cerebellum (%) | Olfactory Bulb (%) |
| PS 18:0/18:1 | 7 | 8 | 10 | 6 |
| PS 18:0/20:4 | 3 | 3 | 4 | 2 |
| PS 18:0/22:6 | 59 | 55 | 38 | 35 |
| PS 16:0/22:6 | 2 | 2 | 3 | 22 |
| Other PS Species | 29 | 32 | 45 | 35 |
Data adapted from Kim, H. Y. (2011). Phosphatidylserine in the brain: metabolism and function. Progress in lipid research, 50(2), 163-177.[7]
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of phosphatidylserine species using LC-MS.
Caption: Experimental workflow for phosphatidylserine quantification.
Phosphatidylserine Externalization in Apoptosis Signaling
The externalization of phosphatidylserine is a critical step in the signaling cascade of apoptosis, leading to the recognition and clearance of apoptotic cells.
Caption: Phosphatidylserine's role in apoptotic signaling.
References
- 1. Sensing Phosphatidylserine in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. Phospholipid signaling in apoptosis: peroxidation and externalization of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. lcms.cz [lcms.cz]
- 7. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Isolating Phosphatidylserine from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role in various cellular processes, most notably in cell signaling and apoptosis.[1] In healthy cells, PS is predominantly sequestered in the inner leaflet of the plasma membrane.[2] However, during programmed cell death (apoptosis), PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells.[3][4] This externalization of PS is a key hallmark of apoptosis and is of significant interest in various research fields, including cancer biology, immunology, and neurobiology. The ability to effectively isolate and quantify PS from cell lysates is therefore essential for studying these fundamental cellular processes.
This guide provides a comprehensive, step-by-step protocol for the isolation of phosphatidylserine from cell lysates, intended for researchers, scientists, and drug development professionals. The protocol covers cell harvesting, lysis, lipid extraction, PS separation, and quantification.
Experimental Workflow Overview
The overall workflow for isolating phosphatidylserine from cell lysates involves several key stages, from sample preparation to the final purification and quantification of the target lipid.
Caption: Experimental workflow for phosphatidylserine isolation.
Experimental Protocols
Cell Culture and Harvesting
Successful isolation of phosphatidylserine begins with proper cell culture and harvesting techniques to ensure the integrity of the cellular lipids.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Centrifuge
Protocol:
-
For adherent cells:
-
For suspension cells:
-
Transfer the cell culture to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Proceed immediately to cell lysis or store the cell pellet at -80°C for later use.[1]
Cell Lysis
The choice of cell lysis method is critical to efficiently disrupt the cell membrane and release the intracellular contents without degrading the target lipids.
Materials:
-
Cell pellet
-
Lysis buffer (e.g., RIPA buffer, or a detergent-free buffer for lipidomics)
-
Sonication device or Dounce homogenizer
-
Protease and phosphatase inhibitor cocktails (optional, depending on downstream applications)
Protocol (Sonication Method):
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Place the tube on ice to prevent overheating.
-
Sonicate the cell suspension using short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30 seconds) until the lysate is no longer viscous.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully collect the supernatant (cell lysate) for lipid extraction.
Total Lipid Extraction (Bligh and Dyer Method)
The Bligh and Dyer method is a widely used technique for extracting total lipids from biological samples.[6][7]
Materials:
-
Cell lysate
-
Deionized water
-
Centrifuge
Protocol:
-
To your cell lysate, add chloroform and methanol in a ratio of 1:2 (v/v) to the sample volume, resulting in a single-phase mixture. For example, for 0.8 mL of aqueous lysate, add 1 mL of chloroform and 2 mL of methanol.
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing.
-
Add 1 volume of chloroform and 1 volume of deionized water.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform containing lipids), and a protein precipitate at the interface.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[6]
-
Dry the lipid extract under a stream of nitrogen gas or in a vacuum evaporator.
-
Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -20°C or -80°C.
Isolation of Phosphatidylserine by Chromatography
a) Thin-Layer Chromatography (TLC)
TLC is a common method for separating different lipid classes.
Materials:
-
Dried lipid extract
-
TLC plate (silica gel 60)
-
Developing solvent system (e.g., chloroform:methanol:acetic acid:water in a 25:15:4:2 ratio)
-
Iodine vapor or other visualization agent
-
Scraping tool
Protocol:
-
Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1).
-
Spot the lipid extract onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and let it dry.
-
Visualize the separated lipid spots using iodine vapor or another appropriate stain. Phosphatidylserine can be identified by its retention factor (Rf) value compared to a PS standard run on the same plate.
-
Scrape the silica (B1680970) corresponding to the PS spot into a glass tube.
-
Elute the PS from the silica using a solvent such as chloroform:methanol (2:1).
-
Dry the eluted PS under nitrogen.
b) High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both separation and quantification.[3]
Materials:
-
Dried lipid extract
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)
-
Normal-phase or reversed-phase HPLC column (e.g., silica, C18, or C30)[3]
-
Mobile phase solvents (e.g., a gradient of hexane/isopropanol/water for normal-phase)
Protocol:
-
Resuspend the dried lipid extract in the initial mobile phase.
-
Inject the sample into the HPLC system.
-
Run the separation using a pre-determined gradient program to separate the different phospholipid classes.
-
Monitor the elution profile and collect the fraction corresponding to the retention time of a phosphatidylserine standard.
-
The collected fraction can then be dried for further analysis.
Quantification of Phosphatidylserine
Several methods can be used to quantify the isolated phosphatidylserine.
a) Enzymatic Assay: Commercial kits are available that utilize specific enzymes to break down PS, leading to a product that can be measured colorimetrically or fluorometrically.[2] These assays are highly specific and sensitive.
b) Mass Spectrometry (MS): LC-MS allows for both the separation and quantification of different molecular species of phosphatidylserine.[3] This method is highly sensitive and provides detailed structural information.
Data Presentation
The choice of isolation and quantification method will impact the yield and purity of the obtained phosphatidylserine. The following table summarizes typical performance characteristics of common techniques.
| Method | Principle | Typical Purity | Detection Limit | Throughput |
| TLC with Densitometry | Separation on silica followed by staining and densitometric analysis. | Moderate | ~1-5 µg | Low to Medium |
| HPLC-ELSD [3] | Separation by liquid chromatography and detection by light scattering. | High | ~0.2-1 µg | Medium |
| Enzymatic Assay [2] | Specific enzymatic conversion of PS to a detectable product. | N/A (measures PS in a mixture) | ~50 pmol | High |
| LC-MS [3] | Separation by HPLC coupled with mass spectrometric detection. | High | ~0.1 µg/ml | Medium |
Phosphatidylserine in Apoptosis Signaling
The externalization of phosphatidylserine is a critical signaling event in apoptosis. This process is tightly regulated by a series of enzymes.
References
- 1. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 3. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine induces apoptosis in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphatidylserine-Containing Liposomes in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS), an anionic phospholipid typically confined to the inner leaflet of the plasma membrane, becomes exposed on the outer surface of apoptotic cells, tumor endothelial cells, and certain cancer cells. This externalization serves as a biological signal for recognition and engulfment by macrophages and provides a specific target for drug delivery systems. Liposomes incorporating PS can therefore be engineered to selectively deliver therapeutic agents to these cell populations, offering a promising strategy for targeted cancer therapy, immunomodulation, and gene delivery.
These application notes provide an overview of the use of PS-containing liposomes in drug delivery research, including quantitative data on their formulation and efficacy, detailed experimental protocols, and visualizations of key biological and experimental processes.
Applications of Phosphatidylserine-Containing Liposomes
Targeted Delivery to Tumor Microenvironments
The aberrant exposure of PS on the surface of tumor vascular endothelial cells and some cancer cells makes it a prime target for drug delivery.[1][2] PS-containing liposomes can be used to deliver a variety of anticancer agents, including chemotherapeutics and nucleic acids, directly to the tumor site, potentially increasing therapeutic efficacy while reducing systemic toxicity.[2][3]
Macrophage-Mediated Immunomodulation
Macrophages play a crucial role in various diseases, including cancer and inflammatory disorders. PS-containing liposomes are recognized and readily phagocytosed by macrophages through specific PS receptors.[4] This interaction can be leveraged to deliver immunomodulatory agents that can polarize macrophages towards an anti-tumor (M1) or anti-inflammatory (M2) phenotype, depending on the therapeutic goal.[5]
Enhanced Gene and siRNA Delivery
The incorporation of PS into lipid-based nanoparticles has been shown to improve the efficiency of gene and siRNA delivery.[6] The anionic nature of PS can facilitate the encapsulation of nucleic acids and enhance cellular uptake and endosomal escape, leading to more effective gene silencing or expression.[3][7]
Quantitative Data on PS-Containing Liposome (B1194612) Formulations
The following tables summarize key quantitative data from various studies on drug-loaded liposomes, including formulations with and without phosphatidylserine for comparison.
Table 1: Physicochemical Properties of Drug-Loaded Liposomes
| Liposome Composition (Molar Ratio) | Drug | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSPC:CH:DSPE-PEG2000 (57:38:5) | Doxorubicin (B1662922) | 101 ± 14 | +5.63 ± 0.46 | ~93 | [8] |
| POPC:CH:DSPE-PEG2000 (57:38:5) | Doxorubicin | 98.7 ± 13.25 | +7.94 ± 0.32 | ~94 | [9] |
| S100PC:CH (90:10) | Paclitaxel (B517696) | ~150 | - | ~55 | [10] |
| S100PC:CH (90:10) with 5% PEG 400 | Paclitaxel | ~150 | - | ~89 | [10] |
HSPC: Hydrogenated Soy Phosphatidylcholine, CH: Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, S100PC: Soy Phosphatidylcholine
Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Liposomes
| Formulation | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Free Doxorubicin | MCF-7 (human breast adenocarcinoma) | 24 | 3.7 | [11] |
| HAL-DOX (Hyaluronic acid-targeted) | MCF-7 | 24 | 0.45 | [11] |
| Free Doxorubicin | SKBR-3 (human breast adenocarcinoma) | - | - | [8] |
| Doxorubicin Liposomes (F5) | SKBR-3 | - | More effective than free DOX | [8] |
Table 3: In Vivo Antitumor Efficacy of Doxorubicin-Loaded Liposomes
| Formulation | Animal Model | Tumor Type | Dose (mg/kg) | Outcome | Reference |
| Conventional Doxorubicin | Mice | L1210 Leukemia | 15 | 3/18 long-term survivors | [5] |
| Liposomal Doxorubicin | Mice | L1210 Leukemia | 15 | 12/18 long-term survivors | [5] |
| 2C5-Doxil® | Mice | 4T1, C26, PC3 | 2 | Tumor weights 25-40% of control Doxil® | [12] |
| Liposomal Paclitaxel (LET) | Mice | L1210 Leukemia | - | Comparable antitumor activity to conventional paclitaxel with lower toxicity | [13] |
Experimental Protocols
Protocol 1: Preparation of PS-Containing Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be downsized.[14]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Cholesterol (CH)
-
Chloroform or a chloroform:methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Dissolve the desired lipids (e.g., DPPC, DOPS, and CH in a specific molar ratio) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Continue evaporation under reduced pressure to remove the organic solvent.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask by hand-shaking or vortexing to form a milky suspension of multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the liposome suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication.
Protocol 2: Doxorubicin Loading into Liposomes via the Ammonium (B1175870) Sulfate (B86663) Gradient Method (Remote Loading)
This active loading method achieves high encapsulation efficiencies for weakly basic drugs like doxorubicin.[14][15]
Materials:
-
Pre-formed liposomes (prepared as in Protocol 1, with the hydration buffer containing 250 mM ammonium sulfate, pH 7.4)
-
Doxorubicin hydrochloride solution
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer for column equilibration (e.g., PBS, pH 7.4)
Procedure:
-
Prepare liposomes in an ammonium sulfate solution as described in Protocol 1.
-
Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the desired external buffer (e.g., PBS). This creates an ammonium sulfate gradient across the liposome membrane.
-
Add the doxorubicin solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for drug loading.
-
Remove unencapsulated doxorubicin by passing the suspension through a new size-exclusion column.
-
Determine the encapsulation efficiency by measuring the doxorubicin concentration in the liposomes before and after removal of the free drug, typically by UV-Vis spectrophotometry after disrupting the liposomes with a detergent or organic solvent.
Protocol 3: Characterization of Liposomes
A. Size and Zeta Potential Measurement [2][16]
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to determine the surface charge and stability of the liposomes.
B. Encapsulation Efficiency Determination [8][9]
-
Separate the liposome-encapsulated drug from the free drug using methods like dialysis, size-exclusion chromatography, or ultracentrifugation.
-
Quantify the amount of drug in the liposomal fraction. This can be done by disrupting the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and then measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total initial amount of drug) x 100.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the drug-loaded liposomes.[17][18]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Free drug solution (as a control)
-
Drug-loaded liposome formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug and the liposomal formulations in the cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).
Visualizations of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 3. Endosomal escape and the knockdown efficiency of liposomal-siRNA by the fusogenic peptide shGALA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine receptor-targeting therapies for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-containing liposomes modified with polyarginine effectively silence the targeted gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Surface Properties on Liposomal siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative in vivo studies with paclitaxel and liposome-encapsulated paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 16. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Phosphatidylserine in Viral Infections: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The externalization of phosphatidylserine (B164497) (PS) on the surface of enveloped viruses and infected cells, a phenomenon termed "apoptotic mimicry," has emerged as a crucial mechanism in the life cycle of numerous viruses.[1][2][3][4] Normally confined to the inner leaflet of the plasma membrane, the exposure of PS on the outer leaflet serves as an "eat-me" signal for phagocytes to clear apoptotic cells.[5] Many enveloped viruses exploit this pathway to facilitate their entry into host cells, evade the immune system, and promote their propagation.[2][6]
This document provides detailed application notes and protocols for the detection of phosphatidylserine in the context of viral infection studies. These methodologies are essential for researchers investigating viral entry mechanisms, developing broad-spectrum antiviral therapies, and designing novel viral vectors for gene therapy.
Core Concepts: Apoptotic Mimicry in Viral Infection
Enveloped viruses acquire their lipid envelope by budding from the host cell's plasma membrane or intracellular compartments. During this process, they can incorporate host cell lipids, including PS, into their own envelope.[3] Viral infection can also induce cellular stress and activate signaling pathways that lead to the externalization of PS on the infected cell surface, even before the onset of apoptosis.[7]
This exposed PS on virions and infected cells can then be recognized by a variety of PS receptors (PSRs) on host cells, such as T-cell immunoglobulin and mucin domain (TIM) and Tyro3, Axl, and Mer (TAM) receptor families.[1][8][9][10] This interaction can trigger signaling cascades that promote viral uptake, often through macropinocytosis, and can also dampen the host's innate immune response.[2][6]
Methods for Detecting Phosphatidylserine
Several methods are available for the detection and quantification of exposed PS. The choice of method depends on the specific research question, the sample type (e.g., purified virions, infected cells), and the available instrumentation.
Key PS-Binding Probes and Antibodies:
-
Annexin V: A 35-36 kDa calcium-dependent phospholipid-binding protein with a high affinity for PS.[5][11] Fluorescently labeled Annexin V is widely used in flow cytometry and fluorescence microscopy to detect apoptotic cells and PS-exposing virions.
-
PSVue®: A family of small-molecule fluorescent probes that bind to PS. They are available with different excitation and emission spectra, making them suitable for various imaging applications.
-
pSIVA™ (polarity-Sensitive Indicator of Viability and Apoptosis): An Annexin-based biosensor that only fluoresces when bound to PS in a lipid membrane. This property makes it ideal for real-time imaging of PS externalization without the need for wash steps.[12]
-
Bavituximab: A chimeric monoclonal antibody that targets a complex of PS and β2-glycoprotein I (β2GP1).[13][14][15] It can be used for in vivo imaging and as a therapeutic agent.
Data Presentation: Comparison of PS Detection Methods
| Method | Principle | Primary Applications | Advantages | Limitations | Binding Affinity (Kd) |
| Annexin V | Calcium-dependent binding to PS | Flow cytometry, Fluorescence microscopy | Well-established, commercially available in many formats, high affinity | Requires Ca2+ for binding, can bind to intracellular PS in necrotic cells (false positives) | ~1 nM[13] |
| PSVue® | Small molecule binding to PS | In vitro and in vivo fluorescence imaging, Flow cytometry | Cost-effective, compatible with various imaging modalities | Limited quantitative data in virology literature | Not specified |
| pSIVA™ | Annexin-based biosensor, fluoresces upon binding to PS | Real-time live-cell imaging, Flow cytometry | No-wash protocol, enables kinetic studies of PS exposure[12] | Requires live-cell imaging setup | Not specified |
| Bavituximab | Antibody binding to PS-β2GP1 complex | In vivo imaging, Flow cytometry, ELISA, Antiviral therapy | High specificity for PS-β2GP1, longer half-life in vivo | Requires the presence of β2GP1, larger molecule may have accessibility issues | ~1 nM (for the complex)[13] |
Experimental Protocols
Protocol 1: Detection of PS on Virus-Infected Cells by Flow Cytometry using Annexin V
This protocol allows for the quantification of PS exposure on the surface of infected cells, providing insights into the progression of viral infection and apoptosis.
Materials:
-
Virus-infected and control cells (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), Ca2+- and Mg2+-free
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) or 7-AAD solution (for viability staining)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin-EDTA as EDTA chelates Ca2+, which is required for Annexin V binding.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD solution.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with Annexin V only, and cells stained with PI/7-AAD only.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic/PS-exposing cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
Protocol 2: Visualization of PS on Viral Particles by Fluorescence Microscopy
This protocol allows for the qualitative assessment of PS on the surface of purified virions.
Materials:
-
Purified virus preparation
-
Poly-L-lysine coated coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Virus Immobilization:
-
Place a poly-L-lysine coated coverslip in a well of a multi-well plate.
-
Add the purified virus suspension to the coverslip and incubate for 1 hour at room temperature to allow the virions to adhere.
-
-
Fixation:
-
Gently wash the coverslip twice with PBS.
-
Fix the adhered virions by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslip three times with PBS.
-
-
Staining:
-
Incubate the coverslip with 1X Annexin V Binding Buffer for 5 minutes.
-
Add fluorochrome-conjugated Annexin V (at the manufacturer's recommended concentration) and incubate for 30 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Gently wash the coverslip three times with 1X Annexin V Binding Buffer.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathways and Experimental Workflows
Apoptotic Mimicry Signaling Pathway
The following diagram illustrates the general signaling pathway of viral entry mediated by apoptotic mimicry through TIM and TAM receptors.
Caption: Viral entry via apoptotic mimicry.
Experimental Workflow for PS Detection by Flow Cytometry
The following diagram outlines the key steps in the experimental workflow for detecting PS on virus-infected cells using flow cytometry.
Caption: Flow cytometry workflow for PS detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | Inappropriate antibody/probe concentration | Titrate the antibody/probe to determine the optimal concentration. |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Cell death due to harsh handling | Handle cells gently during harvesting and staining. | |
| No or weak signal | Low level of PS exposure | Use a more sensitive detection method or optimize infection conditions to enhance PS exposure. |
| Reagent degradation | Check the expiration date and storage conditions of the reagents. | |
| Incorrect instrument settings | Ensure that the correct laser lines and filters are used for the specific fluorochromes. | |
| False positives with Annexin V | Staining of necrotic cells | Co-stain with a viability dye (e.g., PI, 7-AAD) to distinguish apoptotic from necrotic cells. |
| Use of EDTA in buffers | Use calcium-containing buffers for Annexin V staining. |
Conclusion
The detection of phosphatidylserine is a powerful tool for elucidating the mechanisms of viral infection and for the development of novel antiviral strategies. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize these techniques in their studies. Careful experimental design, including the use of appropriate controls and optimization of staining conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. The Multifaceted Roles of TAM Receptors during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. medium.com [medium.com]
- 4. Phosphatidylserine receptors: Enhancers of enveloped virus entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ebola Virus Requires Phosphatidylserine Scrambling Activity for Efficient Budding and Optimal Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multifaceted Roles of TAM Receptors during Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V-PE Kit Protocol [hellobio.com]
- 12. Live cell imaging of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody targeting of phosphatidylserine for the detection and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Phosphatidylserine Isoforms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid that plays a vital role in various cellular processes, including apoptosis, blood coagulation, and cell signaling. The diverse biological functions of PS are often attributed to its different molecular isoforms, which vary in the length and degree of unsaturation of their fatty acyl chains. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of these PS isoforms, providing valuable insights into their specific roles in health and disease.
These application notes provide detailed protocols and data for the separation of PS isoforms using reversed-phase (RP) and normal-phase (NP) HPLC, coupled with common detection methods such as Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).
Data Presentation
The separation of phosphatidylserine isoforms by HPLC is influenced by the choice of stationary phase, mobile phase composition, and the specific fatty acid composition of the PS molecules. The following tables summarize quantitative data from published methods, offering a comparative overview of different analytical approaches.
Table 1: Reversed-Phase HPLC Separation of Phosphatidylserine Isoforms
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Reference |
| Polystyrene/divinylbenzene (PS/DVB) | Isocratic: 2-propanol, tetrahydrofuran, and ammonium (B1175870) formate | Not Specified | ELS, ES-MS | Dipalmitoyl-PS (16:0/16:0) | ~5 | |
| Polystyrene/divinylbenzene (PS/DVB) | Isocratic: 2-propanol, tetrahydrofuran, and ammonium formate | Not Specified | ELS, ES-MS | Palmitoyl-stearoyl-PS (16:0/18:0) | ~6 | |
| Polystyrene/divinylbenzene (PS/DVB) | Isocratic: 2-propanol, tetrahydrofuran, and ammonium formate | Not Specified | ELS, ES-MS | Distearoyl-PS (18:0/18:0) | ~7.5 | |
| C30 | Isocratic: 2-propanol, tetrahydrofuran, and ammonium formate | Not Specified | ELS, ES-MS | Dipalmitoyl-PS (16:0/16:0) | ~6 | |
| C30 | Isocratic: 2-propanol, tetrahydrofuran, and ammonium formate | Not Specified | ELS, ES-MS | Palmitoyl-stearoyl-PS (16:0/18:0) | ~7.5 | |
| C30 | Isocratic: 2-propanol, tetrahydrofuran, and ammonium formate | Not Specified | ELS, ES-MS | Distearoyl-PS (18:0/18:0) | ~9.5 |
Table 2: Limits of Detection for Phosphatidylserine
| HPLC Method | Detection Method | Analyte | Limit of Detection | Reference |
| Reversed-Phase | Evaporative Light Scattering (ELS) | Dipalmitoyl-PS | 5 µg/mL | |
| Reversed-Phase | Electrospray Mass Spectrometry (ES-MS) | Dipalmitoyl-PS | 0.1 µg/mL | |
| Normal-Phase | Electrospray Mass Spectrometry (ES-MS) | Palmitoyl-stearoyl-PS | 1.2 ng (quantification limit) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-ELSD/MS for Separation of Disaturated Phosphatidylserine Isoforms
This protocol is adapted from a method developed for the separation of synthetic disaturated PS species.
1. Materials and Reagents:
-
HPLC-grade 2-propanol
-
HPLC-grade tetrahydrofuran
-
Ammonium formate
-
Phosphatidylserine standards (e.g., dipalmitoyl-PS, palmitoyl-stearoyl-PS, distearoyl-PS)
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase HPLC column (e.g., C30, 5 µm)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: C30, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 2-propanol, tetrahydrofuran, and ammonium formate. The exact ratio should be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
3. ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 40-60 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
4. MS Settings (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Single Ion Monitoring (SIM) or full scan, depending on the objective.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: Optimize for the specific instrument and analytes.
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
5. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes.
-
Prepare PS standards and samples in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Acquire data from both the ELSD and MS detectors.
-
Identify and quantify the PS isoforms based on their retention times and mass-to-charge ratios.
Protocol 2: Normal-Phase HPLC-ES-MS for Quantification of a Specific Phosphatidylserine Species in a Biological Matrix
This protocol is based on a method for the specific determination of palmitoyl-stearoyl-phosphatidylserine (PSPS) in human blood.
1. Materials and Reagents:
-
HPLC-grade chloroform
-
HPLC-grade methanol
-
Formic acid
-
Ammonia solution
-
Internal standard (e.g., dipalmitoyl-phosphatidylserine)
-
Biological sample (e.g., human blood)
-
HPLC system with a gradient pump, autosampler, and column oven
-
Normal-phase HPLC column (e.g., Diol column)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: Diol narrow-bore column
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Methanol with 0.2% formic acid titrated to pH 5.3 with ammonia
-
Gradient: A linear gradient from a high percentage of A to a higher percentage of B. The exact gradient profile needs to be optimized.
-
Flow Rate: Typically 0.2-0.5 mL/min for a narrow-bore column
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C)
-
Injection Volume: 5-10 µL
3. MS Settings (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Single Ion Monitoring (SIM) of the [M-H]⁻ ions for the target PS species and the internal standard.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: Optimize for fragmentation if necessary for confirmation.
-
Source and Desolvation Temperatures: As per instrument recommendations.
4. Sample Preparation (Lipid Extraction from Blood):
-
Perform a lipid extraction from the blood sample using a standard method like the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent (e.g., chloroform/methanol mixture) and add the internal standard.
5. Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Prepare a calibration curve using known concentrations of the target PS species and a constant concentration of the internal standard.
-
Inject the calibration standards and the prepared samples.
-
Acquire data in SIM mode.
-
Quantify the target PS species in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of phosphatidylserine isoforms.
Signaling Pathway: Role of Phosphatidylserine in Apoptosis
Caption: The role of phosphatidylserine exposure in apoptotic cell clearance.
Probing the Dynamics of Cell Health: Application Notes for Real-Time Phosphatidylserine Tracking with Genetically Encoded Biosensors
For researchers, scientists, and professionals in drug development, the ability to monitor the dynamics of phosphatidylserine (B164497) (PS) in real-time offers a powerful window into the intricate processes of cell health, apoptosis, and other signaling events. Genetically encoded biosensors have emerged as a pivotal technology in this field, enabling the visualization and quantification of PS exposure with high spatiotemporal resolution in living cells and organisms.
This document provides detailed application notes and protocols for the use of genetically encoded biosensors for real-time PS tracking. We will delve into the characteristics of commonly used biosensors, present their quantitative data for comparative analysis, and offer step-by-step experimental protocols for their application.
Introduction to Phosphatidylserine and its Significance
Phosphatidylserine is a crucial phospholipid typically confined to the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1] The disruption of this asymmetry, leading to the exposure of PS on the cell surface, is a hallmark of apoptosis (programmed cell death) and plays a significant role in various physiological processes, including blood coagulation, synaptic pruning, and the clearance of apoptotic cells.[1][2] Consequently, the development of robust tools to monitor PS externalization is of paramount importance for fundamental research and therapeutic development.
Traditional methods for detecting exposed PS, such as those using fluorescently labeled Annexin V, have limitations, including a dependence on high calcium concentrations and challenges with permeability in tissue, which can lead to unfavorable signal-to-noise ratios.[1] Genetically encoded biosensors overcome many of these hurdles by allowing for expression within specific cells and tissues, enabling non-invasive and continuous monitoring of PS dynamics.
Overview of Genetically Encoded Phosphatidylserine Biosensors
Genetically encoded PS biosensors are typically fusion proteins comprising a PS-binding domain linked to a fluorescent protein. The two most prominent classes of these biosensors are based on the C2 domain of Lactadherin (also known as Milk Fat Globule-EGF Factor 8 or MFG-E8) and engineered forms of Annexin.
-
LactC2-Based Biosensors: The C2 domain of Lactadherin binds specifically and with high affinity to PS in a calcium-independent manner.[3][4] This characteristic makes LactC2-based biosensors, such as GFP-LactC2, particularly valuable for studying PS dynamics under physiological calcium levels and for visualizing intracellular PS pools.[5][6][7]
-
Engineered Annexin-Based Biosensors (pSIVA): The pSIVA (polarity-Sensitive Indicator of Viability & Apoptosis) biosensor is an engineered form of Annexin B12.[8] It is conjugated to a polarity-sensitive dye (IANBD) that fluoresces only upon binding to the nonpolar environment of the cell membrane when PS is exposed.[8][9][10] This "off-on" switching mechanism provides a high signal-to-noise ratio.[9] However, like native Annexin V, pSIVA's binding to PS is calcium-dependent.[10][11]
Quantitative Data of Phosphatidylserine Biosensors
For the effective selection of a biosensor for a specific application, a clear comparison of their quantitative properties is essential. The following table summarizes key parameters for popular PS biosensors.
| Biosensor | PS-Binding Domain | Fluorescent Reporter | Kd (Dissociation Constant) | Calcium Dependence | Key Advantages | Key Limitations |
| mNG-LactC2 | Lactadherin C2 domain | mNeonGreen | 107 nM (for liposomes with 20% PS)[4] | Independent[4] | High brightness and stability, Ca2+-independent.[4] | Lower affinity compared to Annexin V in some models.[4] |
| GFP-LactC2 | Lactadherin C2 domain | Green Fluorescent Protein | High affinity (more avid than Annexin V)[6] | Independent[6] | Enables long-term imaging under physiological conditions, can detect intracellular PS.[6][7] | Potential for overexpression artifacts. |
| pSIVA-IANBD | Engineered Annexin B12 | IANBD (polarity-sensitive dye) | High affinity | Dependent (1-2 mM Ca2+)[9][10][11] | High signal-to-noise ratio, reversible binding allows for tracking transient PS exposure.[8][9] | Requires specific Ca2+ concentrations, not suitable for intracellular PS detection.[7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental steps involved in using these biosensors, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a general framework for using genetically encoded PS biosensors in cell culture. Specific parameters may need to be optimized for different cell types and experimental setups.
Protocol 1: Live-Cell Imaging of Apoptosis using a LactC2-Based Biosensor
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Plasmid DNA encoding a LactC2-fluorescent protein fusion (e.g., pEGFP-LactC2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Apoptosis-inducing agent (e.g., Staurosporine, stock solution in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection: Transfect the cells with the LactC2 biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Biosensor Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the biosensor.
-
Induction of Apoptosis:
-
Replace the culture medium with fresh, pre-warmed medium.
-
Add the apoptosis-inducing agent at a predetermined optimal concentration (e.g., 1 µM Staurosporine). Include a vehicle control (e.g., DMSO).
-
-
Live-Cell Imaging:
-
Immediately transfer the imaging dish to the live-cell imaging microscope.
-
Acquire images in the appropriate fluorescent channel (e.g., FITC/GFP channel) and a brightfield or DIC channel at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 4-8 hours).
-
-
Data Analysis:
-
Analyze the time-lapse images to observe the translocation of the LactC2 biosensor to the plasma membrane in apoptotic cells.
-
Quantify the change in fluorescence intensity at the plasma membrane over time.
-
Protocol 2: Real-Time Apoptosis Detection with pSIVA Biosensor
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (ensure it contains 1-2 mM Ca2+)[11]
-
pSIVA-IANBD reagent
-
Propidium Iodide (PI) solution (for distinguishing late apoptotic/necrotic cells)
-
Apoptosis-inducing agent
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in your standard imaging plates or dishes.
-
Induce apoptosis using the desired treatment.
-
-
Probe Addition:
-
Imaging:
-
Immediately begin imaging using a fluorescence microscope.
-
Use a FITC filter set for pSIVA-IANBD (green fluorescence) and a rhodamine or Texas Red filter set for PI (red fluorescence).[11]
-
Acquire images at different time points to monitor the progression of apoptosis in real-time. Early apoptotic cells will be green, while late apoptotic/necrotic cells will be both green and red.
-
Conclusion
Genetically encoded biosensors for phosphatidylserine offer a versatile and powerful approach for the real-time visualization of cellular health and disease processes. The choice between LactC2-based and engineered Annexin-based biosensors will depend on the specific experimental requirements, particularly the need for calcium-independent measurement and the desired signal-to-noise ratio. The protocols and data provided herein serve as a comprehensive guide for the successful application of these innovative tools in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the phosphatidylserine binding properties of the lipid biosensor, Lactadherin C2 (LactC2), in different membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing Phosphatidylserine in Cellular Membranes [mdpi.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Monitoring apoptosis and neuronal degeneration by real-time detection of phosphatidylserine externalization using a polarity-sensitive indicator of viability and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Reconstituting Membrane Proteins in Phosphatidylserine-Rich Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reconstitution of membrane proteins into phosphatidylserine (B164497) (PS)-rich nanodiscs. The inclusion of anionic phospholipids (B1166683) like PS is crucial for studying the structure and function of many membrane proteins involved in signaling pathways where interactions with negatively charged membrane surfaces are critical. These application notes offer a comprehensive guide, from component preparation to the characterization of the final proteo-nanodiscs, enabling researchers to create a near-native lipid environment for their protein of interest.
Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two copies of a membrane scaffold protein (MSP).[1][2] They provide a more native-like environment for membrane proteins compared to detergents or liposomes, allowing for enhanced stability and functional integrity.[3][4] The ability to control the lipid composition of the nanodisc bilayer is a key advantage, making it possible to investigate the influence of specific lipids, such as phosphatidylserine, on membrane protein function.[5] PS-rich nanodiscs are particularly relevant for studying proteins involved in blood coagulation, apoptosis, and cell signaling, where the anionic nature of the membrane plays a pivotal role.[6]
The successful reconstitution of membrane proteins into PS-rich nanodiscs is a multi-step process that requires careful optimization of the stoichiometry between the membrane protein, lipids, and MSP.[2][7] This protocol outlines the key steps and considerations for achieving a homogenous preparation of membrane protein-containing PS-rich nanodiscs.
Data Presentation
Table 1: Recommended Molar Ratios of Lipids to Membrane Scaffold Protein (MSP) for Initial Reconstitution Trials
This table provides starting recommendations for the molar ratio of total lipids to different MSP variants. These ratios are a critical starting point and will likely require empirical optimization, especially when incorporating high percentages of phosphatidylserine and the target membrane protein.[2] The optimal ratio is influenced by the specific lipid composition and the size of the membrane protein being reconstituted.[8]
| Membrane Scaffold Protein (MSP) | Nanodisc Diameter (approx.) | Lipid Type | Recommended Lipid:MSP Molar Ratio (for empty nanodiscs) | Reference |
| MSP1D1 | ~9.7 nm | DMPC | 80:1 | [4] |
| MSP1D1 | ~9.7 nm | DPPC | ~75:1 | [9] |
| MSP1D1 | ~9.7 nm | POPC | 65:1 | [10] |
| MSP1E3D1 | ~12 nm | DMPC | 100-120:1 | [4] |
| MSP1ΔH5 | - | DMPC | 50:1 | [4] |
Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). The ratios for PS-rich mixtures should be systematically varied around these starting points.
Table 2: Composition of Buffers for Nanodisc Reconstitution
| Buffer Name | Composition | Purpose |
| MSP Solubilization Buffer | 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA | Solubilization and storage of MSP. |
| Lipid Solubilization Buffer | 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 60 mM Sodium Cholate (B1235396) | Solubilization of the lipid mixture. |
| Reconstitution Buffer | 20 mM Tris-HCl pH 7.4, 100 mM NaCl | General buffer for the reconstitution mixture. |
| Wash Buffer | 20 mM Tris, 150 mM NaCl, 1.5 mM MgCl₂, 20% glycerol (B35011), 0.1% DDM, pH 8 | Washing of affinity columns for protein purification.[11] |
| Elution Buffer | 20 mM Tris, 150 mM NaCl, 1.5 mM MgCl₂, 20% glycerol, 0.1% DDM, 500 mM Imidazole, pH 6.8 | Elution of His-tagged proteins from affinity columns.[11] |
Experimental Protocols
Preparation of Components
a. Membrane Scaffold Protein (MSP) Expression and Purification: His-tagged MSPs (e.g., MSP1D1 or MSP1E3D1) are commonly expressed in E. coli.[1] The purification typically involves cell lysis followed by nickel-affinity chromatography.[1] The purified MSP should be dialyzed against a suitable buffer (e.g., MSP Solubilization Buffer) and its concentration determined spectrophotometrically.
b. Preparation of Phosphatidylserine-Rich Lipid Mixtures:
-
In a glass vial, combine the desired lipids in chloroform (B151607). For a PS-rich mixture, a starting point could be a 3:1 molar ratio of a neutral lipid like POPC to POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
To ensure complete removal of the solvent, place the vial under vacuum for at least 2 hours.
-
Resuspend the lipid film in Lipid Solubilization Buffer containing sodium cholate. The final cholate concentration should be sufficient to fully solubilize the lipids, typically at a 2:1 molar ratio of cholate to lipid.
-
Vortex and sonicate the mixture in a bath sonicator until the solution is clear.
c. Preparation of Detergent-Solubilized Membrane Protein: The target membrane protein should be purified in a suitable detergent (e.g., DDM, LDAO). The choice of detergent is protein-dependent and needs to be optimized for protein stability and activity. The concentration of the purified, detergent-solubilized protein should be accurately determined.
Reconstitution of Membrane Protein into PS-Rich Nanodiscs
The following protocol is a general guideline and requires optimization for each specific membrane protein and PS-lipid composition. The key is to systematically vary the ratios of protein:MSP:lipid.[1]
-
In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the PS-rich lipid mixture, and the purified MSP. A common starting molar ratio is 1:10: (10 x recommended lipid:MSP ratio from Table 1). For example, for MSP1D1 and a POPC:POPS mixture, a starting ratio could be 1 (protein) : 10 (MSP1D1) : 650 (total lipid).
-
Add Reconstitution Buffer to the desired final volume. Ensure the final concentration of glycerol is below 4% (v/v) as it can interfere with nanodisc assembly.[11] The final concentration of sodium cholate should be between 12-40 mM.[11]
-
Incubate the mixture on ice for 1 hour with gentle agitation.
-
To initiate nanodisc self-assembly, remove the detergent by adding adsorbent beads (e.g., Bio-Beads SM-2). Use approximately 0.8 g of wet beads per ml of reconstitution mixture.[12]
-
Incubate the mixture overnight at 4°C with gentle rotation.
-
Remove the Bio-Beads by centrifugation or by using a spin column.
-
Purify the reconstituted nanodiscs using size-exclusion chromatography (SEC). The column should be equilibrated with Reconstitution Buffer. Collect fractions and analyze for the presence of the membrane protein and successful nanodisc formation.
Characterization of PS-Rich Proteo-Nanodiscs
a. Size-Exclusion Chromatography (SEC): SEC is the primary method to assess the homogeneity of the nanodisc preparation.[6] A successful reconstitution will result in a symmetrical peak corresponding to the size of the proteo-nanodiscs, separated from empty nanodiscs and protein aggregates.
b. SDS-PAGE and Western Blotting: Analyze the fractions from SEC by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein. Western blotting can be used for specific detection of the membrane protein.
c. Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution and polydispersity of the nanodisc population.
d. Functional Assays: The ultimate test of successful reconstitution is the functional integrity of the membrane protein. Perform activity assays (e.g., ligand binding, enzyme kinetics) to confirm that the protein is active within the PS-rich nanodisc.
Mandatory Visualization
Caption: Workflow for reconstituting membrane proteins in PS-rich nanodiscs.
Caption: Factors influencing successful nanodisc reconstitution.
References
- 1. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane protein reconstitution in nanodiscs for luminesc... [degruyterbrill.com]
- 4. Nanodiscs and Solution NMR: preparation, application and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodiscs as a new tool to examine lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodiscs: A Controlled Bilayer Surface for the Study of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering extended membrane scaffold proteins for self-assembly of soluble nanoscale lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Techniques for Studying Phosphatidylserine Asymmetry in Artificial Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common techniques used to investigate the asymmetric distribution of phosphatidylserine (B164497) (PS) in artificial lipid bilayers, such as liposomes and giant unilamellar vesicles (GUVs). The maintenance and disruption of PS asymmetry are crucial in various biological processes, including apoptosis and blood coagulation, making these in vitro models valuable tools for research and drug development.[1][2][3]
Fluorescence-Based Assays
Fluorescence-based methods are widely used to probe the localization and translocation (flip-flop) of PS in model membranes. These techniques often rely on fluorescently labeled lipid analogs or dyes that report on the presence of PS in the outer leaflet of the bilayer.
NBD-Labeled Phosphatidylserine (NBD-PS) with Dithionite (B78146) Quenching
This assay measures the translocation of a fluorescently labeled PS analog, NBD-PS, from the outer to the inner leaflet of a liposome (B1194612). The fluorescence of NBD groups exposed on the outer leaflet is quenched by the membrane-impermeant reducing agent, sodium dithionite.[4][5][6]
Caption: Workflow of the NBD-PS dithionite quenching assay.
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion, incorporating 1-2 mol% of NBD-PS along with the desired lipid composition.
-
A common lipid mixture is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) with a specific percentage of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension to the desired concentration in a fluorescence cuvette.
-
Measure the initial fluorescence intensity of the NBD probe using appropriate excitation and emission wavelengths (e.g., λex = 460 nm, λem = 538 nm).[7]
-
-
Dithionite Quenching:
-
Prepare a fresh stock solution of sodium dithionite in a buffer (e.g., Tris-HCl, pH 8.0).
-
Add a small volume of the dithionite solution to the cuvette to achieve a final concentration of approximately 10 mM.[8]
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The initial, rapid decrease in fluorescence corresponds to the quenching of NBD-PS in the outer leaflet.
-
The subsequent, slower decay represents the rate of NBD-PS translocation (flip-flop) from the inner to the outer leaflet, where it is then quenched.[4][9]
-
The rate of flip-flop can be determined by fitting the slow decay phase to a kinetic model.
-
| Technique | Parameter Measured | Typical Values | Reference |
| NBD-PS Dithionite Quenching | Flip-flop half-time (t₁/₂) | Minutes to hours, depending on lipid composition and temperature. | [9][10] |
| Activation Energy | Varies with lipid composition. | [10] |
Protein-Based Assays
These assays utilize proteins that specifically bind to PS exposed on the outer leaflet of the lipid bilayer.
Annexin V Binding Assay
Annexin V is a cellular protein that has a high affinity for PS in the presence of Ca²⁺.[1][11][12] Fluorescently labeled Annexin V can be used to quantify the amount of PS exposed on the surface of GUVs or liposomes.
Caption: Workflow of the Annexin V binding assay for PS exposure.
-
GUV Preparation:
-
Binding Reaction:
-
Microscopy and Analysis:
-
Observe the GUVs using a fluorescence microscope.
-
The fluorescence intensity on the GUV membrane is proportional to the amount of accessible PS.
-
Image analysis software can be used to quantify the fluorescence intensity per GUV.
-
| Technique | Parameter Measured | Typical Values | Reference |
| Annexin V Binding | Dissociation constant (Kd) | Nanomolar range | [11] |
| Relative PS exposure | Arbitrary fluorescence units | [17] |
Chemical Labeling Assays
Chemical labeling methods employ small, membrane-impermeant molecules that react with the headgroup of PS in the outer leaflet.
Trinitrobenzenesulfonic Acid (TNBS) Labeling
TNBS is a chemical probe that covalently reacts with primary amino groups, such as the one present in the headgroup of PS.[1] Its membrane impermeability allows for the specific labeling of PS in the outer leaflet of liposomes.
Caption: Workflow of the TNBS labeling assay for PS asymmetry.
-
Liposome Preparation:
-
Prepare LUVs with the desired lipid composition, including PS.
-
-
Labeling Reaction:
-
Incubate the liposomes with a solution of TNBS in a buffer with an alkaline pH (e.g., pH 8.5) to facilitate the reaction.
-
The reaction is typically carried out at room temperature.
-
-
Lipid Extraction and Analysis:
-
After the reaction, extract the lipids from the liposome suspension using a method such as Bligh-Dyer extraction.
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Identify the spots corresponding to unlabeled PS and TNBS-labeled PS.
-
Quantify the amount of lipid in each spot using densitometry or by scraping the spots and performing a phosphate (B84403) assay.
-
-
Data Analysis:
-
The ratio of TNBS-labeled PS to total PS gives the fraction of PS residing in the outer leaflet of the liposomes.
-
Biophysical Techniques
Advanced biophysical techniques can provide detailed, probe-free information about lipid asymmetry and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Small-Angle Neutron Scattering (SANS)
These probe-free techniques can be used to study lipid flip-flop rates in asymmetric liposomes.[18] By preparing vesicles with different lipid compositions in the inner and outer leaflets, the rate at which this asymmetry decays can be monitored over time.[10][18][19]
References
- 1. Sensing Phosphatidylserine in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dithionite penetration through phospholipid bilayers as a measure of defects in lipid molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoswitchable phospholipid FRET acceptor: Detergent free intermembrane transfer assay of fluorescent lipid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocation of phospholipids and dithionite permeability in liquid-ordered and liquid-disordered membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Engineering Phosphatidylserine Containing Asymmetric Giant Unilamellar Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. Giant unilamellar vesicles containing phosphatidylinositol(4,5)bisphosphate: characterization and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Studying lipid flip-flop in asymmetric liposomes using 1H NMR and TR-SANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Utilizing Phosphatidylserine as a Universal Marker for High-Purity Extracellular Vesicle Isolation
Introduction
Extracellular vesicles (EVs) are lipid bilayer-enclosed particles released by nearly all cell types, playing crucial roles in intercellular communication by transporting proteins, lipids, and nucleic acids.[1] Their potential as biomarkers for disease diagnosis and as therapeutic delivery vehicles has led to a surge in EV research.[2] A significant challenge in the field is the isolation of pure EV populations from complex biological fluids, which are often contaminated with proteins and lipoproteins.[3][4]
Phosphatidylserine (PS), a phospholipid typically confined to the inner leaflet of the plasma membrane, becomes exposed on the outer surface of EVs during their formation.[1][5] This externalized PS serves as a powerful and near-universal marker for isolating and analyzing EVs.[6][7] Affinity-based methods targeting PS allow for the specific capture of EVs, offering significant advantages in purity and yield over traditional methods like ultracentrifugation or precipitation.[8][9]
This document provides detailed protocols and data for using PS as a marker for EV isolation, primarily focusing on methods employing the PS-binding proteins TIM-4 and Annexin V. These protocols are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity EV preparations for downstream applications.
Principle of PS-Based EV Capture
The isolation of EVs via their surface PS relies on high-affinity binding partners. Proteins like TIM-4 (T-cell immunoglobulin and mucin domain-containing protein 4) and Annexin V specifically recognize and bind to PS in a calcium-dependent manner.[2][9][10] This interaction allows for the capture of intact EVs onto a solid phase (e.g., magnetic beads). A key advantage of this calcium dependency is the ability to release the captured EVs gently and efficiently by introducing a calcium chelator, such as EDTA, which disrupts the PS-protein interaction without the need for harsh detergents that could lyse the vesicles.[2][8][11]
Caption: Principle of Ca2+-dependent binding and release of EVs.
Experimental Protocols
Protocol 1: High-Purity EV Isolation using TIM-4 Affinity
This protocol describes the isolation of total EVs from cell culture supernatant or biofluids using magnetic beads coated with TIM-4 protein. The method is known for yielding EVs with high purity.[8][10]
Materials:
-
TIM-4-coated magnetic beads (e.g., MagCapture™ Exosome Isolation Kit PS)
-
Sample (cell culture supernatant, serum, plasma, etc.) pre-cleared by centrifugation (e.g., 10,000 x g for 20 minutes)[9]
-
Binding Buffer (e.g., HEPES buffer with 2 mM CaCl₂)
-
Washing Buffer (e.g., HEPES buffer with 2 mM CaCl₂)
-
Elution Buffer (e.g., HEPES buffer with 2.5 mM EDTA)
-
Magnetic stand
Workflow:
Caption: Workflow for EV isolation using TIM-4 affinity magnetic beads.
Procedure:
-
Sample Preparation: Centrifuge the biological fluid (e.g., 10 mL of cell culture supernatant) at 2,000 x g for 10 minutes to remove cells, followed by 10,000 x g for 20 minutes to remove larger debris.[9] Filter the supernatant through a 0.22 µm filter.
-
Bead Preparation: Resuspend the TIM-4 magnetic beads. Take 50 µL of the bead slurry, place it in a new tube, and separate the beads on a magnetic stand. Discard the supernatant.
-
Washing Beads: Add 500 µL of Binding Buffer to the beads, resuspend, and separate on the magnetic stand. Discard the supernatant. Repeat this wash step once more.
-
EV Capture: Add the pre-cleared sample to the washed beads. Ensure the final concentration of CaCl₂ is 2 mM. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing Captured EVs: Place the tube on the magnetic stand and wait for the solution to clear. Carefully discard the supernatant. Add 500 µL of Washing Buffer, resuspend the beads, and separate again. Repeat this wash step two more times to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Add 100 µL of Elution Buffer (containing EDTA) to the beads and resuspend by gentle pipetting. Incubate for 10-15 minutes at room temperature to allow the chelator to release the EVs from the TIM-4 protein.
-
Collection: Place the tube on the magnetic stand. The supernatant now contains the highly purified, intact EVs. Carefully collect the supernatant and transfer it to a new, clean tube. Store at 4°C for short-term use or -80°C for long-term storage.
Protocol 2: Flow Cytometry Analysis of PS-Positive EVs using Annexin V
This protocol details how to quantify the subpopulation of EVs that expose PS on their surface using fluorescently labeled Annexin V and a flow cytometer capable of single EV analysis.[5][12]
Materials:
-
Isolated EV sample (from any method)
-
Annexin V conjugated to a fluorophore (e.g., Annexin V-FITC)
-
Annexin V Binding Buffer (10x concentration, commercially available)
-
Phosphate-Buffered Saline (PBS)
-
Optional: A fluorescent membrane dye (e.g., CellTrace Violet) to label all EVs.[13]
-
Optional: Antibody against a general EV marker (e.g., anti-CD63-APC) for co-labeling.[13]
-
Flow cytometer with small particle detection capabilities.
Workflow:
Caption: Workflow for flow cytometry analysis of PS-positive EVs.
Procedure:
-
Sample Preparation: Dilute the isolated EV sample in filtered PBS to an optimal concentration for your flow cytometer (typically 1x10⁷ to 1x10⁹ particles/mL).
-
Staining Reaction Setup: In a 1.5 mL tube, combine:
-
50 µL of diluted EV sample.
-
10 µL of 10x Annexin V Binding Buffer.
-
5 µL of Annexin V-FITC.
-
(Optional) Add antibody against another EV marker (e.g., anti-CD63-APC).
-
Adjust the final volume to 100 µL with filtered PBS.
-
-
Incubation: Gently mix and incubate the reaction for 20 minutes at room temperature, protected from light.
-
Analysis: After incubation, add 400 µL of 1x Annexin V Binding Buffer (diluted in PBS) to the sample. Analyze immediately on the flow cytometer.
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to identify the EV population, setting the threshold to exclude instrument noise.
-
If a general membrane dye was used, first gate on the fluorescently positive population (e.g., CTV+).[13]
-
From the single EV gate, create a plot to analyze the fluorescence of Annexin V-FITC.
-
Use an unstained EV sample as a negative control to set the gate for Annexin V positivity.
-
The percentage of events within this gate represents the proportion of PS-positive EVs in the sample.
-
Data Presentation and Method Comparison
The choice of isolation method significantly impacts the purity and yield of the resulting EV preparation. PS-affinity methods generally offer higher purity compared to bulk isolation techniques.[8][14]
Table 1: Qualitative Comparison of Common EV Isolation Methods
| Feature | PS-Affinity (TIM-4) | Ultracentrifugation (UC) | Size-Exclusion Chromatography (SEC) | Polymer Precipitation |
| Principle | Binds PS on EV surface | Pellets vesicles by size/density | Separates by size | Co-precipitates EVs with polymers |
| Purity | Very High[8] | Low to Medium[14][15] | High[4] | Low |
| Yield | Medium to High[11] | High | Medium | Very High |
| Specificity | Isolates all PS+ vesicles | None (size/density-based) | None (size-based) | None |
| EV Integrity | High (gentle elution)[2] | Risk of aggregation/damage | High | Risk of polymer contamination |
| Time | ~2-3 hours | >4 hours to days | ~30-60 minutes | ~1-2 hours (+ overnight) |
| Contaminants | Low protein contamination | Lipoproteins, protein aggregates[3] | Co-eluting proteins of similar size | Co-precipitated proteins, polymers |
Table 2: Quantitative Comparison of EV Isolation from 10 mL Serum
| Parameter | PS-Affinity (TIM-4) | Ultracentrifugation (UC) | Size-Exclusion (qEV) | Precipitation (ExoQuick) |
| Particle Yield (particles/mL serum) | ~9.2 x 10¹¹[3] | ~7.3 x 10¹⁰[15] | ~1.3 x 10¹²[3] | ~2.4 x 10¹²[3] |
| Total Protein (mg/mL serum) | ~0.19[3] | ~0.5 - 1.0 | ~0.2 - 0.4 | ~1.5 - 2.5 |
| Purity (Particles/µg Protein) | ~4.8 x 10⁹ | ~1.0 x 10⁸ | ~4.3 x 10⁹ | ~1.2 x 10⁹ |
| Purity Assessment | Highest | Low[15] | High | Medium |
Note: The quantitative data are representative values compiled and averaged from multiple studies for comparative purposes and may vary based on the specific sample and protocol used.[3][4][15] The purity metric (particles/µg protein) clearly demonstrates that while precipitation yields the highest number of particles, it also co-precipitates a large amount of protein, resulting in lower purity. PS-affinity and SEC methods provide a much better balance of yield and purity, with PS-affinity offering superior specificity.[4]
References
- 1. Extracellular vesicle - Wikipedia [en.wikipedia.org]
- 2. TIM4-Affinity Methods Targeting Phosphatidylserine for Isolation or Detection of Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Isolation System to Collect High Quality and Purity Extracellular Vesicles from Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Establishing Phosphatidylserine (PS) as the Universal EV-Marker: Novel highly sensitive PS-specific reagents allow measuring global EV-turnover in vivo [trillium.de]
- 7. biorxiv.org [biorxiv.org]
- 8. exosome-rna.com [exosome-rna.com]
- 9. An Update on Isolation Methods for Proteomic Studies of Extracellular Vesicles in Biofluids [mdpi.com]
- 10. High Purity Isolation and Sensitive Quantification of Extracellular Vesicles Using Affinity to TIM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Phosphatidylserine-Exposing Annexin A1-Positive Extracellular Vesicles: Potential Cancer Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine-Exposing Annexin A1-Positive Extracellular Vesicles: Potential Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality and efficiency assessment of five extracellular vesicle isolation methods using the resistive pulse sensing strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Quality and efficiency assessment of five extracellular vesicle isolation methods using the resistive pulse sensing strategy - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01158A [pubs.rsc.org]
Methodological Approaches for Studying Phosphatidylserine's Role in Blood Coagulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in quiescent cells. Upon cellular activation, particularly of platelets, or during apoptosis, PS is externalized to the outer leaflet. This exposure provides a catalytic surface for the assembly of key coagulation factor complexes, dramatically amplifying the generation of thrombin and subsequent fibrin (B1330869) clot formation. Understanding the methodologies to study PS's role in coagulation is paramount for research in hemostasis, thrombosis, and the development of novel antithrombotic therapies. These application notes provide an overview of key experimental approaches and detailed protocols for their implementation.
Application Notes
Detection of Phosphatidylserine Exposure
The initial and critical step in evaluating the procoagulant potential of cells (e.g., platelets, red blood cells, endothelial cells) and extracellular vesicles is the detection and quantification of exposed PS. Two primary probes are widely used for this purpose: Annexin (B1180172) V and Lactadherin.
-
Annexin V: A calcium-dependent protein that binds with high affinity to PS.[1] It is a well-established and widely used reagent for detecting PS exposure, often in conjunction with a viability dye like propidium (B1200493) iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.[2][3]
-
Lactadherin: A milk fat globule-associated protein that binds to PS in a calcium-independent manner.[4] Studies have shown that lactadherin is more sensitive than Annexin V, particularly at lower densities of PS exposure.[5][6] This increased sensitivity can be advantageous when studying subtle platelet activation or early stages of apoptosis.[7]
The choice between Annexin V and Lactadherin depends on the specific experimental context. While Annexin V is the traditional standard, Lactadherin may be preferable for detecting low levels of PS exposure or in calcium-chelating conditions.
Assessment of Procoagulant Activity
The functional consequence of PS exposure is the acceleration of coagulation reactions. Several assays are employed to measure this procoagulant activity:
-
Thrombin Generation Assay (TGA): This global assay measures the dynamics of thrombin generation in plasma over time, providing a comprehensive assessment of the overall coagulation potential.[8][9][10] The assay can be performed in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) supplemented with a source of PS, such as activated platelets or PS-containing vesicles. Key parameters derived from the thrombogram include the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP).[11]
-
Prothrombinase Assay: This assay specifically measures the activity of the prothrombinase complex (Factor Xa, Factor Va, Ca²⁺, and a phospholipid surface) in converting prothrombin to thrombin.[12][13] By providing purified coagulation factors, this assay allows for a more direct assessment of the catalytic activity of the PS-containing surface, independent of the upstream coagulation cascade.
-
Clotting Time Assays: Basic clotting assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), can be modified to assess the contribution of PS. For example, the procoagulant activity of isolated microvesicles can be measured by their ability to shorten the clotting time of plasma.
Reconstituted Systems
To study the specific role of PS in a controlled environment, researchers often utilize reconstituted systems. These typically involve the preparation of synthetic lipid vesicles (liposomes) with a defined composition of phospholipids, including varying concentrations of PS.[14] These vesicles serve as a platform for the assembly of coagulation complexes, allowing for the systematic investigation of the structure-function relationships of PS in coagulation.
Quantitative Data Summary
Table 1: Comparison of Phosphatidylserine-Binding Probes
| Feature | Annexin V | Lactadherin | Reference(s) |
| Binding Principle | Calcium-dependent binding to PS | Calcium-independent binding to PS | [1][4] |
| Sensitivity | Requires a threshold of 2-8% PS exposure for binding | More sensitive to low levels of PS exposure | [5][6] |
| Application | Widely used standard for apoptosis and platelet activation studies | Preferred for detecting subtle PS exposure and in calcium-free conditions | [2][4][7] |
| Inhibition of Coagulation | Can inhibit coagulation at higher concentrations | Can inhibit coagulation by competing with coagulation factors for PS binding sites | [15] |
| Competition Binding | Phospholipid vesicles compete for ~70-75% of binding to apoptotic cells | Phospholipid vesicles compete for >90-95% of binding to apoptotic cells | [16][17] |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide Staining for PS Exposure by Flow Cytometry
This protocol describes the detection of PS exposure on the surface of cells using fluorescently labeled Annexin V and propidium iodide (PI) for analysis by flow cytometry.
Materials:
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Cell suspension (e.g., platelets, cultured cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis or cellular activation in your target cells using an appropriate stimulus. Include untreated cells as a negative control.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Add 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Thrombin Generation Assay in Platelet-Rich Plasma (PRP)
This protocol outlines the measurement of thrombin generation in PRP to assess the procoagulant activity of platelets.
Materials:
-
Platelet-rich plasma (PRP) prepared from citrated whole blood
-
Fluorogenic thrombin substrate (e.g., Z-GGR-AMC)
-
Tissue factor (TF) and phospholipid reagent (trigger)
-
Calcium chloride (CaCl₂) solution
-
Thrombin calibrator
-
Fluorometer with a plate reader capable of kinetic measurements (excitation ~390 nm, emission ~460 nm)
-
96-well black microplate
Procedure:
-
PRP Preparation:
-
Collect whole blood into sodium citrate (B86180) tubes.
-
Centrifuge at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
-
Assay Setup:
-
In a 96-well plate, add 80 µL of PRP to each well.
-
Prepare a thrombin calibrator curve according to the manufacturer's instructions.
-
Add 20 µL of the trigger solution (containing TF and phospholipids) to each well.
-
-
Initiation and Measurement:
-
Place the plate in the fluorometer pre-warmed to 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate and CaCl₂ solution to each well.
-
Immediately start recording the fluorescence signal at regular intervals for a sufficient duration (e.g., 60 minutes) to capture the entire thrombin generation curve.
-
-
Data Analysis:
-
The raw fluorescence data is converted to thrombin concentration using the thrombin calibrator curve.
-
A thrombogram (thrombin concentration vs. time) is generated.
-
Calculate key parameters:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: Maximum thrombin concentration reached.
-
Time to Peak: Time to reach peak thrombin.
-
Endogenous Thrombin Potential (ETP): Area under the curve, representing the total amount of thrombin generated.
-
-
Protocol 3: Prothrombinase Activity Assay with PS-Containing Vesicles
This protocol details the measurement of prothrombinase activity on the surface of reconstituted phosphatidylserine-containing lipid vesicles.
Materials:
-
Phosphatidylserine (PS) and Phosphatidylcholine (PC) lipids
-
Purified Factor Xa, Factor Va, and Prothrombin
-
Chromogenic or fluorogenic thrombin substrate
-
Tris-buffered saline (TBS) containing CaCl₂ and bovine serum albumin (BSA)
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Preparation of PS/PC Vesicles:
-
Prepare lipid mixtures of desired PS:PC ratios in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with TBS to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Assay Procedure:
-
In a microplate well, combine the PS/PC vesicles, Factor Va, and Factor Xa in TBS with CaCl₂.
-
Incubate for a short period to allow for the assembly of the prothrombinase complex on the vesicle surface.
-
Initiate the reaction by adding prothrombin.
-
At specific time points, take aliquots of the reaction mixture and add them to a solution containing a thrombin substrate.
-
Measure the change in absorbance or fluorescence over time to determine the rate of thrombin generation.
-
-
Data Analysis:
-
Calculate the initial rate of thrombin generation from the linear portion of the substrate cleavage curve.
-
Compare the rates obtained with different concentrations of PS in the vesicles to determine the effect of PS on prothrombinase activity.
-
Visualizations
Caption: The coagulation cascade on an activated platelet surface.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Experimental workflow for Thrombin Generation Assay.
References
- 1. Efficient thrombin generation requires molecular phosphatidylserine, not a membrane surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Measurement of annexin V uptake and lactadherin labeling for the quantification of apoptosis in adherent Tca8113 and ACC-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Measurement of phosphatidylserine exposure during storage of platelet concentrates using the novel probe lactadherin: a comparison study with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactadherin detects early phosphatidylserine exposure on immortalized leukemia cells undergoing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin Generation Assays [practical-haemostasis.com]
- 10. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Exposure of platelet membrane phosphatidylserine regulates blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lactadherin functions as a probe for phosphatidylserine exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
A Comprehensive Guide to Creating Stable Phosphatidylserine-Containing Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
This guide provides a detailed overview and robust protocols for the formation of stable supported lipid bilayers (SLBs) containing phosphatidylserine (B164497) (PS). PS, a negatively charged phospholipid, is a critical component of eukaryotic cell membranes, playing a vital role in cellular signaling, apoptosis, and blood coagulation.[1][2] The creation of stable PS-containing SLBs is therefore essential for in vitro studies of these fundamental biological processes.
This document outlines two primary methods for PS-SLB formation: vesicle fusion and Langmuir-Blodgett deposition. It also provides quantitative data for bilayer characterization and a troubleshooting guide to address common challenges.
Key Considerations for Stable PS-SLB Formation
The stability of PS-containing SLBs is significantly influenced by electrostatic interactions and the presence of divalent cations, particularly calcium (Ca²⁺). Due to the net negative charge of the PS headgroup, vesicles containing PS will experience electrostatic repulsion with negatively charged substrates like silica (B1680970) and glass.[3] Calcium ions play a crucial role in overcoming this repulsion by acting as a bridge between the negatively charged vesicles and the substrate, thereby promoting vesicle fusion and bilayer formation.[4] Furthermore, Ca²⁺ is known to interact with PS lipids, inducing the formation of ordered domains and increasing the rigidity of the bilayer.[1]
Protocol 1: Vesicle Fusion Method
The vesicle fusion method is a widely used and accessible technique for forming SLBs. It involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate.
Materials
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Calcium Chloride (CaCl₂) solution (100 mM)
-
Glass coverslips or silicon wafers
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Experimental Workflow: Vesicle Fusion
Caption: Workflow for creating PS-containing SLBs via vesicle fusion.
Detailed Protocol:
-
Substrate Cleaning:
-
Thoroughly clean glass coverslips or silicon wafers. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with ultrapure water and drying under a stream of nitrogen. Alternatively, plasma cleaning can be used.
-
-
Liposome Preparation:
-
Prepare a lipid mixture of POPC and POPS in chloroform at the desired molar ratio (e.g., 90:10, 80:20).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL. Vortex the solution to form multilamellar vesicles (MLVs).
-
For the formation of small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or bath sonication until the solution becomes clear.
-
Alternatively, and for more uniform vesicle size, perform extrusion by passing the MLV suspension through a polycarbonate membrane with a 100 nm pore size at least 11 times.
-
-
SLB Formation:
-
Place the cleaned substrate in a chamber.
-
Dilute the SUV suspension to a final concentration of 0.1 mg/mL in HEPES buffer.
-
Add CaCl₂ to the SUV suspension to a final concentration of 2-5 mM. This is a critical step to induce vesicle fusion.
-
Immediately add the vesicle solution to the substrate.
-
Incubate at a temperature above the phase transition temperature of the lipid mixture (for POPC/POPS, room temperature is sufficient) for 30-60 minutes to allow for vesicle fusion and bilayer formation.
-
Gently rinse the substrate with HEPES buffer to remove any unfused vesicles.
-
Protocol 2: Langmuir-Blodgett / Langmuir-Schaefer Deposition
This technique offers precise control over the lipid packing density and allows for the formation of asymmetric bilayers. It involves the transfer of a lipid monolayer from an air-water interface to a solid substrate.
Materials
-
Langmuir-Blodgett trough with a movable barrier and surface pressure sensor
-
Spreading solvent (e.g., chloroform/methanol 9:1 v/v)
-
Subphase (e.g., ultrapure water or buffer)
-
Hydrophilic substrate (e.g., silicon wafer, glass slide)
Experimental Workflow: Langmuir-Blodgett Deposition
References
- 1. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting False Positives in Annexin V Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for false positive results in Annexin (B1180172) V staining for phosphatidylserine (B164497) (PS). The following question-and-answer format directly addresses common issues encountered during apoptosis detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Annexin V staining, and why are false positives a concern?
Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid typically located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2] A viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI/7-AAD negative) from late apoptotic or necrotic cells (Annexin V positive, PI/7-AAD positive).[3][4]
False positives are a significant concern because they can lead to incorrect interpretations of experimental results, such as overestimating the efficacy of a pro-apoptotic drug.[2] These erroneous results arise when Annexin V binds to cells that are not truly in the early stages of apoptosis.
Q2: Can the method of harvesting adherent cells lead to false positive Annexin V staining?
Yes, the method used to detach adherent cells is a critical source of false positives.[2][5] Mechanical stress from scraping or harsh enzymatic treatment with trypsin can cause physical damage to the cell membrane.[2][6] This damage can expose PS on the inner leaflet, allowing Annexin V to enter and bind, leading to a false positive signal.[7]
To minimize this, it is recommended to use gentle, non-enzymatic dissociation methods or milder enzymes like Accutase.[5][6][8] If trypsin must be used, it should be for the shortest possible duration and at the lowest effective concentration.[5] It is also crucial to handle cells gently throughout the harvesting and staining process to avoid mechanical damage.[9][10]
Q3: What is the role of calcium in Annexin V binding, and how can it contribute to false positives?
Annexin V's binding to PS is strictly calcium-dependent.[11][12][13] The binding buffer must contain an optimal concentration of calcium to facilitate this interaction. Using buffers without sufficient calcium, such as PBS, will result in no or weak staining.[14] Conversely, excessively high concentrations of calcium can be toxic to cells, inducing cell death and thereby artificially increasing the number of apoptotic cells.[15][16] It is essential to use a properly formulated Annexin V binding buffer as recommended by the manufacturer.
Q4: Can phosphatidylserine be exposed on the surface of non-apoptotic cells?
Yes, PS externalization is not exclusive to apoptosis.[17] Certain physiological processes can lead to transient or constitutive PS exposure on healthy, viable cells, resulting in false positive Annexin V staining. These include:
-
Cell Activation: Immune cells, such as T cells and B cells, can transiently expose PS upon activation.[18]
-
Phagocytosis: Macrophages and other phagocytic cells can become Annexin V positive after engulfing apoptotic bodies.[17][19]
-
Cell Fusion: Myoblasts differentiating into myotubes have been shown to bind Annexin V.[20]
-
Cellular Stress: Stressed tumor cells can also display PS on their surface without undergoing apoptosis.[17]
Q5: How can issues with flow cytometry setup, such as compensation, cause false positives?
Improper setup of the flow cytometer can be a significant source of error. If using a multi-color panel, spectral overlap between the fluorochromes (e.g., FITC-Annexin V and PE-conjugated antibody) can occur. Without correct fluorescence compensation, signal from one channel can "spill over" into another, creating a population of false double-positive cells.[5][9] It is critical to use single-stain controls for each fluorochrome to set up the compensation matrix accurately.[9] Additionally, incorrect voltage settings can lead to poor separation between stained and unstained populations.[5]
Q6: Should I stain my cells before or after fixation?
Staining with Annexin V must be performed on live cells before any fixation steps.[14] Fixation agents like formaldehyde (B43269) permeabilize the cell membrane. This allows Annexin V to enter the cell and bind to the PS that is normally located on the inner leaflet of the plasma membrane, leading to strong, non-specific staining of all cells, regardless of their apoptotic state.[21][22]
Troubleshooting Guide
The table below summarizes common issues leading to false positive Annexin V results and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Annexin V staining in negative control group | 1. Mechanical damage during cell harvesting: Harsh pipetting, vortexing, or scraping of adherent cells.[2][5][9] 2. Over-confluent or starved cell cultures: Leading to spontaneous apoptosis.[9][14] 3. Harsh enzymatic detachment: Over-trypsinization of adherent cells.[5] 4. Mycoplasma contamination. [14] | 1. Handle cells gently. Use wide-bore pipette tips. For adherent cells, use a non-enzymatic detachment solution (e.g., EDTA-based) or a mild enzyme like Accutase.[5][8] 2. Use cells in the logarithmic growth phase (80-95% confluency).[6][9][14] 3. Minimize trypsin incubation time and concentration. Neutralize trypsin with serum-containing media promptly.[5] 4. Regularly test cell cultures for mycoplasma contamination. |
| High percentage of Annexin V+/PI+ cells | 1. Over-induction of apoptosis: Treatment conditions (drug concentration, incubation time) are too harsh, causing rapid progression to secondary necrosis.[23] 2. Delayed analysis: Samples analyzed too long after staining, allowing early apoptotic cells to progress to late-stage apoptosis/necrosis.[9] 3. Improper compensation settings: Fluorescence spillover between Annexin V and PI/7-AAD channels.[5][9] | 1. Perform a time-course and dose-response experiment to find optimal induction conditions.[9] 2. Analyze samples on the flow cytometer as soon as possible after staining, ideally within one hour.[3][9] Keep samples on ice and protected from light.[3] 3. Prepare single-color controls for Annexin V and PI/7-AAD to set compensation accurately.[9] |
| Annexin V staining in a known viable cell population | 1. PS externalization independent of apoptosis: Cell activation, phagocytosis, or other physiological processes.[17][18][19] 2. Non-specific binding of Annexin V: Annexin V concentration is too high.[3] 3. Presence of platelets in blood samples: Platelets contain PS and can bind Annexin V.[9] | 1. Use additional markers to characterize the cell population (e.g., activation markers for immune cells). 2. Titrate the Annexin V conjugate to determine the optimal concentration that provides the best separation between positive and negative populations with minimal background.[7] 3. If working with blood samples, implement procedures to remove platelets before staining.[9] |
| All cells are stained with Annexin V | 1. Staining after fixation: Fixation permeabilizes the cell membrane, allowing Annexin V to access internal PS.[14] 2. Incorrect binding buffer: Lack of calcium or presence of chelating agents like EDTA will prevent proper binding.[9] | 1. Always stain with Annexin V before fixation.[22] 2. Use the manufacturer-provided 1X Annexin V Binding Buffer, which contains the required calcium concentration. Do not use PBS.[14] |
Key Experimental Protocols
Protocol 1: Standard Annexin V and 7-AAD Staining
This protocol is for suspension cells or adherent cells that have been gently harvested.
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired method. Include untreated cells as a negative control.
-
Harvest cells (suspension or adherent) and collect them by centrifugation at 300-400 x g for 5 minutes at room temperature.[3]
-
Wash the cells once with cold PBS, then centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Staining:
-
Analysis:
Protocol 2: Harvesting Adherent Cells to Minimize Membrane Damage
-
Collect Supernatant: Carefully collect the cell culture medium from the plate or flask. This contains floating cells that may be apoptotic or necrotic and should be included in the analysis.[7][8][9]
-
Wash: Gently wash the adherent cell layer once with PBS (without Ca²⁺/Mg²⁺) to remove any remaining serum.[5]
-
Detach: Add a minimal volume of a gentle cell dissociation reagent, such as Accutase or TrypLE, to cover the cell monolayer.[5][8] Incubate at 37°C for the minimum time required to detach the cells (monitor under a microscope). Avoid using scrapers.
-
Neutralize: Once cells are detached, immediately add at least 2 volumes of complete culture medium (containing serum) to inactivate the dissociation reagent.[5]
-
Combine and Wash: Combine the detached cells with the supernatant collected in step 1. Centrifuge at 300-400 x g for 5 minutes.
-
Proceed to Staining: Discard the supernatant and proceed with the staining protocol (Protocol 1, Step 1, starting from the PBS wash).
Visual Guides
Troubleshooting Workflow for Annexin V False Positives
Caption: A workflow diagram to systematically troubleshoot common causes of false positive Annexin V staining results.
Annexin V Binding and Sources of False Positives
Caption: The diagram illustrates correct Annexin V binding in apoptosis versus false positive binding due to membrane damage.
Decision Tree for Selecting Proper Controls
Caption: A guide to the essential controls required for an accurate Annexin V flow cytometry experiment.
References
- 1. Annexin V | AAT Bioquest [aatbio.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Why are Annexin V conjugates and 7-AAD used together? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ concentration during binding determines the manner in which annexin V binds to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ concentration during binding determines the manner in which annexin V binds to membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V | AAT Bioquest [aatbio.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. Calcium, leukocyte cell death and the use of annexin V: fatal encounters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autopsy of a cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin-V binds subpopulation of immune cells altering its interpretation as an in vivo biomarker for apoptosis in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. Annexin V-PE Kit Protocol [hellobio.com]
- 23. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
How to optimize mass spectrometry parameters for phosphatidylserine lipidomics.
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for phosphatidylserine (B164497) (PS) lipidomics. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for phosphatidylserine analysis?
A1: Negative-ion mode electrospray ionization (ESI) is highly recommended for the analysis of phosphatidylserine.[1][2] PS is an anionic phospholipid that readily forms deprotonated molecules [M-H]⁻, leading to high sensitivity and straightforward spectral interpretation in negative mode.[2][3] While positive-ion mode can detect PS, spectra are often more complex due to the formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺) and generally show weaker signals compared to negative mode.[2]
Q2: What are the characteristic fragmentation patterns for PS in tandem MS (MS/MS)?
A2: In negative-ion mode, the most characteristic fragmentation of PS is the neutral loss of the serine headgroup. This results in two key fragmentation events:
-
Neutral Loss of 87 Da: This corresponds to the loss of the serine group (C₃H₅NO₃) from the [M-H]⁻ precursor ion, which generates a phosphatidic acid (PA) fragment ion ([M-H-87]⁻).[3][4] This is a highly specific transition used for Neutral Loss Scanning (NLS) experiments to selectively detect PS species in a complex mixture.[5]
-
Fatty Acyl Anions: Cleavage of the ester bonds results in the detection of free fatty acyl anions ([RCOO]⁻), which provides information about the fatty acid composition of the PS molecule.[2][3]
Q3: How do I choose an appropriate internal standard for quantitative PS analysis?
A3: For accurate quantification, the ideal internal standard (IS) should be a PS species that is not naturally present or is of very low abundance in the sample.[6] The best practice is to use a stable isotope-labeled PS (e.g., containing ¹³C or ²H) with the same acyl chains as the analyte of interest.[6] If this is not feasible, a PS species with odd-chain fatty acids (e.g., PS 17:0/17:0) is a suitable alternative as these are typically absent in biological samples.[7] The IS should be added as early as possible during the sample preparation process to account for variations in extraction efficiency and instrument response.[8]
Q4: Should I use liquid chromatography (LC) or direct infusion ("shotgun") for my PS analysis?
A4: The choice depends on the research goal.
-
Direct Infusion (Shotgun Lipidomics): This method is high-throughput and provides a rapid profile of the most abundant PS species. However, it is susceptible to ion suppression, where the signal of low-abundant species can be masked by more abundant lipids.[9][10] It also cannot distinguish between isobaric species (molecules with the same mass but different structures).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with MS separates different lipid classes and individual molecular species prior to analysis.[11] This significantly reduces ion suppression, allows for the separation of isomers, and improves quantification accuracy.[11][12] Reversed-phase (e.g., C18, C30) and hydrophilic interaction liquid chromatography (HILIC) are commonly used for lipidomics.[13][14]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from tissues or cells.
Materials:
-
Chloroform
-
Methanol
-
Ultrapure Water
-
Internal Standard (IS) solution (e.g., 10 µg/mL of PS 17:0/17:0 in methanol)
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes
Procedure:
-
Homogenization: Start with a known quantity of sample (e.g., 1 million cells or 10 mg tissue) in a glass tube.
-
Solvent Addition: Add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture to the sample.
-
Internal Standard Spiking: Add a known volume of the IS solution (e.g., 10 µL).
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation:
-
Add 1.25 mL of Chloroform and vortex for 1 minute.
-
Add 1.25 mL of Ultrapure Water and vortex for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for MS analysis (e.g., 100 µL of Isopropanol:Acetonitrile 1:1, v/v).[13]
Protocol 2: Direct Infusion MS Analysis of Phosphatidylserine
This protocol outlines the setup for a Neutral Loss Scan (NLS) experiment on a triple quadrupole mass spectrometer to specifically detect PS species.
Procedure:
-
Instrument Setup:
-
Set the mass spectrometer to negative electrospray ionization (ESI) mode.
-
Prepare the infusion solvent (e.g., Isopropanol with 10 mM ammonium (B1175870) acetate). Ammonium acetate (B1210297) helps to promote deprotonation.[1]
-
-
Sample Infusion: Infuse the reconstituted lipid extract at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer.
-
Parameter Optimization:
-
Infuse a PS standard (e.g., POPS, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) to optimize source parameters.
-
Adjust parameters such as capillary voltage, sheath gas flow, and capillary temperature to maximize the signal of the [M-H]⁻ ion.
-
-
MS/MS Method Setup:
-
Select "Neutral Loss Scan" as the scan type.
-
Set the neutral loss mass to 87.0 Da.[5]
-
Define a mass range to scan for precursor ions (e.g., m/z 600-900).
-
Optimize collision energy. A collision energy of 20-35 eV is typically effective for the neutral loss of serine.[5] Perform a collision energy ramp experiment with a standard to find the optimal value.
-
-
Acquisition: Acquire data for the sample, ensuring the signal is stable. The resulting spectrum will show peaks corresponding to the [M-H]⁻ ions of all PS species present in the sample.
Troubleshooting Guides
This section addresses common issues encountered during PS lipidomics analysis.
Table 1: Troubleshooting Common Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low PS Signal | 1. Incorrect Ionization Mode: Analyzing in positive mode instead of negative mode. 2. Poor Extraction Efficiency: PS may be lost during sample preparation. 3. Ion Suppression: High concentrations of other lipids or contaminants are suppressing the PS signal. | 1. Switch to Negative ESI Mode. This is the most critical parameter for PS analysis.[1][2] 2. Verify Extraction Protocol: Ensure proper phase separation and collection of the organic layer. Consider alternative extraction methods like a Methyl-tert-butyl ether (MTBE) based extraction.[13] 3. Dilute the Sample: A 10-fold or 100-fold dilution can mitigate suppression effects. 4. Implement LC Separation: Use liquid chromatography to separate PS from interfering compounds before MS analysis.[11] |
| Poor Fragmentation in MS/MS | 1. Incorrect Collision Energy (CE): CE is too low for fragmentation or too high, causing excessive fragmentation. 2. Poor Precursor Ion Selection: The isolation window is too wide, allowing isobaric interferences into the collision cell. | 1. Optimize Collision Energy: Using a known PS standard, perform a CE ramp experiment to find the optimal energy that maximizes the signal for the neutral loss of 87 Da.[13] Typical values range from 20-35 eV.[5] 2. Narrow the Isolation Window: Use a narrower m/z window (e.g., 1-2 Da) for precursor ion selection to enhance specificity.[13] A high-resolution instrument can further improve selectivity. |
| Inconsistent Quantification | 1. Internal Standard (IS) Degradation: The IS has degraded due to improper storage. 2. IS Added at the Wrong Step: IS was not added at the beginning of the sample prep process. 3. Non-linearity of Response: The concentration of the analyte or IS is outside the linear dynamic range of the instrument. | 1. Use Fresh IS: Prepare fresh IS dilutions from a stock solution stored at -80°C. 2. Standardize IS Addition: Always add the IS to the sample before starting the lipid extraction to account for all procedural variations.[8] 3. Generate a Calibration Curve: Create a calibration curve with your IS to ensure you are working within the linear range for quantification.[6] |
| Ghost Peaks or High Background | 1. Contamination: Contamination from solvents, tubes, or the LC-MS system. 2. Sample Carryover: Residual sample from a previous injection is present in the system. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and glassware. 2. Run Blank Injections: Run solvent blanks between samples to check for contamination and carryover. 3. Implement a Column Wash: Incorporate a robust wash step with a strong organic solvent at the end of each LC gradient to clean the column. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for PS lipidomics from sample preparation to data analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low phosphatidylserine signal.
PS Fragmentation Pathway
Caption: Characteristic fragmentation of a PS precursor ion in negative mode.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature optimization for improved determination of phosphatidylserine species by micro liquid chromatography with electrospray tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
Common artifacts and how to avoid them in fluorescent phosphatidylserine microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in fluorescent phosphatidylserine (B164497) (PS) microscopy.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during fluorescent phosphatidylserine microscopy experiments.
Issue 1: High Background Fluorescence
Question: I am observing high background fluorescence across my entire sample, making it difficult to distinguish positively stained cells. What could be the cause and how can I fix it?
Answer: High background fluorescence can be caused by several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Solution | Experimental Protocol |
| Non-specific binding of the fluorescent probe | Titrate the concentration of your fluorescent probe (e.g., Annexin V) to find the optimal concentration that provides a strong positive signal with minimal background.[1] Include a blocking step with a protein-based blocker, such as bovine serum albumin (BSA), if necessary. | 1. Prepare a series of dilutions of your fluorescent probe. 2. Stain your cells with each dilution. 3. Image the cells under the microscope to determine the concentration that gives the best signal-to-noise ratio. |
| Autofluorescence | Use a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) as cellular autofluorescence is often higher in the blue and green wavelengths.[2] Include an unstained control to determine the level of autofluorescence in your sample.[2] | 1. Prepare a sample of your cells without any fluorescent labels. 2. Image this sample using the same settings as your stained samples. 3. This will allow you to assess the baseline autofluorescence. |
| Excessive probe concentration | Reduce the concentration of the fluorescent probe used for staining.[1] | Follow the titration protocol mentioned above to determine the optimal, lower concentration. |
| Inadequate washing | Optimize your washing steps after staining to remove any unbound fluorescent probe. | After the staining incubation, wash the cells 2-3 times with binding buffer. Ensure gentle centrifugation to avoid damaging the cells. |
Issue 2: Weak or No Signal
Question: My cells are not showing any fluorescent signal, even though I expect them to be apoptotic. What are the possible reasons for this weak or absent signal?
Answer: A weak or absent signal can be frustrating. Here are some common causes and how to troubleshoot them:
| Potential Cause | Solution | Experimental Protocol |
| Reagents are expired or improperly stored | Ensure that your fluorescent probes and buffers are within their expiration date and have been stored correctly according to the manufacturer's instructions.[1] | Always check the expiration dates on your reagents before starting an experiment. Store fluorescent probes protected from light and at the recommended temperature. |
| Insufficient incubation time | Ensure that you are incubating the cells with the fluorescent probe for the recommended amount of time to allow for binding.[1] | Consult the manufacturer's protocol for the recommended incubation time. Typically, a 15-minute incubation at room temperature in the dark is sufficient for Annexin V staining.[1] |
| Low level of phosphatidylserine externalization | Verify that your apoptosis induction protocol is working effectively. Use a positive control of cells known to be apoptotic to validate your staining procedure.[1] | Treat a separate batch of cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control.[1] |
| Calcium deficiency in the binding buffer (for Annexin V) | Annexin V binding to phosphatidylserine is calcium-dependent.[3] Ensure that your binding buffer contains an adequate concentration of calcium chloride (typically 2.5 mM).[4][5] Avoid using buffers containing calcium chelators like EDTA.[3][6] | Prepare or use a binding buffer that explicitly contains calcium. If you are preparing your own, add CaCl2 to the final concentration specified in the protocol. |
Issue 3: False Positives
Question: I am seeing a high number of fluorescently labeled cells in my negative control group. What could be causing these false positives?
| Potential Cause | Solution | Experimental Protocol |
| Mechanical damage to cells | Handle cells gently throughout the entire process, especially during harvesting and washing.[1][7] Avoid harsh trypsinization for adherent cells; use a gentle cell scraper or a non-enzymatic dissociation solution.[8] Centrifuge cells at low speeds (e.g., 300-500 x g) to prevent membrane damage.[7] | 1. When harvesting adherent cells, use a rubber policeman or a cell lifter instead of harsh scraping. 2. During centrifugation, use the lowest speed that will effectively pellet your cells. 3. Resuspend cell pellets by gently flicking the tube or by using a wide-bore pipette tip. |
| Cell membrane permeabilization | If your protocol involves fixation and permeabilization, be aware that this can allow the fluorescent probe to access the inner leaflet of the plasma membrane, leading to false positives.[9] For Annexin V staining, it is recommended to stain live cells before any fixation or permeabilization steps. | 1. Stain your cells with the fluorescent PS probe. 2. Wash the cells. 3. If fixation is necessary for your experimental design, fix the cells after the staining is complete. |
| High cell density | Staining cells at a very high density can sometimes lead to non-specific binding or missed events during imaging.[10] | Ensure that you are staining and imaging your cells at an appropriate density as recommended by the manufacturer or established protocols. A typical concentration is 1 x 10^6 cells/mL.[1] |
| PS exposure in non-apoptotic cells | Phosphatidylserine exposure can occur in other forms of cell death, such as necrosis, and even in some viable cells under certain conditions.[11][12] | Use a viability dye, such as Propidium Iodide (PI) or 7-AAD, in conjunction with your PS probe to distinguish between early apoptotic (PS-positive, viability dye-negative), late apoptotic/necrotic (PS-positive, viability dye-positive), and live cells (both negative).[13] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind fluorescent phosphatidylserine microscopy for detecting apoptosis?
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane.[14] During the early stages of apoptosis, a "scramblase" enzyme is activated, which facilitates the translocation of PS to the outer leaflet of the plasma membrane.[1] This exposed PS acts as an "eat-me" signal for phagocytes.[14] Fluorescently labeled proteins that have a high affinity for PS, such as Annexin V or Lactadherin, can then be used to specifically label these apoptotic cells for visualization by microscopy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biotium.com [biotium.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. US7179616B1 - Method for detecting phosphatidylserine on the surface of cells - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 7. How to reduce the background of Annexin V staining? - Flow cytometry [protocol-online.org]
- 8. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 9. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 10. Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flipping the dogma – phosphatidylserine in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do necrotic cells expose phosphatidylserine to attract their predators-What's unique and what's in common with apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell fixation techniques to preserve phosphatidylserine localization.
Welcome to the technical support center for optimizing cell fixation techniques to preserve phosphatidylserine (B164497) (PS) localization. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to fix cells while preserving endogenous phosphatidylserine (PS) localization?
A1: The primary challenge lies in the dynamic nature of the plasma membrane and the mechanism of PS exposure. PS is normally restricted to the inner leaflet of the plasma membrane. During early apoptosis, it is actively translocated to the outer leaflet.[1] Chemical fixatives, especially aldehydes like paraformaldehyde (PFA), can themselves disrupt membrane asymmetry and trigger a calcium influx, leading to artificial PS externalization.[2] This fixation-induced artifact can generate false-positive signals, making it difficult to distinguish between apoptosis-related and artificially exposed PS.
Q2: What is the recommended fundamental workflow for PS detection when fixation is required?
A2: The universally recommended procedure is to stain the live, unfixed cells with a PS-binding probe (like Annexin (B1180172) V) first, and then proceed with fixation.[3][4] Fixing the cells before staining will permeabilize the membrane, allowing the probe to access the PS on the inner leaflet and leading to high, non-specific background.[5]
Q3: Why is calcium so critical when using Annexin V?
A3: Annexin V is a calcium-dependent phospholipid-binding protein.[1] Its high-affinity binding to PS is critically dependent on the presence of calcium ions (Ca²⁺).[6] If calcium is omitted or chelated (e.g., by EDTA), Annexin V will dissociate from the PS, resulting in a complete loss of signal. Therefore, all buffers used during and after staining—including wash buffers and the fixative solution—must contain sufficient calcium (typically 1.25-2.5 mM).[4]
Q4: Can I use methanol (B129727) or other alcohol-based fixatives?
A4: No. Alcohol-based fixatives like methanol or ethanol (B145695) are not recommended.[3] They work by dehydrating the cell and precipitating proteins, which severely disrupts lipid membranes. This would allow probes to access the internal PS stores, leading to inaccurate results. Aldehyde-based fixatives, which cross-link proteins, are preferred for better preservation of membrane structure.[3]
Q5: Are there alternatives to Annexin V that are more compatible with fixation?
A5: While Annexin V is the most common probe, some alternatives exist. Antibodies against PS can be used and may offer different binding characteristics.[7] Additionally, other PS-binding proteins like Lactadherin can be used; Lactadherin binding is calcium-independent and may detect lower densities of exposed PS compared to Annexin V.[8] Newer peptide-based probes that are less dependent on specific buffer conditions are also emerging.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of PS-positive cells in the negative control group after fixation. | Fixation-Induced PS Externalization: The fixative (e.g., PFA) is causing artificial PS exposure.[2] | • Reduce PFA Concentration: Titrate the PFA concentration down. Start with a low concentration like 1% and assess if fixation is still adequate.[5] • Shorten Fixation Time: Reduce the incubation time with the fixative (e.g., 10-15 minutes).[11][12] • Optimize Temperature: Perform fixation on ice (4°C) to slow down enzymatic processes that may contribute to PS exposure. |
| Mechanical Stress: Rough handling during harvesting (e.g., over-trypsinization, harsh pipetting) can damage cell membranes.[13][14] | • Use a gentle, EDTA-free dissociation enzyme like Accutase for adherent cells. • Pipette cell suspensions slowly and gently. • When possible, include floating cells from the supernatant, as these may be your apoptotic population.[13] | |
| Weak or no signal in the positive (apoptotic) control group. | Loss of Annexin V Binding: Calcium was omitted from post-staining wash or fixation buffers, causing the Annexin V to dissociate. | • Ensure Calcium is Present: Confirm that all buffers used after adding Annexin V contain 1.25-2.5 mM CaCl₂.[4][6] This includes the fixative solution itself. |
| Insufficient Apoptosis: The apoptosis induction protocol was not effective. | • Verify the efficacy of your apoptosis-inducing agent and treatment duration with a positive control.[13] | |
| High background fluorescence across all cells. | Fixation Before Staining: Cells were fixed before the addition of the Annexin V probe. | • Always stain live cells first. The correct order is: 1. Stain with Annexin V, 2. Wash, 3. Fix. |
| Permeabilization: The fixation protocol inadvertently permeabilized the cells, allowing Annexin V to bind to internal PS. | • Avoid any detergents (e.g., Triton X-100, saponin) in your fixation or wash buffers.[3] • Use the lowest effective concentration of PFA. | |
| Difficulty distinguishing early vs. late apoptotic cells after fixation. | Viability Dye Incompatibility: Propidium Iodide (PI) or 7-AAD cannot be used reliably on fixed cells, as the fixation process compromises membrane integrity, allowing the dye to enter all cells.[5] | • Use a Fixable Viability Dye: Stain live cells with a fixable viability dye (amine-reactive dyes) before Annexin V staining and fixation. This dye forms a covalent bond and its signal withstands fixation and permeabilization. |
Experimental Protocols
Protocol 1: Staining with Annexin V followed by PFA Fixation
This protocol is designed for analyzing externalized PS in suspension cells or adherent cells harvested for flow cytometry.
Reagents and Materials:
-
10X Annexin V Binding Buffer: 0.1 M HEPES (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂.
-
1X Annexin V Binding Buffer: Dilute 1 part 10X buffer with 9 parts distilled water. Store at 4°C.
-
Fluorochrome-conjugated Annexin V
-
Fixation Buffer: 1% to 2% Paraformaldehyde (PFA) in 1X Annexin V Binding Buffer. Crucially, dilute the PFA stock in the calcium-containing binding buffer, not PBS.
-
Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.
-
Cell suspension (1 x 10⁵ to 1 x 10⁶ cells/mL).
Procedure:
-
Induce apoptosis using your desired method. Include appropriate negative and positive controls.
-
Harvest cells (including supernatant) and wash them once by centrifuging at 300-400 x g for 5 minutes and resuspending in cold PBS.
-
Wash the cells a second time in 1X Annexin V Binding Buffer to ensure the presence of calcium.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex or flick the tube to mix and incubate for 15 minutes at room temperature, protected from light.[15]
-
Wash Step: Add 1 mL of 1X Annexin V Binding Buffer to the tube and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant. This step removes unbound Annexin V, reducing background.
-
Fixation Step: Resuspend the cell pellet in 500 µL of freshly prepared Fixation Buffer (e.g., 1% PFA in 1X Binding Buffer).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Add 1 mL of 1X Annexin V Binding Buffer and centrifuge to pellet the cells.
-
Resuspend the fixed and stained cells in 300-500 µL of 1X Annexin V Binding Buffer for analysis by flow cytometry. Analyze within a few hours for best results.
Visualizations
Apoptosis and PS Externalization Pathway
Caption: Simplified pathway of PS externalization during early apoptosis.
Recommended Experimental Workflow
Caption: Workflow for Annexin V staining followed by fixation.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background staining.
References
- 1. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraformaldehyde induces elevation of intracellular calcium and phosphatidylserine externalization in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Measurement of phosphatidylserine exposure during storage of platelet concentrates using the novel probe lactadherin: a comparison study with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Detection of cell-surface phosphatidylserine using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V-PE Kit Protocol [hellobio.com]
- 12. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
How to minimize background noise when imaging phosphatidylserine biosensors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize signal-to-noise ratios when imaging phosphatidylserine (B164497) (PS) biosensors.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when imaging phosphatidylserine (PS) biosensors like Annexin V?
High background fluorescence can originate from several sources:
-
Non-specific binding of the biosensor: The probe may bind to cellular components other than exposed PS.[1][2][3]
-
Excess probe concentration: Using a higher concentration of the biosensor than necessary can lead to increased non-specific binding and background signal.[1][2][4]
-
Insufficient washing: Failure to adequately wash away unbound biosensor molecules is a common cause of high background.[1][3][5]
-
Cellular autofluorescence: Endogenous molecules within cells, such as NADH and riboflavin, can naturally fluoresce, contributing to the background signal. Dead cells are a significant source of autofluorescence.[6][7][8]
-
Culture media components: Phenol (B47542) red and serum in cell culture media can be fluorescent and increase background.[9][10]
-
Dead or necrotic cells: Compromised cell membranes in necrotic cells allow the biosensor to enter and bind to PS on the inner leaflet of the plasma membrane, leading to false-positive signals.[7]
-
Fixation-induced autofluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence in cells.[6][11][12]
Q2: How can I differentiate between true apoptotic signal and background noise?
To distinguish a true signal from background, it is crucial to include proper controls in your experiment:
-
Unstained Control: Image cells that have not been treated with any fluorescent probe. This will help you determine the level of cellular autofluorescence.[6]
-
Negative Control (Healthy Cells): Image healthy, non-apoptotic cells stained with the PS biosensor. This will show the level of non-specific binding of the probe.
-
Positive Control: Use a known apoptosis-inducing agent to treat cells and then stain with the PS biosensor. This will confirm that the biosensor is working correctly and provide a reference for a true positive signal.
-
Live/Dead Stain: Co-stain with a cell-impermeant nuclear dye (e.g., Propidium Iodide or 7-AAD). This will help to exclude necrotic and late-stage apoptotic cells, which can contribute to false-positive signals.[13][14]
Q3: Are there alternatives to Annexin V-based biosensors that offer a better signal-to-noise ratio?
Yes, genetically encoded PS biosensors, such as those based on the C2 domain of lactadherin (Lact-C2), can offer a higher signal-to-noise ratio.[15][16][17][18] These biosensors can be expressed by the cells themselves, leading to more specific labeling of exposed PS and reduced background from unbound probes.[15][16][17][18] Additionally, some small molecule-based probes have been developed to provide a "turn-on" fluorescence response upon binding to PS, which can also improve the signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Excessive Probe Concentration | Titrate the biosensor to determine the optimal concentration that provides a strong signal with minimal background. A typical starting range for Annexin V is 0.25-2.5 µg/mL.[4] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the biosensor to thoroughly remove unbound probe. Use a calcium-containing binding buffer for washing when using Annexin V.[3][4] | |
| Non-specific Binding | Increase the blocking incubation period or try a different blocking agent (e.g., 1-5% BSA).[3] | |
| Cellular Autofluorescence | Image an unstained control to assess the level of autofluorescence. If high, consider using a phenol red-free medium for live-cell imaging.[6][9] For fixed cells, treatment with sodium borohydride (B1222165) after fixation can help quench aldehyde-induced autofluorescence.[11][12] | |
| Presence of Dead Cells | Co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD to identify and exclude necrotic cells from the analysis.[13][14] | |
| Weak or No Signal | Low Probe Concentration | Increase the concentration of the biosensor. Ensure the probe has been stored correctly and has not expired. |
| Incorrect Buffer Composition | For Annexin V, ensure the binding and washing buffers contain an adequate concentration of calcium (typically 2.5 mM CaCl2), as its binding to PS is calcium-dependent.[4] | |
| Short Incubation Time | Optimize the incubation time to allow for sufficient binding of the biosensor to exposed PS. A typical incubation time for Annexin V is 15-30 minutes.[4] | |
| Low Level of Apoptosis | Confirm the induction of apoptosis using a positive control and a complementary method (e.g., caspase activity assay). | |
| Phototoxicity or Photobleaching | High Excitation Light Intensity | Reduce the laser power or exposure time to the minimum required to obtain a good signal. |
| Extended Imaging Duration | For time-lapse imaging, use the lowest possible light intensity and exposure time. Consider using an anti-fade mounting medium for fixed cells.[6] | |
| Fluorophore Choice | If possible, use fluorophores that are more photostable and have emission wavelengths in the far-red spectrum, as this can also reduce autofluorescence.[11][19] |
Experimental Protocols
Protocol 1: Annexin V Staining for Fluorescence Microscopy
-
Cell Preparation:
-
For adherent cells, seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
For suspension cells, collect cells by centrifugation.
-
-
Induction of Apoptosis:
-
Treat cells with the desired apoptotic stimulus. Include positive and negative controls.
-
-
Staining:
-
Prepare 1X Annexin V binding buffer by diluting a 5X or 10X stock with distilled water. The buffer should contain calcium (e.g., 0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2).[20]
-
Wash the cells twice with cold PBS and then resuspend or cover them in 1X binding buffer.
-
Add the fluorescently labeled Annexin V conjugate to a final concentration of 0.25-2.5 µg/mL.[4]
-
(Optional) Add a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubate at room temperature for 15-30 minutes in the dark.[4]
-
-
Washing:
-
Wash the cells 2-3 times with 1X binding buffer to remove unbound probe.[3]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For live-cell imaging, maintain cells in 1X binding buffer.
-
Protocol 2: Using Genetically Encoded Phosphatidylserine Biosensors (Lact-C2)
-
Transfection/Transduction:
-
Introduce the plasmid DNA or viral vector encoding the Lact-C2-fluorophore fusion protein into the cells of interest.
-
Allow 24-48 hours for expression of the biosensor.
-
-
Cell Culture and Treatment:
-
Culture the cells under normal conditions.
-
Induce apoptosis using the desired method.
-
-
Live-Cell Imaging:
-
Replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence.[9]
-
Image the cells using a fluorescence microscope with appropriate settings for the expressed fluorophore.
-
The biosensor will translocate from the cytoplasm to the plasma membrane upon PS exposure, providing a real-time readout of apoptosis.
-
Visualizations
Caption: Experimental workflow for imaging phosphatidylserine biosensors.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. sinobiological.com [sinobiological.com]
- 2. ibidi.com [ibidi.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. biotium.com [biotium.com]
- 5. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. forum.microlist.org [forum.microlist.org]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. labcompare.com [labcompare.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V-PE Kit Protocol [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling [epublications.vu.lt]
- 19. southernbiotech.com [southernbiotech.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
Best practices for handling and storing synthetic phosphatidylserine.
Welcome to the technical support center for synthetic phosphatidylserine (B164497) (PS). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and utilization of synthetic PS in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store synthetic phosphatidylserine upon receipt?
A1: Upon receipt, synthetic phosphatidylserine, typically supplied as a solid or powder, should be stored at -20°C.[1] When stored under these conditions, it is expected to be stable for at least four years.[1] It is crucial to prevent exposure to light and moisture.
Q2: What is the best way to solubilize and reconstitute synthetic PS for use in aqueous buffers?
A2: Synthetic PS is generally soluble in organic solvents like chloroform (B151607).[1][2] For use in aqueous solutions, it is most commonly incorporated into liposomes. A general procedure involves dissolving the PS in chloroform, drying it to a thin film under a stream of inert gas (like nitrogen) followed by vacuum desiccation, and then rehydrating the lipid film with the desired aqueous buffer.[3] Vigorous vortexing or sonication may be necessary to form a homogenous liposome (B1194612) suspension. For some applications involving lipid extracts, a small amount of a non-ionic detergent like Triton X-100 can aid in solubilization.[4]
Q3: What are the main factors that can cause degradation of synthetic phosphatidylserine?
A3: The stability of phosphatidylserine is critical for its biological activity.[5] Several factors can lead to its degradation:
-
Oxidation: The unsaturated fatty acid chains in PS are susceptible to oxidation from exposure to air and light.[5]
-
Hydrolysis: Extreme pH conditions (both acidic and basic) can cause the hydrolysis of the ester bonds.[5]
-
Temperature: High temperatures accelerate the degradation process, particularly lipid peroxidation.[5]
-
Enzymatic Degradation: Residual enzyme activity in preparations can lead to enzymatic hydrolysis and transphosphatidylation.[6][7][8]
Q4: How can I minimize the degradation of my synthetic PS during handling and in my experimental setup?
A4: To minimize degradation, it is recommended to:
-
Store the product at -20°C in a tightly sealed container, protected from light.[1]
-
When preparing solutions, use deoxygenated buffers and handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Avoid repeated freeze-thaw cycles of reconstituted PS solutions.[4]
-
For long-term storage of reconstituted PS, it is best to aliquot the suspension into single-use vials and store them at -20°C or below.
-
Consider the addition of antioxidants, such as tocopherols, to formulations where prolonged storage or harsh conditions are expected.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Solubility or Aggregation in Aqueous Buffer
| Symptom | Possible Cause | Suggested Solution |
| Precipitate or cloudiness observed after rehydration. | Incomplete formation of liposomes or aggregation of vesicles. | - Ensure the lipid film is completely dry before rehydration. - Increase the energy input during rehydration (e.g., more vigorous vortexing, longer sonication time, or using a bath sonicator). - The buffer composition may be suboptimal. Ensure the pH is within a stable range (typically around neutral). - For some applications, passing the liposome suspension through a membrane with a defined pore size (extrusion) can create more uniform and stable vesicles. |
| The reconstituted solution is not clear. | The concentration of PS may be too high for the chosen rehydration volume. | - Decrease the concentration of the lipid. - Perform a dilution series to determine the optimal concentration for your application. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Degradation of the PS stock solution. | - Prepare fresh liposome suspensions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] - Verify the integrity of the stored PS by a suitable analytical method if possible (e.g., thin-layer chromatography). |
| Unexpected or no biological activity observed. | The exposed PS concentration is not optimal for the assay (e.g., coagulation or apoptosis assays). | - The lipid-to-protein ratio can be critical in protein interaction studies; this may need to be optimized.[9] - In apoptosis assays, ensure that the observed PS exposure is not an artifact from necrotic cells, which can become permeable to Annexin V.[10] Consider including a viability dye to distinguish between apoptotic and necrotic cells.[11] |
Quantitative Data Summary
The stability of phosphatidylserine can be significantly impacted by storage conditions. While specific quantitative data for synthetic PS degradation under various conditions is proprietary to manufacturers, general stability information highlights its sensitivity.
| Parameter | Condition | Observation | Reference |
| Long-term Storage (Solid) | -20°C, protected from light and moisture | Stable for ≥ 4 years | [1] |
| Reconstituted Solution Storage | -20°C | Use within two months is recommended for some assay kits. Avoid repeated freeze-thaw cycles. | [4] |
| Degradation in Formulation (Unstabilized) | Room Temperature | A standard fluid PS material showed 10% degradation within 12 weeks and nearly 20% within 18 weeks. | [12] |
| Degradation in Stabilized Formulation | Long-term storage | No more than 1-5% decomposition after 24 months. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Synthetic Phosphatidylserine Liposomes
This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) composed of synthetic phosphatidylserine.
Materials:
-
Synthetic Phosphatidylserine (in chloroform)
-
Chloroform (spectrophotometric grade)
-
Desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4), filtered and degassed.
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Vacuum desiccator
-
Bath sonicator
Methodology:
-
Lipid Film Formation: a. In a clean round-bottom flask, add the desired amount of synthetic phosphatidylserine solution in chloroform. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas. c. To ensure complete removal of the organic solvent, place the flask in a vacuum desiccator for at least 2 hours.
-
Rehydration: a. Add the desired volume of the pre-warmed (to a temperature above the lipid's phase transition temperature) aqueous buffer to the flask containing the dry lipid film. b. Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Sonication: a. Place the flask containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the solution becomes clear or translucent. This process breaks down the large MLVs into smaller SUVs. The time required for sonication can vary depending on the sonicator's power and the lipid concentration.
-
Storage: a. For immediate use, keep the liposome suspension on ice. b. For short-term storage, store at 4°C for up to a few days. c. For longer-term storage, it is advisable to aliquot the suspension and store it at -20°C, though vesicle size and structure may change upon freezing and thawing.
Visualizations
Phosphatidylserine's Role in Apoptosis Signaling
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. guanjiebio.com [guanjiebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Researchers explore the stability of phosphatidyl serine in various formulations.-enzymecode [en.enzymecode.com]
- 6. WO2005027822A2 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1663157B1 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]
- 9. Phosphatidylcholine and Phosphatidylserine Uniquely Modify the Secondary Structure of α-Synuclein Oligomers Formed in Their Presence at the Early Stages of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. soft-gel.com [soft-gel.com]
Troubleshooting poor separation of phosphatidylserine species in chromatography.
Welcome to the technical support center for phosphatidylserine (B164497) (PS) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of PS species.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for my phosphatidylserine species?
Poor peak shape is a common issue that can compromise resolution and quantification. The primary causes include secondary chemical interactions, column overload, and interactions with metal surfaces.
-
Secondary Silanol (B1196071) Interactions : Acidic phospholipids (B1166683) like PS can interact strongly with ionized silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3] To mitigate this, consider operating the mobile phase at a lower pH to ensure the silanol groups are protonated.[1]
-
Metal Interactions : The phosphate (B84403) group in PS is known to chelate with metal surfaces in the HPLC system (e.g., column hardware, tubing, frits), which can cause significant peak tailing and loss of analyte.[4][5] Using systems with hybrid surface technology (HST), which is designed to reduce these metal interactions, can improve peak shape, sensitivity, and recovery.[4] Studies have shown that HST systems can reduce peak tailing by 65-80% for certain acidic phospholipids.[4]
-
Column Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks, often manifesting as peak fronting.[1][3][5] This can be diagnosed by diluting the sample and observing if the peak shape improves.[3]
-
Inappropriate Injection Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[6]
Q2: How can I improve the chromatographic resolution between different PS molecular species?
Achieving baseline separation of closely related PS species, such as those differing only by the degree of fatty acid saturation, requires careful optimization of the column, mobile phase, and temperature.
-
Column Selection : The choice of stationary phase is critical.
-
C30 Columns : For separating synthetic disaturated PS species, C30 reversed-phase columns have been shown to provide the best chromatographic resolution.[7][8]
-
Polystyrene/Divinylbenzene (B73037) (PS/DVB) Columns : These columns are effective for achieving baseline separation of the main PS species found in complex biological samples, such as bovine brain extracts.[7][8]
-
-
Mobile Phase Optimization :
-
Reversed-Phase (RP-HPLC) : Isocratic elution with a mobile phase containing 2-propanol, tetrahydrofuran, and an ammonium (B1175870) formate (B1220265) buffer is a proven method for separating PS molecular species.[7][8]
-
Ion-Pair RP-HPLC : The addition of ion-pairing agents like tetraalkyl ammonium phosphates (TAAP) to the mobile phase (acetonitrile-methanol-water) can enhance the retention of PS on a reversed-phase column, improving separation.[9][10]
-
-
Temperature Programming : Implementing a temperature gradient during the chromatographic run can be a powerful tool. A program increasing the temperature from 5°C to 75°C has been successfully used to separate disaturated PS species from their monounsaturated counterparts.[11]
Q3: My phosphatidylserine is co-eluting with other phospholipid classes. How can I resolve this?
Co-elution of different phospholipid classes (e.g., PS with phosphatidylinositol or phosphatidic acid) is a frequent challenge, particularly in complex lipid extracts. The separation strategy depends on whether the goal is to separate lipid classes or molecular species within a class.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is the preferred method for separating lipids based on the polarity of their headgroups.[12][13] This technique can effectively separate PS from other classes like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[13] However, acidic lipids like PS can exhibit poor retention and peak shape in HILIC.[12]
-
HILIC Method Optimization : To overcome the challenges with acidic lipids in HILIC, a systematic optimization of the stationary phase and mobile phase is necessary. Using a hydride column with a mobile phase pH of 4 (adjusted with formic acid) and a gradient of aqueous ammonium formate has been shown to provide good peak shapes for all lipid classes, including PS.[14]
-
Reversed-Phase Liquid Chromatography (RPLC) : RPLC separates lipids primarily based on the hydrophobicity of their fatty acyl chains.[12] While excellent for separating molecular species within a class, it is generally less effective for class-based separations, often leading to co-elution of different classes.[12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor separation of phosphatidylserine.
Data & Protocols
Table 1: Recommended Columns for Phosphatidylserine Species Separation
| Column Type | Stationary Phase | Dimensions | Application | Outcome | Reference |
| Reversed-Phase | C30 | 0.5 x 150 mm, 5 µm | Separation of synthetic disaturated PS species | Best chromatographic resolution achieved for synthetic species. | [7][8][11] |
| Reversed-Phase | C18 | 4.6 x 250 mm, 5 µm | General separation of phospholipids. | Baseline separation obtained. | [7][8] |
| Reversed-Phase | Polystyrene/ divinylbenzene (PS/DVB) | - | Separation of PS species from a biological sample (bovine brain). | Baseline separation of the five main species was obtained. | [7][8] |
| HILIC | Hydride Silica (B1680970) | - | Separation of acidic lipid classes from other lipids. | Provided good peak shapes for all analyzed lipid classes. | [14] |
Table 2: Detection Limits for Dipalmitoyl-PS (DPPS)
| Detection Method | Chromatographic System | Limit of Detection (LOD) | Reference |
| Evaporative Light Scattering (ELS) | Conventional HPLC | 5 µg/mL (S/N=3) | [7][8] |
| Electrospray Mass Spectrometry (ES-MS) | Conventional HPLC | 0.1 µg/mL (S/N=3) | [7][8] |
| Electrospray Tandem Mass Spectrometry (ES-MS/MS) | Micro Liquid Chromatography | 100 pg (mass limit), 5 pg/µL (concentration limit) | [8][11] |
Experimental Protocol: RP-HPLC Method for Separation of Disaturated and Monounsaturated PS Species
This protocol is based on a method developed for the sensitive determination of PS species using micro-liquid chromatography coupled with mass spectrometry.[11]
1. Sample Preparation:
- Initial Dissolution: Dissolve samples in a mixture of 2-propanol:hexane:water (20:10:4, v/v/v).[8][11]
- First Dilution: Perform a 1:9 dilution with a solution of ammonium formate buffer:2-propanol:tetrahydrofuran (30:55:15, v/v/v).[8][11]
- Final Dilution: Perform a final 1:4 dilution with a solution of 10 mM ammonium formate buffer:2-propanol:tetrahydrofuran (55:37.5:7.5, v/v/v).[8][11]
2. Chromatographic Conditions:
- Column : C30 stainless steel column (0.5 x 150 mm, 5 µm particles).[8][11]
- Mobile Phase : Isocratic elution with 10 mM ammonium formate buffer:2-propanol:tetrahydrofuran (30:55:15, v/v/v).[11]
- Flow Rate : Not specified, typical for micro-LC.
- Injection Volume : Up to 20 µL.[11]
- Temperature Program :
- Start at 5°C and hold for 3 minutes.
- Increase temperature to 75°C at a rate of 8 K/min.[11]
3. Detection:
- Method : Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
- Mode : Negative ion mode is typically used for sensitive PS detection.[7][8]
Experimental Protocol: HILIC Method for Phospholipid Class Separation
This protocol is based on a systematic optimization for the separation of acidic and other lipid classes.[14]
1. Chromatographic Conditions:
- Column : Hydride silica column.
- Mobile Phase A : Acetonitrile (B52724).
- Mobile Phase B : 40 mmol/L aqueous ammonium formate.
- pH : Adjust mobile phase to pH 4 using formic acid.
- Gradient : A suitable gradient of acetonitrile and the aqueous ammonium formate buffer.
2. Detection:
- Method : Mass Spectrometry (MS).
This method provides good peak shapes for all analyzed lipid classes, including acidic lipids like PS, PA, and their lyso-forms.[14]
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Application of hybrid surface technology for improving sensitivity and peak shape of phosphorylated lipids such as phosphatidic acid and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scilit.com [scilit.com]
- 11. Temperature optimization for improved determination of phosphatidylserine species by micro liquid chromatography with electrospray tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nestgrp.com [nestgrp.com]
- 14. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining Phosphatidylserine Asymmetry in Model Membranes
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to prevent the spontaneous flipping of phosphatidylserine (B164497) (PS) in model membrane systems.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the spontaneous flipping of phosphatidylserine (PS) in model membranes?
Maintaining the asymmetric distribution of PS, with it being predominantly in the inner leaflet, is crucial for creating biologically relevant model membranes. In eukaryotic cells, the externalization of PS to the outer leaflet is a key physiological signal, notably for triggering apoptosis (programmed cell death) and subsequent removal by phagocytes.[1][2][3][4] Uncontrolled or spontaneous PS flipping in a model system can lead to experimental artifacts, misinterpretation of protein-lipid interactions, and inaccurate findings in drug development and cellular signaling studies.
Q2: What are the primary factors that cause spontaneous PS flipping in artificial bilayers?
Spontaneous PS translocation (flip-flop) across a pure lipid bilayer is energetically unfavorable due to the high energy barrier required for the polar headgroup to traverse the hydrophobic core.[5][6] However, several factors in model systems can lower this barrier and promote flipping:
-
Membrane Defects: The formation of transient water pores or defects in the bilayer significantly facilitates PS translocation.[5]
-
Lipid Composition: The types of lipids in the membrane influence its stability. For instance, the absence of specific lipids like phosphatidylethanolamine (B1630911) (PE) can lead to less stable asymmetry.[1]
-
Oxidation: Oxidation of lipids in the membrane can increase membrane permeability and lower the energy barrier for PS flipping, thereby facilitating its movement to the outer leaflet.[5][6][7]
-
Curvature Stress: Highly curved membranes, such as those in small unilamellar vesicles (SUVs), can possess higher stored energy, which may promote lipid rearrangement and flipping.
Q3: What is the most effective and common method to stabilize PS in the inner leaflet?
The inclusion of cholesterol is the most widely recognized and effective method for preventing unwanted PS flipping and maintaining membrane asymmetry.[8][9] Cholesterol is known to increase the packing order of the lipid bilayer, which reduces the likelihood of forming the transient defects that facilitate lipid flip-flop.[10] In plasma membranes, cholesterol can constitute a high percentage of the lipid content, ensuring that scramblases are inactivated and asymmetry is maintained.[11]
Q4: How does lipid composition, other than cholesterol, affect PS asymmetry?
The surrounding lipid environment plays a significant role. Studies have shown:
-
Phosphatidylethanolamine (PE): Vesicles containing PE mixed with anionic lipids, like PS, show nearly complete and stable asymmetry.[1] The interaction between the headgroups of PE and PS is thought to inhibit their transverse diffusion across the membrane.[1]
-
Sphingomyelin (B164518) (SM): Creating an outer leaflet rich in sphingomyelin can contribute to a more ordered, gel-like state, which helps to lock in the asymmetric distribution.[12]
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of asymmetric model membranes.
| Problem | Potential Cause | Recommended Solution |
| Significant PS exposure on the outer leaflet immediately after preparation. | 1. Inefficient Asymmetry Generation: The chosen method for creating asymmetry (e.g., cyclodextrin-mediated exchange, enzymatic conversion) was not fully effective.[13][14] 2. Suboptimal Lipid Composition: The lipid mixture lacks components that stabilize asymmetry, such as sufficient cholesterol or PE.[1] 3. Lipid Oxidation: Lipids may have oxidized during preparation (e.g., due to prolonged exposure to air or use of old lipid stocks).[6] | 1. Optimize Protocol: Review and optimize the parameters of your asymmetry generation protocol (e.g., incubation time, temperature, reagent concentration). 2. Adjust Lipid Ratios: Incorporate cholesterol (typically 30-40 mol%). Consider adding PE to your inner leaflet lipid mix. 3. Use Antioxidants & Fresh Lipids: Prepare vesicles using freshly opened lipid stocks and degassed buffers. Consider adding a small amount of an antioxidant like DTDP. |
| Asymmetry is lost over time (PS gradually appears on the outer leaflet). | 1. Slow Flip-Flop Rate: Even in stabilized membranes, a slow, spontaneous flip-flop can occur over hours or days.[15] 2. Inadequate Cholesterol Content: The concentration of cholesterol is insufficient to fully suppress lipid scrambling.[8][11] 3. Temperature Effects: Experiments conducted at higher temperatures can increase the rate of lipid translocation.[16] | 1. Use Vesicles Promptly: For maximal asymmetry, use the prepared vesicles as soon as possible. 2. Increase Cholesterol: Titrate the cholesterol concentration upwards, potentially to 40-50 mol%, to maximize the ordering effect. 3. Control Temperature: Perform experiments at the lowest feasible temperature. If high temperatures are required, minimize the experiment duration. Note that while incubation temperature during formation can affect the rate of asymmetry establishment, it has a negligible effect on the maximal asymmetry achieved.[16] |
| Inconsistent results between batches of asymmetric vesicles. | 1. Variability in Vesicle Size: Vesicle size can influence the rate of PS flipping and the final degree of asymmetry.[16] 2. Procedural Inconsistency: Minor variations in the preparation protocol (e.g., lipid film drying, hydration, extrusion) can lead to different outcomes. | 1. Standardize Vesicle Size: Use a consistent extrusion process with well-defined pore sizes to ensure uniform vesicle dimensions across batches. 2. Maintain Strict Protocol Adherence: Document and strictly follow every step of the preparation protocol to ensure reproducibility. |
Quantitative Data Summary: Factors Influencing Membrane Stability
The stability of PS asymmetry is highly dependent on membrane composition. The following table summarizes key quantitative findings from the literature.
| Parameter | Condition | Effect on PS Asymmetry | Reference |
| Cholesterol Content | 0 mol% | Prone to PS scrambling and loss of asymmetry. | [8][11] |
| ~40 mol% (mimicking plasma membrane) | Significantly inhibits scramblase activity and stabilizes PS in the inner leaflet. | [11] | |
| Lipid Headgroup | Vesicles with PS alone | Show nearly complete and stable asymmetry. | [1] |
| Vesicles with PE and PS | Exhibit nearly complete and highly stable asymmetry. | [1] | |
| Vesicles with other anionic lipids (PG, PI, CL) without PE | Generally show only partial and unstable asymmetry. | [1] | |
| Lipid Oxidation | Increased lipid peroxide concentration | Lowers the free energy barrier for PS translocation, facilitating flip-flop. | [5][6] |
Experimental Protocols & Workflows
Logical Workflow for Asymmetric Vesicle Preparation and Validation
The following diagram illustrates the general workflow for creating and validating asymmetric model membranes where PS is confined to the inner leaflet.
Caption: Workflow for preparing and validating asymmetric vesicles.
Key Mechanism: How Cholesterol Stabilizes the Membrane
This diagram illustrates the conceptual mechanism by which cholesterol prevents the spontaneous flipping of PS.
Caption: Cholesterol's role in preventing PS flip-flop.
Protocol 1: Preparation of Asymmetric Vesicles via Cyclodextrin-Mediated Exchange
This method is used to create large unilamellar vesicles (LUVs) with a defined asymmetric distribution of PS. It involves exchanging the outer leaflet lipids of pre-formed vesicles containing PS with lipids from a donor population.
Materials:
-
Acceptor Lipids: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), Cholesterol (Chol).
-
Donor Lipids: e.g., Sphingomyelin (SM), Cholesterol (Chol).
-
Methyl-β-cyclodextrin (MβCD).
-
Buffer: e.g., HEPES buffered saline (HBS), pH 7.4.
-
Extruder and polycarbonate membranes (100 nm pore size).
Methodology:
-
Prepare Acceptor Vesicles (Symmetric): a. Mix POPC, POPS, and Cholesterol (e.g., in a 50:20:30 molar ratio) in a round-bottom flask using chloroform. b. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the film with buffer to a final lipid concentration of ~5 mM. Vortex thoroughly. d. Subject the vesicle suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form LUVs of a uniform size.
-
Prepare Donor Micelles: a. Prepare a lipid film of SM and Cholesterol (e.g., 70:30 molar ratio) as described above. b. Hydrate the film with buffer containing a high concentration of MβCD (e.g., 40 mM) to form lipid-MβCD complexes (micelles).
-
Perform Lipid Exchange: a. Mix the acceptor vesicles with the donor micelles at a ratio that provides a significant excess of donor lipid (e.g., 1:10 acceptor:donor lipid ratio). b. Incubate the mixture at a controlled temperature (e.g., 37°C) for 30-60 minutes to allow MβCD to catalyze the exchange of outer leaflet lipids.
-
Purify Asymmetric Vesicles: a. Remove the MβCD and donor lipids by extensive dialysis against fresh buffer for 48 hours, with frequent buffer changes. Alternatively, use size-exclusion chromatography.
Protocol 2: Annexin V Binding Assay to Quantify PS Exposure
This assay is used to determine the percentage of PS that is present on the outer leaflet of the prepared vesicles, thereby validating the degree of asymmetry.
Materials:
-
Prepared asymmetric vesicles.
-
Annexin V conjugated to a fluorescent probe (e.g., FITC, Alexa Fluor 488).
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Fluorometer or fluorescence microscope.
Methodology:
-
Prepare Samples: a. Dilute a sample of the asymmetric vesicles in Annexin V Binding Buffer. b. Prepare a "positive control" sample by taking an aliquot of the vesicles and disrupting them (e.g., by adding a detergent like Triton X-100 or through freeze-thaw cycles) to expose all PS. c. Prepare a "negative control" of symmetric vesicles that do not contain any PS.
-
Incubation: a. Add fluorescently labeled Annexin V to each sample at the manufacturer's recommended concentration. b. Incubate in the dark at room temperature for 15 minutes.
-
Measurement: a. Measure the fluorescence intensity of each sample using a fluorometer set to the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Calculation: a. Correct for background: Subtract the fluorescence of the negative control from the readings of the asymmetric sample and the positive control. b. Calculate % PS Exposure: % Exposure = (Fluorescence_Asymmetric / Fluorescence_PositiveControl) * 100
This value represents the percentage of the total PS in the vesicles that has flipped or remains on the outer leaflet. For successfully prepared asymmetric vesicles, this value should be very low.
References
- 1. The dependence of lipid asymmetry upon polar headgroup structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flipping the dogma – phosphatidylserine in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Phosphatidylserine flip‐flop induced by oxidation of the plasma membrane: a better insight by atomic scale modeling | Semantic Scholar [semanticscholar.org]
- 8. An Unrecognized Function of Cholesterol: Regulating the Mechanism Controlling Membrane Phospholipid Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of cholesterol flip-flop in oxidized lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cholesterol switch controls phospholipid scrambling by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dependence of lipid asymmetry upon phosphatidylcholine acyl chain structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to Your Desired Lipid-Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fabrication of Asymmetric Phosphatidylserine-Containing Lipid Vesicles: A Study on the Effects of Size, Temperature, and Lipid Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for the Efficient Extraction of Phosphatidylserine from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phosphatidylserine (B164497) (PS) from various tissues.
Troubleshooting Guide
This guide addresses common issues encountered during phosphatidylserine extraction in a question-and-answer format.
Q1: Why is my phosphatidylserine yield consistently low?
A1: Several factors can contribute to low PS yield. Consider the following:
-
Incomplete Tissue Homogenization: Inadequate disruption of the tissue architecture will prevent the complete release of lipids. Ensure your homogenization protocol is optimized for the specific tissue type. For tougher tissues, consider mechanical disruption methods like bead beating or cryogenic grinding.
-
Suboptimal Solvent System: The choice and ratio of solvents are critical for efficient lipid extraction. The polarity of the solvent system must be appropriate to solubilize PS while minimizing the co-extraction of contaminants. Classical methods like the Folch or Bligh-Dyer procedures are often effective, but may require optimization for your specific application.
-
Phospholipase Activity: Endogenous phospholipases can degrade PS during the extraction process. It is crucial to inhibit these enzymes, often by using a heated solvent like isopropanol (B130326) at the initial stage of extraction or by maintaining low temperatures throughout the procedure.
-
Phase Separation Issues: In biphasic extraction methods, incomplete phase separation can lead to the loss of PS in the aqueous phase. Ensure the correct ratios of solvents and aqueous solution are used to achieve a clean separation. The addition of salts like NaCl or KCl can aid in this process.
-
Oxidation: Polyunsaturated fatty acids within the PS molecule are susceptible to oxidation, which can lead to degradation. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents can mitigate this issue.
Q2: My final phosphatidylserine extract is contaminated with other lipids. How can I improve its purity?
A2: Co-extraction of other lipids is a common challenge. To enhance the purity of your PS fraction, consider these strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying specific lipid classes. For PS, aminopropyl-bonded silica (B1680970) cartridges can be employed to separate acidic phospholipids (B1166683), like PS, from neutral lipids.
-
Chromatography Techniques: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for preparative purification of PS from a crude lipid extract.
-
Solvent Partitioning: Adjusting the pH of the aqueous phase during liquid-liquid extraction can influence the partitioning of acidic phospholipids like PS into the organic phase, thereby improving separation from other lipid classes.
Q3: I am observing degradation of my phosphatidylserine sample during storage. What are the best practices for storage?
A3: Phosphatidylserine is susceptible to degradation over time. To ensure the stability of your extracted PS:
-
Solvent Choice: Store purified PS in a non-polar organic solvent like chloroform (B151607) or a chloroform/methanol (B129727) mixture.
-
Temperature: For short-term storage, -20°C is generally sufficient. For long-term storage, -80°C is recommended to minimize degradation.
-
Inert Atmosphere: To prevent oxidation, store samples under an inert gas like nitrogen or argon.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your samples to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting phosphatidylserine from tissues?
A1: The most widely used methods for total lipid extraction, which includes phosphatidylserine, are the Folch and Bligh-Dyer methods.[1][2] These methods utilize a chloroform and methanol solvent system to efficiently extract lipids from tissues. Modifications of these methods, such as the use of methyl-tert-butyl ether (MTBE), have also been developed to improve safety and extraction efficiency for certain applications.
Q2: How can I quantify the amount of phosphatidylserine in my extract?
A2: Several methods are available for the quantification of PS:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a common and accurate method for quantifying PS.
-
Enzymatic Assays: Commercially available kits utilize specific enzymes to break down PS, leading to a product that can be measured colorimetrically or fluorometrically.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P-NMR can be used to quantify phospholipids, including PS, in a lipid extract.
Q3: What is the typical distribution of phosphatidylserine in different tissues?
A3: Phosphatidylserine is a ubiquitous component of cell membranes, but its concentration varies between different tissues. Brain tissue is particularly rich in PS, where it can constitute a significant portion of the total phospholipids.[3] Other tissues like the heart, kidney, and liver also contain notable amounts of PS.[4]
Data Presentation
Table 1: Comparison of Phosphatidylserine Extraction Methods
| Method | Principle | Advantages | Disadvantages | Key Considerations |
| Folch | Biphasic extraction using chloroform, methanol, and water. | Well-established, high recovery for a broad range of lipids.[1] | Large solvent volumes, use of chloroform (toxic). | Ensure correct solvent-to-tissue ratio for optimal extraction. |
| Bligh-Dyer | A modified, more rapid biphasic extraction with lower solvent volumes.[1][2] | Faster than the Folch method, uses less solvent. | May have lower recovery for high-lipid tissues compared to Folch.[1] | The water content of the tissue must be accounted for in the solvent ratios. |
| Matyash (MTBE) | Biphasic extraction using methyl-tert-butyl ether (MTBE), methanol, and water.[5] | Safer alternative to chloroform, good for lipidomics studies. | May have lower recovery for some polar lipids compared to chloroform-based methods. | The upper organic phase contains the lipids, simplifying collection. |
Table 2: Phosphatidylserine Content in Various Mammalian Tissues
| Tissue | Species | Phosphatidylserine Content (% of total phospholipids) | Reference |
| Brain | Human | 13-15% | [3] |
| Brain | Rat | ~8% | [4] |
| Heart | Rat | Variable | [4] |
| Kidney | Rat | Variable | [4] |
| Liver | Rat | Variable | [4] |
Note: The exact percentage of phosphatidylserine can vary depending on the specific region of the tissue, the age and physiological state of the animal, and the analytical method used.
Experimental Protocols
Protocol 1: Modified Folch Method for Phosphatidylserine Extraction
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Homogenization: Homogenize 1 gram of fresh or frozen tissue in 10 mL of ice-cold methanol using a suitable homogenizer.
-
Lipid Extraction: Add 20 mL of chloroform to the homogenate and continue homogenization for 2 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add 7.5 mL of 0.9% NaCl solution and mix thoroughly. Allow the phases to separate for at least 30 minutes.
-
Collection of Organic Phase: Collect the lower chloroform phase, which contains the lipids.
-
Washing: Wash the chloroform phase twice with a mixture of methanol and 0.9% NaCl (1:1, v/v) to remove non-lipid contaminants.
-
Drying: Dry the chloroform phase over anhydrous sodium sulfate (B86663) and filter.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and store at -80°C under an inert atmosphere.
Protocol 2: Solid-Phase Extraction (SPE) for Phosphatidylserine Purification
-
Column Conditioning: Condition an aminopropyl-bonded SPE cartridge with hexane (B92381).
-
Sample Loading: Dissolve the crude lipid extract in a non-polar solvent like hexane and load it onto the conditioned cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids with a solvent of intermediate polarity, such as a mixture of chloroform and isopropanol.
-
Elution of Acidic Phospholipids: Elute the acidic phospholipids, including phosphatidylserine, with a more polar solvent system, such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide.
-
Solvent Evaporation and Storage: Evaporate the solvent from the acidic phospholipid fraction and store the purified PS as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for Phosphatidylserine Extraction and Purification.
References
- 1. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue | Semantic Scholar [semanticscholar.org]
- 3. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
Strategies to enhance the signal-to-noise ratio in phosphatidylserine imaging experiments.
Welcome to the Technical Support Center for Phosphatidylserine (B164497) (PS) Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your PS imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during phosphatidylserine imaging experiments, providing potential causes and solutions to improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
Question: I am observing high background fluorescence in my phosphatidylserine imaging experiment using Annexin (B1180172) V. What could be the cause, and how can I reduce it?
Answer:
High background fluorescence can obscure the specific signal from apoptotic cells, leading to a poor signal-to-noise ratio. Here are the common causes and recommended solutions:
| Potential Cause | Solution |
| Non-specific binding of the probe | - Titrate Probe Concentration: Determine the optimal (lowest effective) concentration of your fluorescent probe (e.g., Annexin V) to minimize non-specific binding while maintaining a strong signal on apoptotic cells.[1] - Optimize Blocking Steps: If applicable to your protocol, include a blocking step with a protein like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. - Ensure Adequate Washing: Increase the number and/or duration of wash steps after probe incubation to effectively remove unbound probe.[2] |
| Over-concentration of fluorochromes | - Titrate Fluorochrome Conjugates: Similar to the probe itself, titrate the concentration of fluorochrome-conjugated Annexin V or other PS-binding molecules to find the optimal balance between signal and background.[1] |
| Autofluorescence | - Use a Control Sample: Analyze an unstained sample to determine the level of intrinsic cell fluorescence. - Choose Appropriate Fluorophores: Select fluorophores with excitation and emission spectra that minimize overlap with the autofluorescence of your cells. For cells with high green autofluorescence, consider using red or far-red fluorophores. |
| Contaminated Buffers or Reagents | - Use Fresh, Filtered Buffers: Prepare fresh binding and washing buffers and filter them to remove any particulate matter that could contribute to background. |
| Suboptimal Imaging Medium | - Use Phenol (B47542) Red-Free Medium: If performing live-cell imaging, switch to a phenol red-free medium during the imaging session, as phenol red can contribute to background fluorescence. |
Experimental Workflow to Reduce High Background
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Issue 2: Weak or No Signal
Question: My Annexin V staining is very weak, and I'm having trouble distinguishing apoptotic cells from the background. What could be wrong?
Answer:
A weak signal can be just as problematic as high background. The following are potential reasons for a weak signal and how to address them:
| Potential Cause | Solution |
| Low Expression of Externalized PS | - Use a Positive Control: Treat a sample of cells with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the staining protocol and reagents are working correctly.[1] - Optimize Induction Time: The timing of apoptosis induction is critical. Perform a time-course experiment to determine the optimal incubation period for PS externalization in your cell type. |
| Expired or Improperly Stored Reagents | - Check Reagent Expiration Dates: Ensure that all reagents, especially the fluorescently labeled probe, are within their expiration date. - Proper Storage: Store all components of the staining kit according to the manufacturer's instructions to maintain their activity.[2] |
| Suboptimal Binding Buffer Composition | - Ensure Sufficient Calcium: Annexin V binding to PS is calcium-dependent.[3] The binding buffer should contain an adequate concentration of CaCl2 (typically 1-2.5 mM).[3][4] - Avoid Calcium Chelators: Do not use buffers containing EDTA or phosphate, as these can chelate calcium and inhibit Annexin V binding. |
| Photobleaching | - Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use neutral density filters and only illuminate the sample when acquiring an image.[5][6] - Use Antifade Reagents: For live-cell imaging, consider using a live-cell compatible antifade reagent. - Choose Photostable Fluorophores: Select fluorophores that are more resistant to photobleaching.[6] |
| Incorrect Microscope Settings | - Optimize Gain and Exposure Time: Increase the detector gain and/or exposure time to enhance the signal. Be mindful that this can also increase background, so optimization is key.[7] - Use Appropriate Filters: Ensure that the excitation and emission filters on the microscope are correctly matched to the fluorophore you are using. |
Decision Tree for Troubleshooting Weak Signal
Caption: A decision tree to systematically identify and resolve the cause of a weak signal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal calcium concentration for Annexin V binding?
A1: The binding of Annexin V to phosphatidylserine is a calcium-dependent process.[3] The recommended concentration of CaCl2 in the binding buffer is typically between 1 and 2.5 mM.[3][4] It is crucial to avoid buffers containing calcium chelators like EDTA or high concentrations of phosphate, which can interfere with the binding. While millimolar concentrations of Ca2+ are required for maximal binding of purified Annexin V to phospholipid vesicles, a concentration of 0.8 µM is sufficient for maximum binding of the EGTA-resistant form to membranes.[5][8] However, excessively high calcium concentrations can induce cell death, so it is advisable to use the lowest effective concentration, generally not exceeding 1.8 mM, and add it shortly before analysis.[9][10]
Q2: Can I use Annexin V staining on fixed cells?
A2: It is generally not recommended to fix cells before Annexin V staining. Fixation can permeabilize the cell membrane, allowing Annexin V to bind to the phosphatidylserine on the inner leaflet of the plasma membrane, leading to false-positive results.[2] If fixation is necessary after staining, specific protocols using alcohol-free, aldehyde-based fixatives may allow for transient retention of the signal.[11]
Q3: Are there alternatives to Annexin V for phosphatidylserine imaging that offer a better signal-to-noise ratio?
A3: Yes, several alternatives to Annexin V are available, some of which are designed to provide a higher signal-to-noise ratio.
-
pSIVA™ (Polarity-Sensitive Indicator of Viability & Apoptosis): This probe is based on Annexin XII and is conjugated to a polarity-sensitive dye (IANBD). It is essentially non-fluorescent in solution and "turns on" upon binding to the lipid membrane, which significantly reduces background from unbound probe and eliminates the need for wash steps.[7][12]
-
C2-SNAP and C2-mKate Probes: These genetically encoded probes are based on the C2 domain of lactadherin. One study showed that the C2-SNAP probe had a more than 22-fold increase in fluorescence on apoptotic cells, while the C2-mKate probe showed a four-fold increase. In contrast, the PSVue probe only showed a 15% increase in signal on apoptotic cells compared to non-apoptotic cells, indicating a significantly higher signal-to-noise ratio for the C2-based probes.[13]
-
Q-annexin V: This is a quenched Annexin V-fluorophore conjugate that exhibits an "off-on" fluorescence response upon binding to phosphatidylserine. This design minimizes background fluorescence from unbound probes, making it suitable for real-time in vivo imaging.[8]
-
P-IID Probe: This fluorogenic probe provides a "turn-on" fluorescence response upon binding to PS, has rapid binding kinetics, and can be used in the absence of Ca2+ and without washing steps.[14]
Q4: How can I minimize phototoxicity and photobleaching during live-cell imaging of phosphatidylserine externalization?
A4: Minimizing phototoxicity and photobleaching is crucial for obtaining reliable data from live-cell imaging experiments. Here are some key strategies:
-
Reduce Illumination Intensity and Exposure Time: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal.[5][6]
-
Use Sensitive Detectors: Employing high-sensitivity cameras can help you reduce the required illumination intensity.[15]
-
Choose Photostable Dyes: Select fluorophores that are inherently more resistant to photobleaching.[6][15]
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Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium.[2]
-
Optimize Imaging Frequency: Only acquire images as frequently as is necessary to capture the dynamics of the process you are studying.
-
Employ Advanced Imaging Techniques: Techniques like spinning disk confocal or light-sheet microscopy can reduce phototoxicity compared to traditional point-scanning confocal microscopy.[15]
Q5: What are the appropriate controls to include in a phosphatidylserine imaging experiment?
A5: Including proper controls is essential for accurate interpretation of your results.
-
Unstained Control: This sample is used to assess the level of autofluorescence in your cells and to set the baseline for fluorescence detection.[1]
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure that the staining protocol and reagents are working correctly.[1]
-
Negative Control: Untreated, healthy cells to establish the baseline level of phosphatidylserine exposure in your cell population.[1]
-
Single-Stain Controls (for multi-color experiments): If you are using multiple fluorescent labels (e.g., Annexin V-FITC and Propidium Iodide), you need to have samples stained with each fluorophore individually to set up compensation correctly and avoid spectral overlap.[1]
Quantitative Data Summary
The following tables summarize quantitative data to aid in the selection of probes and optimization of experimental conditions.
Table 1: Comparison of Phosphatidylserine-Binding Probes
| Probe | Principle | Signal Enhancement on Apoptotic Cells | Binding Affinity (Kd) | Key Advantages |
| Annexin V | Ca2+-dependent binding to PS | ~100-fold increase in fluorescence intensity[11] | Nanomolar range[16] | Well-established, widely used. |
| pSIVA™ | Polarity-sensitive Annexin XII | "Turn-on" fluorescence upon binding | Not specified | Low background, no wash steps required, suitable for real-time imaging.[7] |
| C2-SNAP | Genetically encoded C2 domain of lactadherin | >22-fold increase in fluorescence[13] | Not specified | High signal-to-noise ratio, genetically encoded for targeted expression.[13] |
| Q-annexin V | Quenched Annexin V | "Off-on" fluorescence upon binding | Not specified | Low background, suitable for in vivo imaging.[8] |
| PPS1D1 | Peptide-peptoid hybrid | Not specified | ~55 nM[16] | High specificity for PS over other phospholipids.[16] |
| LactC2 | C2 domain of Lactadherin | Not specified | 1560 ± 20 nM (for 10% POPS) | Unbiased sensor for PS with different acyl chains.[17] |
Table 2: Photostability of Common Fluorophores
| Fluorophore | Relative Photostability | Half-life in Vectashield (seconds) | Half-life in 90% Glycerol/PBS (seconds) |
| Alexa Fluor 488 | High[3][15] | - | - |
| BDP FL | High[15] | - | - |
| Fluorescein (FITC) | Low[15][18] | 96[19] | 9[19] |
| Tetramethylrhodamine | Moderate | 330[19] | 7[19] |
| Coumarin | High[1] | 106[19] | 25[19] |
Table 3: Efficacy of Anti-Fade Reagents
| Anti-Fade Reagent | Efficacy | Notes |
| Vectashield | High | Offers the best antifading properties for fluorescein, tetramethylrhodamine, and coumarin.[19] |
| p-Phenylenediamine | High | Effective at retarding fading.[20] |
| ProLong Live | Effective for live cells | Shows little to no measurable effect on cell vitality, proliferation, or apoptosis over 48 hours.[2] |
| Mowiol | Effective | Retards fading without reducing initial fluorescence intensity.[20] |
| Slowfade | Effective | Retards fading.[20] |
Experimental Protocols
Protocol: Annexin V Staining for Fluorescence Microscopy
This protocol provides a general procedure for staining adherent or suspension cells with a fluorescently labeled Annexin V conjugate for analysis by fluorescence microscopy.
Materials:
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
Apoptosis-inducing agent (for positive control)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in imaging dishes. To induce apoptosis, treat with the desired agent for the appropriate time.
-
Suspension Cells: Culture cells to the desired density. Induce apoptosis as required.
-
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water.
-
Harvest and Wash Cells (Suspension Cells):
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Resuspend Cells in Binding Buffer:
-
Resuspend the cell pellet (or wash adherent cells) in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.
-
If using a viability dye, add 5 µL of PI solution.
-
Gently mix the cells.
-
-
Incubation:
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Washing (Optional but Recommended for High Background):
-
Add 400 µL of 1X Binding Buffer to the cell suspension.
-
For adherent cells, gently wash the coverslips twice with 1X Binding Buffer.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope using the appropriate filter sets for your chosen fluorophores. Apoptotic cells will show membrane staining with Annexin V, while necrotic or late apoptotic cells will also show nuclear staining with the viability dye.
-
Experimental Workflow for Annexin V Staining
Caption: A streamlined workflow for performing Annexin V staining for fluorescence microscopy.
References
- 1. Evaluation of Fluorescent Phosphatidylserine Substrates for the Aminophospholipid Flippase in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. abpbio.com [abpbio.com]
- 5. Ca2+ concentration during binding determines the manner in which annexin V binds to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine-phosphatidylserine binding synergy of seven coagulation factors revealed using Nanodisc arrays on silicon photonic sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring apoptosis and neuronal degeneration by real-time detection of phosphatidylserine externalization using a polarity-sensitive indicator of viability and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quenched Annexin V‐Fluorophore for the Real‐Time Fluorescence Imaging of Apoptotic Processes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium, leukocyte cell death and the use of annexin V: fatal encounters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. アネキシンV染色 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of cell-surface phosphatidylserine using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the phosphatidylserine binding properties of the lipid biosensor, Lactadherin C2 (LactC2), in different membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in phosphatidylserine-mediated cell binding assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability in phosphatidylserine (B164497) (PS)-mediated cell binding assays, such as the widely used Annexin V assay for apoptosis detection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during PS-mediated cell binding experiments.
Question: Why am I observing high background or non-specific binding in my negative control (untreated) cells?
Answer: High background in negative controls can be due to several factors:
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Cell health: Unhealthy or dying cells in your control population can externalize PS, leading to a positive signal. Ensure your cells are healthy and viable before starting the experiment.
-
Mechanical stress: Harsh cell handling during harvesting (e.g., excessive trypsinization or vigorous pipetting) can damage the cell membrane, causing PS exposure.[1] Handle cells gently and use the minimum required trypsin incubation time for adherent cells.
-
Reagent concentration: The concentration of Annexin V or other PS-binding probes may be too high, leading to non-specific binding. It is recommended to titrate the reagent to determine the optimal concentration for your specific cell type and experimental conditions.[2]
-
Incubation time and temperature: Prolonged incubation times or elevated temperatures can increase non-specific binding. Adhere to the recommended incubation times and temperatures in your protocol.[1][2]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis or cell stress, leading to PS externalization. Regularly test your cell cultures for contamination.
Question: My positive control is not showing a strong signal. What could be the problem?
Answer: A weak or absent signal in the positive control can indicate several issues:
-
Ineffective apoptosis induction: The method used to induce apoptosis (e.g., treatment with staurosporine (B1682477) or camptothecin) may not be effective for your cell line or experimental setup.[2] Verify the effectiveness of your apoptosis-inducing agent and optimize the concentration and incubation time.
-
Suboptimal reagent concentration: The concentration of the PS-binding probe may be too low. As mentioned above, titration of the reagent is crucial.[2]
-
Incorrect buffer composition: Annexin V binding to PS is calcium-dependent.[3] Ensure that the binding buffer contains an adequate concentration of calcium (typically 2.5 mM CaCl2).[2]
-
Timing of analysis: PS externalization is an early to mid-stage apoptotic event.[3][4] If you analyze the cells too late, they may have progressed to secondary necrosis, leading to a weaker Annexin V signal and a stronger signal from a dead cell stain like propidium (B1200493) iodide (PI).
Question: I am seeing a high percentage of double-positive cells (Annexin V and PI positive). How can I interpret this?
Answer: Double-positive cells are typically interpreted as being in late-stage apoptosis or necrosis. A high percentage of these cells could mean:
-
Late-stage apoptosis: Your apoptosis induction has progressed for a significant duration, causing the cells to lose membrane integrity. Consider a time-course experiment to identify the optimal window for detecting early apoptosis.
-
Necrosis: The inducing agent may be causing necrosis instead of or in addition to apoptosis. Some compounds can be toxic at high concentrations, leading to necrotic cell death.
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Harsh cell handling: As mentioned earlier, mechanical damage to cells can result in membrane permeabilization, allowing both Annexin V and PI to enter the cell.[5]
Question: Why is there significant variability between my experimental replicates?
Answer: Variability between replicates can be frustrating and can be caused by:
-
Inconsistent cell numbers: Ensure that you are seeding and harvesting a consistent number of cells for each replicate.[2]
-
Pipetting errors: Inaccurate pipetting of reagents, especially small volumes, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Inconsistent incubation times: Ensure that all samples are incubated with the reagents for the same amount of time.
-
Instrument settings: For flow cytometry-based assays, ensure that the instrument settings (e.g., voltages, compensation) are consistent between runs.
-
Donor-dependent variation: In studies using primary cells, there can be inherent biological variability between donors.[6]
Question: Can I fix my cells before Annexin V staining?
Answer: No, cells must be incubated with Annexin V before fixation. Fixation disrupts the cell membrane, which would allow Annexin V to non-specifically bind to PS on the inner leaflet of the membrane, leading to false-positive results. However, cells can be fixed after Annexin V staining.[7]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for PS-mediated cell binding assays using Annexin V.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Annexin V-FITC | 5 µL per test | Titration is recommended for optimal results.[2] |
| Propidium Iodide (PI) | 5 µL per test (of a 50 µg/mL solution) | Used to identify necrotic or late apoptotic cells.[2] |
| 10X Annexin V Binding Buffer | 0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2 | Dilute to 1X with distilled water before use.[2] |
| Camptothecin (B557342) (for positive control) | 4-6 µM | Induces apoptosis in Jurkat cells.[2] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Value | Notes |
| Cell Number | 1 x 10^5 to 1 x 10^6 cells/mL | The optimal cell number may vary by cell type.[2] |
| Incubation Time (Apoptosis Induction) | 4-6 hours | Varies depending on the cell type and inducing agent.[2] |
| Incubation Time (Annexin V Staining) | 15 minutes | At room temperature in the dark.[2] |
| Analysis Timeframe | Within 1 hour of staining | To ensure signal stability.[2] |
Experimental Protocols
Detailed Protocol for Annexin V-FITC Apoptosis Assay using Flow Cytometry
This protocol is a consolidation of best practices from multiple sources.[1][2]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., camptothecin, staurosporine)
-
Flow cytometer
Procedure:
-
Induce Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time and concentration. For a positive control, treat Jurkat cells with 4-6 µM camptothecin for 4-6 hours.[2]
-
Include an untreated cell population as a negative control.
-
-
Prepare 1X Binding Buffer:
-
Dilute the 10X Annexin V Binding Buffer to 1X with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of deionized water.
-
-
Harvest and Wash Cells:
-
For suspension cells, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization. Centrifuge as above.
-
Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300-400 x g for 5 minutes.
-
-
Resuspend Cells in Binding Buffer:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
-
Stain with Annexin V-FITC and PI:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubate:
-
Incubate the cells for 15 minutes at room temperature (25°C) in the dark.[2]
-
-
Prepare for Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.[2]
-
Use appropriate excitation and emission filters for FITC (typically 488 nm excitation, 530/30 nm emission) and PI (typically 488 nm excitation, >670 nm emission).
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data to distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
-
Visualizations
Caption: A general workflow for a phosphatidylserine-mediated cell binding assay.
Caption: A decision tree for troubleshooting common issues in PS binding assays.
Caption: The signaling pathway of apoptosis leading to PS externalization.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. journals.physiology.org [journals.physiology.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 6. Phosphatidylserine exposure on stored red blood cells as a parameter for donor-dependent variation in product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validation & Comparative
Validating Phosphatidylserine Externalization: A Critical Comparison of Apoptosis Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The externalization of phosphatidylserine (B164497) (PS) is a widely recognized hallmark of apoptosis. However, its role as a definitive marker is a subject of ongoing scientific discussion. This guide provides an objective comparison of PS externalization, detected via Annexin V binding, with other key apoptosis assays. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate methods for validating apoptosis in their specific experimental contexts.
The Central Role and Caveats of Phosphatidylserine Externalization
In healthy cells, phosphatidylserine is strictly segregated to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface, acting as an "eat-me" signal for phagocytes.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is commonly used in a fluorescently labeled form to detect apoptotic cells.[2]
While the Annexin V assay is a sensitive method for detecting early apoptotic events, it is crucial to recognize its limitations. Notably, PS externalization is not exclusive to apoptosis and can also occur during other forms of cell death, such as necrosis, and even in non-apoptotic contexts like cell activation or stress.[1][3] Therefore, relying solely on PS externalization as a marker for apoptosis can lead to misinterpretation of data. To ensure the accurate validation of apoptosis, it is imperative to employ a multi-parametric approach, combining the Annexin V assay with other methods that measure different aspects of the apoptotic process.
Comparative Analysis of Key Apoptosis Assays
To aid in the selection of appropriate validation methods, the following table provides a quantitative and qualitative comparison of the most common apoptosis assays. The data presented is a synthesis of findings from various studies and should be considered as a general guide. The optimal choice of assay will depend on the specific cell type, the apoptosis-inducing agent, and the experimental question.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Binding | Detects externalized phosphatidylserine on the outer leaflet of the plasma membrane.[2] | Early | High sensitivity for early apoptotic events; relatively simple and fast protocol.[4] | Not specific to apoptosis; can be positive in necrosis and other cell stress conditions.[3] |
| Caspase Activation | Measures the activity of key executioner caspases (e.g., Caspase-3/7) or initiator caspases (e.g., Caspase-8, -9). | Early to Mid | Highly specific to caspase-dependent apoptosis; provides information on the apoptotic pathway involved.[5] | May not detect caspase-independent apoptosis; transient activation can be missed. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[5] | Late | Highly specific for the nuclear events of late-stage apoptosis.[4] | May not detect early apoptotic cells; can also label necrotic cells and cells with DNA damage from other sources. |
| Mitochondrial Membrane Potential (e.g., JC-1) | Measures the loss of mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic pathway. | Early | A very early indicator of intrinsic pathway-mediated apoptosis.[6] | Loss of ΔΨm can also occur in necrosis; can be influenced by factors other than apoptosis. |
Experimental Protocols
Annexin V Staining for Flow Cytometry
This protocol describes the detection of PS externalization using a fluorescently labeled Annexin V conjugate and a viability dye (e.g., Propidium Iodide - PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell population of interest using an appropriate stimulus. Include untreated cells as a negative control.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay (Fluorometric Plate Reader Assay)
This protocol outlines the measurement of executioner caspase activity using a fluorogenic substrate.
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and induce apoptosis. Include appropriate controls.
-
Lyse the cells by adding cell lysis buffer and incubating as per the manufacturer's instructions.
-
Prepare the caspase-3/7 reaction mix by diluting the substrate in the assay buffer.
-
Add the reaction mix to each well of the microplate containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
Interpretation: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.
TUNEL Assay for Fluorescence Microscopy
This protocol describes the in situ detection of DNA fragmentation in apoptotic cells.
Materials:
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Interpretation: Cells with fragmented DNA will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Mitochondrial Membrane Potential Assay (JC-1)
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and induce apoptosis.
-
Prepare a JC-1 staining solution in the cell culture medium.
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
Interpretation:
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: The mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates apoptosis.
Visualizing the Apoptotic Cascade and Validation Points
To further clarify the relationship between these assays and the apoptotic process, the following diagrams illustrate the key signaling pathways and the points at which each assay provides a measurement.
Caption: Apoptotic signaling cascade and corresponding detection assays.
Caption: Recommended workflow for robust apoptosis validation.
Conclusion
The externalization of phosphatidylserine, while a sensitive marker of early apoptosis, should not be used in isolation for the definitive identification of apoptotic cells. Its appearance in other cellular states necessitates a more comprehensive validation strategy. By combining the Annexin V assay with methods that probe distinct features of the apoptotic cascade, such as caspase activation, DNA fragmentation, and mitochondrial integrity, researchers can achieve a more accurate and reliable characterization of apoptosis. This multi-parametric approach is essential for generating robust data in both basic research and the development of novel therapeutics targeting cell death pathways.
References
- 1. Externalization of phosphatidylserine may not be an early signal of apoptosis in neuronal cells, but only the phosphatidylserine-displaying apoptotic cells are phagocytosed by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis | Abcam [abcam.com]
- 3. Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparing the efficacy of Annexin V versus other probes for phosphatidylserine detection.
For researchers, scientists, and professionals in drug development, the accurate detection of apoptosis is paramount. The externalization of phosphatidylserine (B164497) (PS) on the cell surface is a hallmark of early apoptosis, and its detection is a cornerstone of cell death analysis. While Annexin V has long been the gold standard for this purpose, a variety of alternative probes have emerged, each with unique characteristics and potential advantages. This guide provides an objective comparison of the efficacy of Annexin V versus other prominent PS detection probes, supported by experimental data and detailed protocols to inform your selection of the most suitable tool for your research needs.
The Central Role of Phosphatidylserine in Apoptosis
In healthy cells, the plasma membrane exhibits an asymmetric distribution of phospholipids, with phosphatidylserine predominantly residing on the inner leaflet. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[1][2] This exposed PS acts as an "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[3] The ability to detect this externalized PS provides a sensitive and early indicator of programmed cell death.
Quantitative Comparison of Phosphatidylserine Probes
The selection of a PS detection probe can significantly impact experimental outcomes. The following table summarizes key quantitative and qualitative parameters of Annexin V and its alternatives.
| Parameter | Annexin V | Lactadherin | PSP1 | pSIVA (Annexin B12-based) | Apotracker™ Green |
| Binding Affinity (Kd) | ~3.1 nM[4] | ~3.3 nM[5] | ~10.7 µM[6] | High affinity for PS | Linear correlation with Annexin V staining[7] |
| Calcium Dependency | Yes[1] | No[8] | No | Yes[9] | No[7] |
| Fixable | No (signal is lost) | Yes | Yes | No (reversible binding) | Yes[7] |
| "Turn-on" Fluorescence | No (fluoresces when unbound) | No | No | Yes (fluoresces only upon binding to PS) | No |
| Reversible Binding | No | No | No | Yes (allows for monitoring of transient PS exposure) | No |
| Sensitivity | Requires a threshold of PS exposure (~2.5-8%)[10] | Detects lower levels of PS exposure than Annexin V[8][10] | Efficiently targets apoptotic cells, potentially better in vivo than Annexin V[4] | High sensitivity due to low background | High sensitivity |
| Primary Application | Flow Cytometry, Microscopy | Flow Cytometry, Microscopy | In vivo imaging, Flow Cytometry, Microscopy | Real-time live-cell imaging, Flow Cytometry | Flow Cytometry, Live-cell imaging |
Detailed Experimental Protocols and Workflows
Annexin V Staining Protocol for Flow Cytometry
Annexin V is a 35-36 kDa, Ca2+-dependent phospholipid-binding protein with a high affinity for PS.[1] Fluorescently labeled Annexin V is widely used to identify apoptotic cells.
Methodology:
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using a desired method.
-
Harvest cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC, PE, APC).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[12]
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.[11]
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells
-
-
Lactadherin: A High-Affinity, Calcium-Independent Alternative
Lactadherin (also known as Milk Fat Globule-EGF Factor 8 or MFG-E8) is a glycoprotein (B1211001) that binds to PS with high affinity in a calcium-independent manner.[8] Studies have shown that Lactadherin can detect PS exposure at earlier stages and on a larger percentage of apoptotic cells compared to Annexin V.[13]
Methodology:
-
Cell Preparation:
-
Induce apoptosis and harvest cells as described for the Annexin V protocol.
-
Wash cells with a suitable buffer such as PBS.
-
-
Staining:
-
Resuspend cells in the appropriate buffer.
-
Add fluorescently labeled Lactadherin to the cell suspension.
-
Incubate for the recommended time at room temperature.
-
A washing step may be performed to reduce background fluorescence.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
PSP1: A Peptide Probe with In Vivo Potential
PSP1 (Phosphatidylserine-recognizing Peptide 1) is a small peptide that specifically binds to PS.[14] While its binding affinity is lower than that of Annexin V, studies have shown that it can efficiently target apoptotic cells in vitro and, importantly, has demonstrated advantages for in vivo imaging of apoptosis.[4][14]
Methodology (for in vitro analysis):
-
Cell Preparation:
-
Culture cells and induce apoptosis.
-
Harvest and wash the cells, then resuspend in a suitable binding buffer.[14]
-
-
Staining:
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
pSIVA: A "Turn-On" Probe for Real-Time Imaging
pSIVA (polarity-Sensitive Indicator of Viability and Apoptosis) is a probe based on Annexin B12 conjugated to a polarity-sensitive dye.[16] A key advantage of pSIVA is that it only fluoresces upon binding to PS in the nonpolar environment of the cell membrane, resulting in a low background signal and eliminating the need for wash steps. Its reversible binding also allows for the real-time monitoring of transient PS exposure.
Methodology for Real-Time Microscopy:
-
Cell Culture:
-
Culture cells in a suitable vessel for live-cell imaging.
-
-
Staining:
-
Directly add pSIVA-IANBD to the cell culture medium (e.g., 10-20 µL/mL).[17]
-
If desired, a viability dye like PI can also be added to distinguish late apoptotic/necrotic cells.
-
-
Imaging:
-
Immediately begin observing the cells under a fluorescence microscope. pSIVA-IANBD can be visualized using a standard FITC filter set.[17]
-
Acquire images over time to monitor the dynamics of PS externalization.
-
Apotracker™ Green: A Fixable, Calcium-Independent Option
Apotracker™ Green is a fluorescent probe that binds to PS in a calcium-independent manner.[7] A significant advantage of this reagent is that the signal is retained after fixation with paraformaldehyde, providing greater flexibility in experimental workflows.[7]
Methodology for Flow Cytometry:
-
Cell Preparation:
-
Induce apoptosis and harvest cells.
-
-
Staining:
-
Fixation (Optional):
-
If desired, cells can be fixed with a fixative such as paraformaldehyde.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
Conclusion
The detection of externalized phosphatidylserine remains a critical method for identifying and quantifying apoptotic cells. While Annexin V is a well-established and reliable probe, the development of alternatives such as Lactadherin, PSP1, pSIVA, and Apotracker™ Green offers researchers a broader toolkit with distinct advantages. The choice of probe should be guided by the specific experimental requirements, including the need for calcium independence, fixability, real-time imaging capabilities, and sensitivity for early apoptotic events. By carefully considering the characteristics of each probe and following optimized protocols, researchers can achieve robust and accurate detection of apoptosis, thereby advancing our understanding of this fundamental biological process and its role in health and disease.
References
- 1. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Advantages of the Phosphatidylserine-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactadherin binds selectively to membranes containing phosphatidyl-L-serine and increased curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apotracker™ 細胞凋亡染劑 [exbio.com.tw]
- 8. Lactadherin binds to phosphatidylserine-containing vesicles in a two-step mechanism sensitive to vesicle size and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Crystal Structure of the Bovine Lactadherin C2 Domain, a Membrane Binding Motif, Shows Similarity to the C2 Domains of Factor V and Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Lactadherin functions as a probe for phosphatidylserine exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PSP1, a Phosphatidylserine-Recognizing Peptide, Is Useful for Visualizing Radiation-Induced Apoptosis in Colorectal Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages of the Phosphatidylserine-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V | PLOS One [journals.plos.org]
- 16. pSIVA a Biological Switch and Sensor of Apoptosis: Novus Biologicals [novusbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. researchgate.net [researchgate.net]
Phosphatidylserine and Phosphatidylcholine: A Comparative Analysis of Their Roles in Membrane Fusion
A deep dive into the distinct functions of two key phospholipids, phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC), reveals their contrasting yet cooperative roles in the fundamental process of membrane fusion. While PC serves as the primary structural scaffold of cellular membranes, PS emerges as a critical signaling lipid that actively promotes the merging of bilayers, particularly in response to calcium signaling and in protein-mediated fusion events.
Phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes, is a zwitterionic lipid that forms stable, relatively inert bilayers.[1] These properties make it an excellent structural component, providing the necessary barrier function of cell and organelle membranes. However, pure PC bilayers exhibit a remarkable resistance to spontaneous fusion, capable of maintaining close contact (around 3 nm) for extended periods without merging.[1]
In stark contrast, phosphatidylserine, an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane, plays a highly active and regulatory role in membrane fusion.[1] Its exposure on the cell surface acts as a potent "fuse me" signal in a variety of physiological processes, including myoblast fusion, placental development, and viral entry.[1] The fusogenic properties of PS are particularly pronounced in the presence of divalent cations like calcium (Ca²⁺).
Quantitative Comparison of Fusogenic Properties
Direct quantitative comparisons of the fusion kinetics of pure PS versus pure PC liposomes are not abundantly available in the literature, as many studies utilize lipid mixtures to mimic biological membranes. However, the existing data clearly demonstrates the superior fusogenic nature of PS, especially in the presence of calcium.
| Parameter | Phosphatidylserine (PS) Vesicles | Phosphatidylcholine (PC) Vesicles | Key Observations |
| Ca²⁺-Induced Fusion | Readily fuses in the presence of millimolar concentrations of Ca²⁺.[2] | Generally resistant to Ca²⁺-induced fusion. | The negative charge of PS allows it to bind Ca²⁺, which neutralizes repulsion between membranes and promotes the structural rearrangements necessary for fusion.[3] |
| Threshold Ca²⁺ Concentration for Fusion | ~2 mM for large unilamellar vesicles (LUVs).[2] | Not applicable as Ca²⁺ does not typically induce fusion. | This highlights the specific role of PS in calcium-triggered fusion events. |
| SNARE-Mediated Fusion | Essential for efficient SNARE-mediated fusion; often included in reconstituted proteoliposomes at 15-20 mol%.[4][5] | Forms the bulk of the liposome (B1194612) structure but is not the primary driver of fusion. | PS interacts with key proteins in the fusion machinery, such as synaptotagmin, to regulate the fusion process.[5] |
| Spontaneous Fusion | Low to negligible in the absence of fusogenic agents. | Extremely low; bilayers can remain in close apposition for days without fusing.[1] | This underscores the inherent stability of PC bilayers and the need for specific triggers to induce fusion in PS-containing membranes. |
Signaling Pathways and Experimental Workflows
The differential roles of phosphatidylserine and phosphatidylcholine in membrane fusion are underpinned by their distinct interactions with cellular machinery and their biophysical properties.
Calcium-Mediated Fusion Pathway
In processes like exocytosis, an influx of calcium ions triggers the fusion of vesicles with the plasma membrane. Phosphatidylserine plays a pivotal role in this pathway.
Caption: Calcium-mediated fusion pathway involving phosphatidylserine.
Experimental Workflow: Liposome Fusion Assays
To investigate the fusogenic properties of lipids, researchers commonly employ in vitro liposome fusion assays. These assays monitor either the mixing of lipid membranes or the mixing of the aqueous contents of the liposomes.
Caption: General workflow for a liposome fusion assay.
Detailed Experimental Protocols
Lipid Mixing Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the dilution of fluorescent lipid probes within the membrane upon fusion of labeled and unlabeled liposomes.
Materials:
-
Phospholipids (e.g., Brain PS, Egg PC)
-
Fluorescent lipid probes: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE, donor) and N-(lissamine rhodamine B sulfonyl)-phosphatidylethanolamine (Rhodamine-PE, acceptor)
-
Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Prepare Labeled Liposomes:
-
Co-dissolve the primary phospholipid (e.g., PS) with 1 mol% NBD-PE and 1 mol% Rhodamine-PE in chloroform.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas and then under vacuum for at least 1 hour.
-
Hydrate the lipid film with buffer to a final lipid concentration of 10 mM.
-
Subject the lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
-
Prepare Unlabeled Liposomes:
-
Follow the same procedure as for labeled liposomes but without the fluorescent probes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio to a final lipid concentration of 50 µM.
-
Record the baseline fluorescence (excitation at 465 nm, emission at 530 nm).
-
Initiate fusion by adding the fusogen (e.g., CaCl₂ to a final concentration of 5 mM).
-
Continuously record the increase in NBD fluorescence as a function of time. The increase in fluorescence is due to the dilution of the probes upon fusion, which decreases FRET.
-
-
Data Analysis:
-
Determine the maximum fluorescence (100% fusion) by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the probes.
-
Calculate the percentage of fusion at a given time point using the formula: %Fusion = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence.
-
Content Mixing Assay (Tb³⁺/Dipicolinic Acid - DPA)
This assay monitors the mixing of the aqueous contents of two populations of liposomes.
Materials:
-
Phospholipids (e.g., Brain PS)
-
Terbium chloride (TbCl₃)
-
Dipicolinic acid (DPA)
-
Buffer (e.g., 10 mM TES, 100 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
Fluorometer
Procedure:
-
Prepare Tb³⁺-encapsulated Liposomes:
-
Prepare LUVs as described above, but hydrate the lipid film with a buffer containing 2.5 mM TbCl₃ and 50 mM sodium citrate.
-
Remove unencapsulated Tb³⁺ by passing the liposomes through a size-exclusion chromatography column equilibrated with buffer.
-
-
Prepare DPA-encapsulated Liposomes:
-
Prepare LUVs similarly, but hydrate the lipid film with a buffer containing 50 mM DPA.
-
Remove unencapsulated DPA by size-exclusion chromatography.
-
-
Fusion Assay:
-
Mix the two populations of liposomes (e.g., at a 1:1 molar ratio) in a fluorometer cuvette.
-
Record the baseline fluorescence (excitation at 276 nm, emission at 545 nm). The fluorescence of the Tb³⁺-DPA complex is very low initially.
-
Initiate fusion by adding CaCl₂.
-
Monitor the increase in fluorescence as the contents mix, allowing Tb³⁺ and DPA to form a highly fluorescent complex.
-
-
Data Analysis:
-
Determine the maximum fluorescence by lysing the liposomes with detergent to allow all encapsulated Tb³⁺ and DPA to interact.
-
Calculate the percentage of content mixing as a function of time, similar to the lipid mixing assay.
-
References
- 1. Flagging fusion: Phosphatidylserine signaling in cell–cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two liposome fusion assays monitoring the intermixing of aqueous contents and of membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+-induced phase separation in phosphatidylserine, phosphatidylethanolamine and phosphatidylcholine mixed membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Content mixing and membrane integrity during membrane fusion driven by pairing of isolated v-SNAREs and t-SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel Phosphatidylserine-Binding Protein: A Comparative Guide
For researchers and drug development professionals, confirming the specific interaction of a novel protein with phosphatidylserine (B164497) (PS) is a critical step in its characterization and potential therapeutic application. Phosphatidylserine's exposure on the outer leaflet of the cell membrane is a key indicator of apoptosis, making PS-binding proteins valuable tools for research and diagnostics.[1][2] This guide provides a comparative overview of common experimental methods to validate the binding specificity of a new protein to PS, complete with detailed protocols and data interpretation guidelines.
Comparison of Key Validation Methods
Choosing the appropriate assay to validate the specificity of a new phosphatidylserine-binding protein depends on the research question, the available resources, and whether a qualitative or quantitative assessment is required. Below is a comparison of commonly employed techniques.
| Method | Principle | Output | Advantages | Disadvantages |
| Liposome (B1194612) Binding Assay | Co-sedimentation of the protein of interest with liposomes containing various phospholipids (B1166683).[3][4] | Qualitative or Semi-Quantitative | Mimics a lipid bilayer environment; allows for testing the influence of lipid composition and curvature.[5] | Can be labor-intensive; requires access to an ultracentrifuge.[6] |
| Lipid Strip / Dot Blot Assay | The protein of interest is incubated with a membrane spotted with a variety of lipids.[7][8] | Qualitative | Simple and rapid screening against a wide array of lipids to determine specificity.[7] | Lipids are not in a natural bilayer context, which may lead to non-specific binding. |
| ELISA-based Assay | Immobilization of different lipids onto a microplate followed by detection of protein binding using a specific antibody.[9] | Quantitative | High-throughput; provides quantitative data on binding affinity. | Lipids are adsorbed to a plastic surface, which may not fully represent a biological membrane. |
| Surface Plasmon Resonance (SPR) / Bio-layer Interferometry (BLI) | Real-time measurement of the association and dissociation of the protein with a lipid bilayer immobilized on a sensor chip.[7][9] | Quantitative | Provides detailed kinetic data (on- and off-rates) and affinity constants (KD).[10] | Requires specialized and expensive equipment; challenging to create stable lipid surfaces. |
| Flow Cytometry / Fluorescence Microscopy | Detection of the fluorescently labeled protein binding to cells that expose PS, such as apoptotic cells.[1][11] | Qualitative or Quantitative | In situ validation of binding to PS in a cellular context; can differentiate between healthy and apoptotic cells.[12] | Requires a fluorescently labeled protein; cellular complexity can introduce confounding factors. |
Detailed Experimental Protocols
Here, we provide detailed protocols for two of the most accessible and informative methods for validating PS-binding specificity.
Liposome Binding Assay
This assay directly assesses the interaction of a protein with lipid vesicles (liposomes) of defined composition.
a. Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For the PS-containing liposomes, a common ratio is 80% phosphatidylcholine (PC) and 20% phosphatidylserine (PS). For the control liposomes, use 100% PC.[9]
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of a glass tube. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.
-
Create unilamellar vesicles by five freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[5][13]
b. Binding Reaction and Sedimentation:
-
Incubate the purified protein of interest (e.g., 1-5 µM) with the prepared liposomes (e.g., 1 mM total lipid) in a binding buffer. It is crucial to include a condition with PC-only liposomes as a negative control.[6][14]
-
Allow the binding reaction to proceed at room temperature for 30-60 minutes.
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).[9]
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the liposome pellet with buffer and centrifuge again to remove any non-specifically associated protein.
-
Resuspend the final liposome pellet in a sample buffer for analysis.
c. Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag.
-
A specific interaction is confirmed if the protein is present in the pellet fraction of the PS-containing liposomes but is absent or significantly reduced in the pellet of the PC-only liposomes.[6][15]
Lipid Dot Blot Assay
This method provides a rapid screen for the binding of a protein to a panel of different lipids immobilized on a membrane.
a. Membrane Preparation:
-
Commercially available lipid strips can be used, which are pre-spotted with a variety of phospholipids and other lipids.[8]
-
Alternatively, carefully spot 1-2 µL of different lipid solutions (e.g., 1 mg/mL in chloroform) onto a nitrocellulose or PVDF membrane and allow them to dry completely. Include PS and other relevant phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidic acid (PA).[15]
b. Binding Assay:
-
Block the membrane with a suitable blocking buffer (e.g., 3% w/v BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Incubate the membrane with a solution containing the purified protein of interest (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.
-
Incubate the membrane with a primary antibody against the protein of interest or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate.
c. Analysis:
-
A strong signal on the spot corresponding to phosphatidylserine, with weak or no signal on the spots for other lipids, indicates high specificity.[15] It is important to include a negative control protein that is not expected to bind lipids.[8]
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for validating the specificity of a new phosphatidylserine-binding protein.
Concluding Remarks
A multi-assay approach is highly recommended to rigorously validate the specificity of a new phosphatidylserine-binding protein. Initial screening with methods like lipid dot blots can efficiently identify potential PS binders, which should then be confirmed using more physiologically relevant systems such as liposome binding assays.[16] For proteins intended for cellular applications, validation in a cellular context using techniques like flow cytometry is essential. As a benchmark, the well-characterized PS-binding protein Annexin V can be used as a positive control throughout the validation process.[2][6][11][15] By systematically applying these comparative methods, researchers can confidently establish the specificity of their protein of interest, paving the way for its use in research and drug development.
References
- 1. Antibodies & Assays to Phosphatidylserine & Annexin V | Life Science Research | Merck [merckmillipore.com]
- 2. Evaluation of phosphatidylserine-binding peptides targeting apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Phosphatidylserine flipping enhances membrane curvature and negative charge required for vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Identification of Phosphatidylserine-Binding Proteins by ORF Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Stable binding to phosphatidylserine-containing membranes requires conserved arginine residues in tandem C domains of blood coagulation factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of Peripheral Membrane Proteins to the Membrane Context: A Case Study of Phosphatidylserine and the TIM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural Biochemistry/Phosphatidylserine Binding Motif and PKC - Wikibooks, open books for an open world [en.wikibooks.org]
- 14. Efficient identification of phosphatidylserine-binding proteins by ORF phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mass Spectrometry and Fluorescence Microscopy for Phosphatidylserine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidylserine (B164497) (PS) is critical for understanding key cellular processes such as apoptosis, signaling, and membrane dynamics. Two primary methodologies employed for this purpose are mass spectrometry (MS) and fluorescence microscopy. This guide provides an objective comparison of their performance, supported by experimental protocols and data interpretation.
At a Glance: Mass Spectrometry vs. Fluorescence Microscopy for PS Quantification
While both techniques are powerful in their own right, they offer different types of information regarding cellular phosphatidylserine. Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), excels at providing precise, absolute quantification of individual PS molecular species. In contrast, fluorescence microscopy, primarily through the use of probes like Annexin V, offers a semi-quantitative assessment of PS externalization on a single-cell basis, which is a key indicator of apoptosis.
Quantitative Data Comparison
The following tables summarize the key quantitative and qualitative differences between the two methodologies.
Table 1: Performance Comparison of Mass Spectrometry and Fluorescence Microscopy for Phosphatidylserine Quantification
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence Microscopy (with Annexin V) |
| Quantification | Absolute quantification of individual PS molecular species.[1][2] | Semi-quantitative; measures the percentage of PS-positive cells.[3] |
| Specificity | High; can differentiate between various PS species based on mass-to-charge ratio.[1][2] | High for exposed PS (Annexin V binds specifically to PS).[3] |
| Sensitivity | High; capable of detecting femtomole levels of phospholipids.[4] | High; can detect PS exposure on individual cells. |
| Throughput | Lower; sample preparation and analysis time can be lengthy. | Higher; can analyze thousands of cells per second (when coupled with flow cytometry). |
| Spatial Resolution | Limited in standard LC-MS; Imaging MS can provide spatial information. | High; provides subcellular localization of exposed PS. |
| Live Cell Analysis | Not suitable for intact, live cells. | Yes, allows for real-time imaging of PS externalization in living cells. |
| Information Provided | Detailed lipidomic profile of PS species. | Percentage of apoptotic cells and spatial distribution of exposed PS. |
Table 2: Typical Quantitative Outputs
| Method | Primary Output | Units |
| Mass Spectrometry | Concentration of specific PS species | pmol/μg of protein, ng/mL, etc. |
| Fluorescence Microscopy | Percentage of Annexin V-positive cells | % |
Experimental Protocols
Detailed methodologies for both mass spectrometry-based and fluorescence microscopy-based phosphatidylserine quantification are provided below.
Mass Spectrometry: Absolute Quantification of Phosphatidylserine using LC-MS/MS
This protocol outlines a general workflow for the absolute quantification of PS from biological samples.
1. Sample Preparation and Lipid Extraction:
-
Homogenize cell or tissue samples.
-
Perform lipid extraction using a method such as the Bligh and Dyer or Folch method to isolate total lipids.[2]
-
To ensure accurate quantification, add a known amount of an internal standard, which is a PS species not naturally abundant in the sample (e.g., an odd-chained PS).[4]
2. Liquid Chromatography (LC) Separation:
-
Resuspend the lipid extract in a suitable solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the different lipid classes using a reverse-phase or normal-phase column.[4]
3. Mass Spectrometry (MS) Analysis:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[2]
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific PS species.[4]
-
The instrument is set to detect the precursor ion (the intact PS molecule) and specific fragment ions generated through collision-induced dissociation.
4. Data Analysis and Quantification:
-
Identify and integrate the peaks corresponding to the endogenous PS species and the internal standard.
-
Calculate the concentration of each PS species by comparing the peak area of the endogenous PS to that of the internal standard.[2]
Fluorescence Microscopy: Semi-Quantitative Analysis of Phosphatidylserine Externalization using Annexin V Staining
This protocol describes the use of fluorescently labeled Annexin V to detect PS exposure on the surface of apoptotic cells.
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Induce apoptosis using the desired experimental treatment. Include both positive and negative control groups.
-
Harvest the cells, including both adherent and suspension cells if applicable.
2. Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V to the cell suspension.
-
To differentiate between apoptotic and necrotic cells, a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD can be added.
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
3. Microscopy Imaging:
-
Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., a blue excitation filter for FITC and a green excitation filter for PI).
-
Acquire images of multiple fields of view for each sample.
4. Image Analysis:
-
Quantify the number of fluorescently labeled cells (Annexin V-positive) and the total number of cells in each field of view.
-
Calculate the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways and Experimental Workflows
Visual representations of the underlying principles and experimental workflows are provided below using Graphviz (DOT language).
Caption: Comparative experimental workflows for PS quantification.
Caption: Signaling pathway leading to PS exposure and detection.
Conclusion
The choice between mass spectrometry and fluorescence microscopy for phosphatidylserine quantification is fundamentally dependent on the research question. For detailed, absolute quantification of the diverse molecular species of PS within a sample, mass spectrometry is the superior method. It provides a comprehensive lipidomic profile that is invaluable for studies on lipid metabolism and biomarker discovery.
For the investigation of apoptosis and the dynamics of PS externalization in live cells, fluorescence microscopy with probes like Annexin V is the preferred approach. It offers high-throughput, single-cell resolution and the ability to visualize the process in real-time, providing crucial insights into cellular health and response to treatments.
Ultimately, a comprehensive understanding of the role of phosphatidylserine in cellular processes may be best achieved through the complementary use of both methodologies, leveraging the strengths of each to obtain a complete picture of PS biochemistry and localization.
References
- 1. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. kumc.edu [kumc.edu]
Validating the role of specific phosphatidylserine acyl chains in protein recruitment.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular signaling often begins at the cell membrane, where the specific composition of lipids can dictate the recruitment and activation of key proteins. Among these lipids, phosphatidylserine (B164497) (PS) has long been recognized as a crucial player. However, emerging evidence reveals a new layer of complexity: the specific length and saturation of the fatty acid chains attached to the PS molecule, its "acyl chains," can act as a specific code, selectively recruiting certain proteins and thereby fine-tuning cellular responses. This guide provides a comparative analysis of the role of specific PS acyl chains in protein recruitment, supported by experimental data and detailed methodologies, to aid researchers in this burgeoning field.
The Specificity of Acyl Chains: A Case Study with KRAS
The oncogenic protein KRAS, a key regulator of cell growth and proliferation, provides a compelling example of how PS acyl chain specificity governs protein localization and function. While the polybasic domain of KRAS is known to interact with the negatively charged headgroup of PS, recent studies have demonstrated that the prenyl anchor of KRAS can distinguish between different PS species based on their acyl chain composition.[1][2]
Molecular dynamics simulations and super-resolution microscopy in mammalian cells have shown that KRAS preferentially interacts with PS species containing one saturated and one unsaturated acyl chain (e.g., 18:0/18:1 PS).[1] This specificity is so precise that different KRAS mutants exhibit distinct preferences for PS species with varying acyl chain makeups.[2] This selective interaction is critical for the proper nanoclustering of KRAS on the plasma membrane, a process essential for its downstream signaling.[1]
Beyond KRAS: Implications for Other Signaling Pathways
The principle of PS acyl chain specificity is not limited to KRAS. While the evidence is more established for this oncoprotein, studies suggest similar mechanisms may be at play in other signaling pathways.
Protein Kinase C (PKC): The activation of PKC is highly dependent on the presence of PS.[3][4] While much of the research has focused on the concentration of PS in the membrane, the differential effects of PS on substrate phosphorylation versus autophosphorylation suggest a more complex regulatory mechanism that could involve acyl chain specificity.[3] Further investigation is needed to elucidate how different PS species might fine-tune PKC activity.
Akt Signaling: The activation of the pro-survival kinase Akt is also modulated by the presence of PS at the plasma membrane. PS promotes the binding of Akt to PIP3, a key step in its activation cascade.[5] Although direct evidence linking specific PS acyl chains to Akt recruitment is still emerging, the established role of membrane lipid composition in Akt signaling suggests that this is a promising area for future research.
Comparative Analysis of Experimental Techniques
Validating the role of specific PS acyl chains in protein recruitment requires a combination of in vitro and cell-based assays. Below is a comparison of key techniques, their applications, and considerations for their use.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Liposome (B1194612) Co-sedimentation Assay | Measures the binding of a protein to liposomes of defined lipid composition by separating protein-bound liposomes from unbound protein via ultracentrifugation. | Qualitative or semi-quantitative assessment of protein-lipid binding; determination of lipid specificity. | Relatively simple and cost-effective; allows for screening of various lipid compositions. | Indirect measurement of binding; can be affected by protein aggregation. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in refractive index at a sensor surface upon binding of an analyte (protein) to an immobilized ligand (lipid bilayer or liposomes). | Quantitative determination of binding affinity (KD), association (ka), and dissociation (kd) rates. | Real-time, quantitative data; high sensitivity. | Requires specialized equipment; immobilization of lipids can be challenging. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (protein) to a macromolecule (liposomes) in solution. | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of sample; sensitive to buffer mismatch. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of studies aimed at validating the role of specific PS acyl chains in protein recruitment.
Liposome Co-sedimentation Assay
This protocol is adapted from established methods for studying protein-lipid interactions.[6][7][8]
Materials:
-
Phospholipids (B1166683) of interest (e.g., POPC, POPS with specific acyl chains) dissolved in chloroform (B151607).
-
Protein of interest, purified.
-
Liposome extrusion equipment (e.g., mini-extruder).
-
Polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Ultracentrifuge and appropriate tubes.
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Liposome Preparation:
-
Mix the desired phospholipids in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Hydrate the lipid film with binding buffer to a final lipid concentration of 1-2 mg/mL.
-
Generate unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 13 passes through a 100 nm membrane).
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the purified protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-0.5 mg/mL) in binding buffer.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.
-
-
Co-sedimentation:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the pellet with binding buffer and centrifuge again to remove any remaining unbound protein.
-
Resuspend the final pellet (containing liposome-bound protein) in an appropriate volume of buffer.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Quantify the amount of protein in each fraction to determine the percentage of bound protein.
-
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing protein-lipid interactions using SPR.[9][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture).
-
Liposomes with varying PS acyl chain compositions (prepared as described above).
-
Purified protein of interest.
-
Running buffer (e.g., HBS-P+).
-
Regeneration solution (e.g., 20 mM CHAPS).
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the L1 sensor chip with running buffer.
-
Perform a cleaning procedure as recommended by the manufacturer (e.g., injections of regeneration solution).
-
-
Liposome Immobilization:
-
Inject the liposome suspension over the sensor surface at a low flow rate (e.g., 2 µL/min) to allow for capture on the lipophilic surface of the L1 chip.
-
Monitor the response units (RU) to achieve the desired level of immobilization.
-
Inject a blocking agent (e.g., BSA) to block any remaining non-specific binding sites on the sensor surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein over the immobilized liposomes and a reference flow cell (without liposomes).
-
Monitor the change in RU in real-time to obtain sensorgrams.
-
-
Data Analysis:
-
Subtract the reference channel data from the sample channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for performing an ITC experiment to study protein-lipid interactions.[12][13][14]
Materials:
-
Isothermal titration calorimeter.
-
Liposomes with varying PS acyl chain compositions (prepared as described above).
-
Purified protein of interest.
-
Dialysis buffer identical to the buffer used for liposome preparation.
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the same buffer used to prepare the liposomes to minimize heats of dilution.
-
Degas both the protein and liposome solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the protein solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the protein into the liposome solution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of protein to lipid.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Visualizing the Molecular Landscape
To better understand the signaling pathways and experimental workflows discussed, the following diagrams have been generated using Graphviz.
Caption: KRAS recruitment and signaling at the plasma membrane.
Caption: Workflow for validating PS acyl chain specificity.
Conclusion
The specificity of phosphatidylserine acyl chains is emerging as a critical regulatory mechanism in protein recruitment and cellular signaling. The well-documented case of KRAS highlights the importance of looking beyond the headgroup and considering the entire lipid molecule in protein-lipid interactions. For researchers in cell biology and drug development, understanding and validating these specific interactions will be paramount for dissecting signaling pathways and identifying novel therapeutic targets. The experimental approaches and comparative data presented in this guide provide a framework for navigating this exciting and rapidly evolving field.
References
- 1. The KRAS and other prenylated polybasic domain membrane anchors recognize phosphatidylserine acyl chain structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRAS and other prenylated polybasic domain membrane anchors recognize phosphatidylserine acyl chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. futaba-zaidan.org [futaba-zaidan.org]
- 8. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Bot Verification [molecular-interactions.si]
- 12. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Measuring Phosphatidylserine Asymmetry: A Critical Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatidylserine (B164497) (PS) asymmetry is crucial for understanding apoptosis, blood coagulation, and other cellular processes. The externalization of PS from the inner to the outer leaflet of the plasma membrane is a key indicator of cellular health and a target for various therapeutic interventions. This guide provides a critical comparison of different methods for measuring PS asymmetry, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The maintenance of phospholipid asymmetry is a fundamental characteristic of healthy cells, with PS being predominantly sequestered to the inner leaflet of the plasma membrane.[1][2][3] The loss of this asymmetry and the subsequent exposure of PS on the cell surface is an early and critical event in apoptosis, or programmed cell death.[4][5] This exposed PS acts as an "eat me" signal, flagging the apoptotic cell for clearance by phagocytes.[6][7] Consequently, the reliable detection and quantification of externalized PS are paramount in many areas of biological research and drug development.
This guide will delve into a comparative analysis of the most common methods used to measure PS asymmetry, with a focus on their underlying principles, performance characteristics, and practical considerations.
Comparison of Key Methods for Measuring Phosphatidylserine Asymmetry
Several techniques have been developed to detect and quantify exposed PS. The most widely used methods rely on the high-affinity binding of specific proteins or molecules to the anionic headgroup of PS. Below is a summary of the key characteristics of these methods.
| Method | Principle | Ca2+ Dependence | Sensitivity | Key Advantages | Key Limitations |
| Annexin (B1180172) V Binding Assay | Annexin V, a 35.8 kDa protein, binds with high affinity to PS in a calcium-dependent manner.[4][8][9] | Dependent | Lower sensitivity, especially at low PS exposure (requires a threshold of 2-8% PS exposure).[10][11] | Well-established and widely used; commercially available in various fluorescent conjugates.[8] | Calcium dependence can be a confounding factor in certain experimental systems; may not detect early stages of apoptosis effectively.[10][12] Not ideal for adherent cells due to potential membrane damage during detachment.[4] |
| Lactadherin Binding Assay | Lactadherin (also known as milk fat globule-EGF factor 8 or MFG-E8) is a glycoprotein (B1211001) that binds to PS in a calcium-independent manner.[12][13] | Independent | Higher sensitivity than Annexin V; can detect lower levels of PS exposure and earlier stages of apoptosis.[6][10][11][12][14][15][16] | Calcium independence avoids experimental artifacts; more sensitive for detecting early apoptotic events and PS on curved membranes like blebs.[12][13][17] | Less established than the Annexin V assay. |
| PS-Binding Peptide (PSP1) Assay | PSP1 is a synthetic peptide that specifically binds to PS.[18][19] | Not explicitly stated, but phage display identification was performed in the absence of calcium.[20] | High; demonstrated greater homing efficiency to apoptotic cells in vivo compared to Annexin V.[18][19] | Potential for in vivo imaging of apoptosis; forms a stable complex with PS.[18][19] | Relatively new and less commercially available than Annexin V or Lactadherin. |
| Fluorescamine Assay | Fluorescamine is a chemical probe that reacts with primary amines, such as the one in the headgroup of PS, to form a fluorescent product.[21][22][23][24] | Independent | High sensitivity, capable of detecting picomole amounts of aminolipids.[21][24] | Can be used to quantify total aminophospholipids in lipid extracts; can differentiate between external and internal leaflets under specific pH conditions.[22] | Not specific to PS (reacts with other aminophospholipids like phosphatidylethanolamine); requires lipid extraction for quantification.[21] |
| Zymogen-Based Assays | These assays utilize the activation of zymogens in the blood coagulation cascade, such as Factor X and prothrombin, which is dependent on the presence of PS on a membrane surface.[25] | Dependent | High sensitivity due to enzymatic amplification.[25] | Provides a functional measure of the procoagulant activity of exposed PS. | Indirect measurement of PS; complex assay system involving multiple enzymatic steps.[25] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the two most prominent methods for measuring PS asymmetry.
Annexin V Binding Assay Protocol (Flow Cytometry)
This protocol is adapted from standard procedures for detecting apoptosis.[4][5][8][26][27]
Materials:
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) or other viability dye
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (1 x 10^6 cells/mL)
Procedure:
-
Induce apoptosis in your cell line using the desired method. Include appropriate negative and positive controls.
-
Harvest cells, including any floating cells from adherent cultures, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour). Annexin V fluorescence is typically detected in the FITC channel (FL1), and PI fluorescence in the PE channel (FL2).
Diagram of Annexin V Staining Workflow:
Caption: Workflow for PS detection using Annexin V.
Lactadherin Binding Assay Protocol (Flow Cytometry)
This protocol is based on comparative studies of Lactadherin and Annexin V.[10][14][17]
Materials:
-
Fluorescently-labeled Lactadherin
-
Buffer (e.g., HEPES-buffered saline)
-
Viability dye (optional)
-
Cell suspension
Procedure:
-
Induce apoptosis in the target cells.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Add fluorescently-labeled Lactadherin to the cell suspension.
-
Incubate for a specified time at room temperature.
-
(Optional) Add a viability dye.
-
Analyze the cells by flow cytometry.
Diagram of Lactadherin Staining Workflow:
Caption: Workflow for PS detection using Lactadherin.
Critical Comparison and Recommendations
The choice of method for measuring PS asymmetry depends heavily on the specific research question and experimental system.
-
For routine apoptosis detection , the Annexin V binding assay remains a widely accepted and readily available method. However, researchers should be mindful of its calcium dependence and lower sensitivity for early apoptotic events.
-
For studies requiring higher sensitivity , particularly for detecting subtle changes in PS exposure or early stages of apoptosis, the Lactadherin binding assay is a superior choice.[6][10][12][14][15] Its calcium-independent binding mechanism also eliminates a potential source of experimental variability.[12][13]
-
For in vivo imaging applications , novel PS-binding peptides like PSP1 show great promise due to their high specificity and stability.[18][19]
-
For quantitative biochemical analysis of total aminophospholipids in a sample, the fluorescamine assay is a useful tool, though it lacks specificity for PS alone.
-
To assess the functional consequences of PS exposure , such as procoagulant activity, zymogen-based assays are the most relevant.
References
- 1. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine and Phosphatidylethanolamine Asymmetry Have a Negligible Effect on the Global Structure, Dynamics, and Interactions of the KRAS Lipid Anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Lactadherin detects early phosphatidylserine exposure on immortalized leukemia cells undergoing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric distribution of phosphatidylserine is generated in the absence of phospholipid flippases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactadherin functions as a probe for phosphatidylserine exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of phosphatidylserine exposure during storage of platelet concentrates using the novel probe lactadherin: a comparison study with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bovine Lactadherin as a Calcium-independent Imaging Agent of Phosphatidylserine Expressed on the Surface of Apoptotic HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Measurement of annexin V uptake and lactadherin labeling for the quantification of apoptosis in adherent Tca8113 and ACC-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Advantages of the Phosphatidylserine-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V | PLOS One [journals.plos.org]
- 19. Advantages of the Phosphatidylserine-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Identification of Phosphatidylserine-Binding Proteins by ORF Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of lysophosphatidylethanolamine in the nanomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric labeling of amino lipids in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. interchim.fr [interchim.fr]
- 24. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Zymogen activation: a new system for homogeneous ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Annexin V Binding Assay: A Fluorescence-Based Technique to Identify Apoptotic Erythrocytes via Phosphatidylserine Labeling [jove.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
Bridging the Gap: Validating In Vitro Phosphatidylserine Discoveries in Live Systems
For researchers, scientists, and drug development professionals, translating in vitro findings on phosphatidylserine (B164497) (PS) to in vivo models is a critical step in confirming biological relevance and therapeutic potential. This guide provides a comparative overview of key in vivo methods, complete with experimental data, detailed protocols, and visual workflows to facilitate this transition.
Phosphatidylserine, a phospholipid typically confined to the inner leaflet of the plasma membrane, plays a crucial role in various physiological and pathological processes when exposed on the cell surface. Its externalization is a hallmark of apoptosis, a key signal for phagocytic clearance, and a critical component in the blood coagulation cascade. While in vitro assays provide valuable initial insights into the functions of PS, confirmation in a living organism is paramount. This guide explores and compares the primary methodologies for achieving this in vivo validation.
Comparative Analysis of In Vivo Validation Methods
The choice of an in vivo method depends on the specific in vitro finding related to phosphatidylserine that requires validation. The following table summarizes and compares the most common approaches.
| In Vitro Finding | In Vivo Validation Method | Principle | Animal Model Examples | Quantitative Readouts | Advantages | Limitations |
| PS exposure on apoptotic cells | Radionuclide Imaging with Radiolabeled Annexin V | Annexin V, a protein with high affinity for PS, is labeled with a radionuclide (e.g., 99mTc). Its accumulation at sites of apoptosis is detected by SPECT or PET imaging.[1][2][3] | Anti-Fas antibody-induced hepatitis, cardiac allograft rejection, tumor response to chemotherapy.[1][3][4] | Tumor-to-background ratio, percentage of injected dose per gram of tissue (%ID/g).[5] | Non-invasive, allows for serial imaging to monitor disease progression or treatment response.[1][3][4] | Sub-optimal biodistribution and pharmacokinetics of Annexin V can lead to poor contrast ratios.[2] |
| PS as an "eat-me" signal for phagocytes | In Vivo Phagocytosis Assay | Fluorescently labeled apoptotic cells (with exposed PS) are injected into an animal model. The clearance of these cells by phagocytes in organs like the liver and spleen is quantified.[6] | Syngeneic mouse models. | Percentage of phagocytic cells containing fluorescent label, clearance rate from circulation. | Directly measures the functional consequence of PS exposure in terms of cell clearance. | Invasive (requires injection of labeled cells and ex vivo analysis of organs), may not fully recapitulate the complexity of efferocytosis in specific disease contexts. |
| PS involvement in blood coagulation | Thrombosis Models | Thrombosis is induced in an animal model, and the role of PS is investigated by administering PS-targeting agents or using genetically modified animals with altered PS exposure.[7][8] | Ferric chloride-induced carotid artery injury, inferior vena cava ligation.[9] | Time to vessel occlusion, thrombus weight, clotting time.[10] | Directly assesses the pro-coagulant function of PS in a physiological context.[4][10][11] | Can be complex to induce and highly variable, requiring careful standardization. |
Experimental Protocols
In Vivo Radionuclide Imaging of Apoptosis with 99mTc-HYNIC-Annexin V
Objective: To non-invasively detect and quantify apoptosis in vivo by imaging the accumulation of radiolabeled Annexin V at sites of PS exposure.
Materials:
-
Human Annexin V
-
N-hydroxysuccinimidyl-hydrazinonicotinamide (NHS-HYNIC)
-
Technetium-99m (99mTc) pertechnetate
-
Stannous chloride
-
Tricine (B1662993) buffer
-
PD-10 desalting column
-
Animal model of apoptosis (e.g., tumor-bearing mice treated with chemotherapy)
-
SPECT/CT scanner
Procedure:
-
Conjugation of HYNIC to Annexin V:
-
Dissolve Annexin V in 0.1 M sodium bicarbonate buffer.
-
Add a 5-fold molar excess of NHS-HYNIC (dissolved in DMSO) to the Annexin V solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Remove unconjugated HYNIC using a PD-10 desalting column equilibrated with phosphate-buffered saline (PBS).
-
Collect the protein fraction and determine the concentration.[1]
-
-
Radiolabeling with 99mTc:
-
To a vial containing the HYNIC-Annexin V conjugate, add tricine solution.
-
Add stannous chloride solution.
-
Add 99mTc-pertechnetate.
-
Incubate for 20 minutes at room temperature.[1]
-
-
Quality Control:
-
Determine radiochemical purity using instant thin-layer chromatography (ITLC).
-
-
In Vivo Imaging:
-
Anesthetize the animal.
-
Inject approximately 3.7 MBq (100 µCi) of 99mTc-HYNIC-Annexin V via the tail vein.
-
Allow for an uptake period of 60-120 minutes.
-
Acquire whole-body or targeted SPECT images. A CT scan can be performed for anatomical co-registration.[1]
-
-
Image Analysis:
-
Reconstruct and co-register SPECT and CT images.
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle) to calculate the tumor-to-background ratio.
-
In Vivo Phagocytosis Assay
Objective: To quantify the in vivo clearance of apoptotic cells mediated by PS exposure.
Materials:
-
Cells to be induced into apoptosis (e.g., thymocytes)
-
Apoptosis-inducing agent (e.g., dexamethasone)
-
Fluorescent cell tracker (B12436777) dye (e.g., CFSE)
-
Recipient mice
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Labeled Apoptotic Cells:
-
Induce apoptosis in the donor cells (e.g., by treating thymocytes with dexamethasone). Confirm PS exposure using in vitro Annexin V staining.
-
Label the apoptotic cells with a fluorescent dye like CFSE according to the manufacturer's protocol.
-
-
Injection into Recipient Mice:
-
Inject a known number of fluorescently labeled apoptotic cells (e.g., 10^7 cells) intravenously into recipient mice.[6]
-
-
Tissue Harvest and Analysis:
-
At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize the mice and harvest organs such as the liver and spleen.
-
Prepare single-cell suspensions from these organs.
-
Analyze the cell suspensions by flow cytometry to quantify the percentage of phagocytic cells (e.g., macrophages, identified by specific cell surface markers) that have engulfed the fluorescently labeled apoptotic cells.
-
Alternatively, tissue sections can be analyzed by fluorescence microscopy.
-
Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo prothrombotic role of phosphatidylserine.
Materials:
-
Anesthetized mice
-
Surgical microscope
-
Filter paper
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Doppler flow probe
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
-
Thrombus Induction:
-
Place a small piece of filter paper saturated with FeCl3 solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
The FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.
-
-
Monitoring and Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe. The time to complete occlusion of the vessel is a key parameter.
-
After a set period, the thrombosed arterial segment can be excised, and the thrombus can be dried and weighed.
-
To investigate the role of PS, animals can be pre-treated with agents that block PS (e.g., Annexin V) or PS-exposing cells, and the effect on thrombosis parameters can be measured.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. myhematology.com [myhematology.com]
- 3. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Procoagulant Phosphatidylserine-Exposing Platelets in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Establishment of a rat model of thrombosis induced by intravenous injection of anti-phosphatidylserine-prothrombin complex antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Procoagulant Phosphatidylserine-Exposing Platelets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative lipidomics of phosphatidylserine profiles in healthy versus diseased cells.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphatidylserine (B164497) (PS) lipidomics in healthy versus diseased cells, with a focus on cancer and neurodegenerative disorders. Alterations in the cellular profile of PS, a key aminophospholipid typically sequestered to the inner leaflet of the plasma membrane, are increasingly recognized as a hallmark of various pathological states. Understanding these changes at a molecular level offers significant potential for the development of novel diagnostic biomarkers and therapeutic strategies.
Quantitative Comparison of Phosphatidylserine Profiles
The following tables summarize quantitative data on the differential expression of phosphatidylserine species in diseased versus healthy tissues, as determined by liquid chromatography-mass spectrometry (LC-MS/MS).
Table 1: Alterations in Phosphatidylserine (PS) Species in Alzheimer's Disease Brain Tissue
A lipidomic analysis of postmortem brain neocortex tissue from individuals with mild and severe Alzheimer's disease (AD) compared to age-matched, cognitively normal controls revealed significant changes in specific PS species. The following table highlights the most notably altered PS molecules.
| Phosphatidylserine Species | Comparison | Observation |
| PS (18:1/18:2) | Mild AD vs. Control | Significantly different concentrations[1] |
| PS (14:0/22:6) | Mild AD vs. Control | Significantly different concentrations[1] |
| PS (18:1/20:4) | Severe AD vs. Mild AD | Most significantly perturbed lipid[1] |
Data from a semi-targeted, fully quantitative lipidomics profiling study.[1]
Table 2: Phosphatidylserine (PS) Profile in Breast Cancer
While numerous studies indicate an overall increase in PS exposure on the outer membrane of cancer cells, detailed quantitative data on specific PS molecular species within breast cancer tissue compared to adjacent normal tissue is an area of ongoing research. However, analysis of urinary phospholipids (B1166683) from breast cancer patients has shown a general increase in the total amount of several phospholipid classes, including phosphatidylserines.[2] The following table presents data from a study that quantified urinary PS species.
| Phosphatidylserine Species | Sample Type | Observation |
| Total PS | Urine | Increased total amounts in cancer patients[2] |
| 12 individual PS species | Urine | Quantitatively examined[2] |
This data is based on the analysis of urine and may not directly reflect the PS profile within the tumor tissue itself.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of lipidomic studies. The following sections outline key experimental protocols for the comparative analysis of phosphatidylserine profiles.
Protocol 1: Lipid Extraction from Cultured Cells (Bligh & Dyer Method)
This protocol is a widely used method for the total lipid extraction from biological samples.[3][4][5][6][7]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Deionized water (dH2O)
-
Conical glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas evaporator or vacuum centrifuge (e.g., SpeedVac)
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a conical glass tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, resuspending and centrifuging each time.
-
-
Lipid Extraction:
-
To the cell suspension (in 1 mL of PBS), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.
-
Add 1.25 mL of deionized water to the mixture and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes at room temperature to separate the phases.
-
Two distinct phases will be visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.
-
Collect the lower organic phase, which contains the lipids, and transfer it to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum centrifuge.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 2: Phosphatidylserine Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of PS molecular species using liquid chromatography-tandem mass spectrometry. Specific parameters may need to be optimized based on the instrument and column used.
Materials and Equipment:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Reversed-phase C18 or C30 column
-
Mobile phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) acetate)
-
Mobile phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A
-
Internal standards (e.g., a non-endogenous PS species with a known concentration)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase composition (e.g., 100 µL of mobile phase A).
-
Vortex thoroughly to ensure complete dissolution of the lipids.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Separate the lipid species using a gradient elution. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode, as PS species readily form [M-H]⁻ ions.[8][9][10][11]
-
Use a neutral loss scan of 87 u (corresponding to the loss of the serine headgroup) to specifically detect PS species.[9]
-
Alternatively, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific PS molecular species. This involves selecting the precursor ion (the [M-H]⁻ of the PS species) and a specific product ion (e.g., a fatty acyl chain fragment).
-
Typical ESI source parameters include an ion spray voltage of -4500 V, a source temperature of around 350-400°C, and appropriate nebulizer and curtain gas flows.[8]
-
-
Data Analysis:
-
Identify PS species based on their retention time and specific mass transitions.
-
Quantify the abundance of each PS species by integrating the peak area from the chromatogram and normalizing it to the peak area of the internal standard.
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Phosphatidylserine Externalization Signaling in Cancer
In healthy cells, PS is actively maintained on the inner leaflet of the plasma membrane by flippase enzymes. However, in many cancer cells, this asymmetry is lost, leading to the exposure of PS on the cell surface. This externalized PS acts as an immunosuppressive signal, contributing to tumor evasion of the immune system.[12][13][14][15][16]
Caption: PS externalization in cancer cells leading to immunosuppression.
Experimental Workflow for Comparative Lipidomics
The following diagram illustrates a typical workflow for a comparative lipidomics study, from sample collection to data analysis and biological interpretation.[17][18][19][20][21]
Caption: A typical workflow for comparative lipidomics analysis.
References
- 1. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of urinary phospholipids found in patients with breast cancer by nanoflow liquid chromatography-tandem mass spectrometry: II. Negative ion mode analysis of four phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. tabaslab.com [tabaslab.com]
- 6. epic.awi.de [epic.awi.de]
- 7. longdom.org [longdom.org]
- 8. Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Liquid chromatography/mass spectrometry of phospholipids using electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylserine externalization as immune checkpoint in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iris.unina.it [iris.unina.it]
Validating the functional consequences of altered phosphatidylserine metabolism.
For researchers, scientists, and drug development professionals, understanding the functional consequences of altered phosphatidylserine (B164497) (PS) metabolism is critical for advancing investigations into apoptosis, immuno-oncology, neurodegenerative diseases, and coagulopathies. This guide provides a comparative overview of key experimental approaches to validate these consequences, with a focus on data-driven comparisons and detailed methodologies.
Phosphatidylserine, an anionic phospholipid, is typically sequestered to the inner leaflet of the plasma membrane in healthy cells.[1] Its externalization to the outer leaflet, a process regulated by the coordinated action of flippases, floppases, and scramblases, serves as a crucial biological signal.[2][3] Alterations in PS metabolism, leading to its aberrant externalization, are implicated in a variety of physiological and pathological processes, including apoptotic cell clearance, blood coagulation, and immune modulation.[4][5] Validating the functional outcomes of these alterations is paramount for both basic research and the development of novel therapeutics.
Comparative Analysis of PS Externalization Detection Methods
The externalization of PS is a hallmark of apoptosis and other cellular processes.[6] A variety of methods are available to detect and quantify externalized PS, each with distinct advantages and limitations. The most common methods are based on the high affinity of the protein Annexin V for PS in the presence of calcium.[1]
| Method | Principle | Quantitative Capability | Advantages | Disadvantages | Key Applications |
| Annexin V-FITC Flow Cytometry | Fluorescently labeled Annexin V binds to externalized PS on the cell surface, which is then quantified by flow cytometry.[1] | Semi-quantitative (percentage of positive cells) | High-throughput, allows for multi-parameter analysis with other cellular markers. | Signal can be an artifact in necrotic cells where the membrane is permeable.[1] | Apoptosis detection, screening for compounds that induce PS externalization. |
| Annexin V-Based Microscopy | Fluorescently labeled Annexin V is used to visualize PS externalization on individual cells or tissues using fluorescence microscopy. | Qualitative to semi-quantitative | Provides spatial information, allows for visualization of morphological changes. | Lower throughput than flow cytometry, potential for photobleaching. | In situ analysis of apoptosis in tissues, co-localization studies. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Annexin V conjugated to a paramagnetic iron reporter molecule binds to externalized PS, and the signal is measured by EPR.[7][8][9] | Fully quantitative (absolute amount of PS) | Establishes a linear relationship between signal and PS amount, wide dynamic range.[7][8][9] | Requires specialized equipment, lower throughput. | Mechanistic studies of apoptosis, precise quantification of PS externalization. |
| Two-Step Flow Cytometry for Total PS Quantification | A novel flow cytometry method to measure external, intracellular, and shed PS by first binding fluorescent Annexin V to external PS and then quantifying the remaining unbound Annexin V.[10] | Quantitative | Differentiates between different pools of cellular PS.[10] | More complex protocol than standard Annexin V staining. | Studying PS distribution and shedding in pathologies like hemolytic anemias.[10] |
Key Experimental Protocols
Annexin V-FITC Staining for Flow Cytometry
This protocol is adapted from standard procedures for apoptosis detection.[1]
Materials:
-
Cells of interest
-
Inducing agent for apoptosis (e.g., staurosporine, etoposide)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using an appropriate stimulus and include an untreated control.
-
Harvest cells by gentle trypsinization or scraping and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and a viability dye (e.g., PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
In Vitro Phospholipid Scramblase Activity Assay
This assay measures the ability of a protein or compound to facilitate the movement of fluorescently labeled PS across a lipid bilayer.[11]
Materials:
-
Large unilamellar vesicles (LUVs) composed of a defined lipid mixture (e.g., POPC/cholesterol)
-
Fluorescently labeled PS (e.g., C6NBD-PS)
-
Candidate scramblase (purified protein or synthetic compound)
-
Sodium dithionite (B78146)
-
Fluorometer
Procedure:
-
Prepare LUVs containing the fluorescently labeled PS in the outer leaflet.
-
Measure the initial fluorescence intensity.
-
Add the candidate scramblase to the vesicle suspension.
-
At various time points, add sodium dithionite to quench the fluorescence of the NBD-PS in the outer leaflet.
-
Measure the remaining fluorescence, which corresponds to the NBD-PS that has flipped to the inner leaflet.
-
Calculate the percentage of PS translocation over time.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Leading to PS Externalization
The externalization of phosphatidylserine during apoptosis is a tightly regulated process involving the activation of caspases, which in turn activate scramblases and inactivate flippases.[3][12]
Caption: Caspase-mediated activation of scramblases and inactivation of flippases drive PS externalization during apoptosis.
Experimental Workflow for Validating a Novel Scramblase Inhibitor
This workflow outlines the steps to validate a compound that is hypothesized to inhibit phosphatidylserine scrambling.
Caption: A logical workflow for the validation of a potential phosphatidylserine scramblase inhibitor.
Conclusion
The validation of functional consequences of altered phosphatidylserine metabolism is a multifaceted process that requires a combination of robust experimental techniques. By carefully selecting the appropriate assays and understanding their underlying principles, researchers can gain valuable insights into the roles of PS in health and disease. This guide serves as a starting point for designing and implementing experiments to investigate the intricate world of phosphatidylserine biology, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. Phosphatidylserine Externalization in Apoptosis | Bio-Techne [bio-techne.com]
- 2. Regulation of phospholipid distribution in the lipid bilayer by flippases and scramblases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and functions of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine targeting for diagnosis and treatment of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance (EPR) Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 10. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www3.nd.edu [www3.nd.edu]
- 12. researchgate.net [researchgate.net]
A comparative assessment of phosphatidylserine's function across different species.
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylserine (B164497) (PS) is a crucial phospholipid, most notably recognized for its role as a key regulator of apoptosis and its involvement in cellular signaling. While its functions are extensively studied in mammals, its roles across other biological kingdoms—from insects and plants to yeast—reveal both conserved mechanisms and specialized adaptations. This guide provides a comparative assessment of phosphatidylserine's function across different species, supported by experimental data and detailed methodologies.
Comparative Analysis of Phosphatidylserine Functions
Phosphatidylserine's roles are diverse, ranging from being a critical structural component of cell membranes to an active participant in complex cellular processes. The table below summarizes the key functions and quantitative aspects of PS across various species.
| Function | Mammals | Insects (e.g., Drosophila melanogaster) | Plants (e.g., Arabidopsis thaliana) | Yeast (e.g., Saccharomyces cerevisiae) |
| Apoptosis ("Eat-Me" Signal) | Essential for the recognition and clearance of apoptotic cells by phagocytes.[1][2][3] Externalized PS is a primary "eat-me" signal.[1][2] | A conserved "eat-me" signal for the removal of apoptotic cells, similar to mammals.[1][2] | While programmed cell death exists, the role of PS as a universal "eat-me" signal is less defined. However, PS is involved in developmental processes that involve cell elimination. | Apoptosis-like cell death occurs, and PS externalization is a marker.[4][5] However, dedicated phagocytic clearance is absent. |
| Blood Coagulation | Crucial for the assembly of coagulation factors on the surface of activated platelets, initiating the blood clotting cascade.[4][5] | Insects have a distinct open circulatory system and a different mechanism for wound healing (hemolymph coagulation) where the direct role of PS is not as central as in mammalian blood clotting. | Not applicable. | Not applicable. |
| Neurotransmission | Highly concentrated in the brain, PS supports neurotransmitter release, neuronal survival, and cognitive functions by modulating membrane fluidity and signaling pathways.[6][7][8][9] | The nervous system relies on synaptic transmission, and while phospholipids (B1166683) are essential, the specific regulatory roles of PS are not as extensively characterized as in mammals. | Plants lack a nervous system, but PS is involved in signaling pathways related to development and stress responses.[10] | Not applicable. |
| Cell Signaling | Acts as a cofactor for numerous signaling proteins, including Protein Kinase C (PKC) and Raf-1 kinase, by recruiting them to the membrane.[4][5][11] | Similar signaling pathways exist, suggesting a conserved role for PS in protein recruitment and activation. | Implicated in signaling during development and in response to environmental stresses like salinity.[10] It may recruit proteins important for salt tolerance.[10] | Plays a role in the localization and transport of cell surface proteins and is important for cell polarity.[12][13][14] |
| Cell Division | Involved in cytokinesis. | Involved in cytokinesis. | Required for the normal progression of cell plate formation during cytokinesis in root meristems.[15][16][17] | Essential for proper cell polarity and vesicle transport, which are critical for budding.[12][13] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative assessment of phosphatidylserine function.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This is a widely used method to detect the externalization of phosphatidylserine, a hallmark of early apoptosis.[18][19][20][21]
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine in a calcium-dependent manner.[18][21] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells with exposed PS can be identified and quantified using flow cytometry. Propidium (B1200493) Iodide (PI) is often used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[19]
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of interest using a desired method. Harvest both treated and untreated (control) cells. For adherent cells, gently trypsinize and collect.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (1 mg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Phosphatidylserine Flippase Activity Assay
This assay measures the activity of flippases, the enzymes responsible for maintaining the asymmetric distribution of PS in the plasma membrane by transporting it from the outer to the inner leaflet.
Principle: A fluorescently labeled PS analog, such as NBD-PS, is introduced to the outer leaflet of the plasma membrane. The rate at which the fluorescence disappears from the outer leaflet (due to its transport to the inner leaflet) is a measure of flippase activity. The remaining external NBD-PS can be quenched or removed by a membrane-impermeable agent like dithionite (B78146) or back-extraction with bovine serum albumin (BSA).
Procedure:
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Labeling: Incubate the cells with NBD-PS at a low temperature (e.g., 4°C or 15°C) to allow the probe to incorporate into the outer leaflet of the plasma membrane while minimizing endocytosis.[22]
-
Flippase Activity: Warm the cells to a physiological temperature (e.g., 37°C) to initiate flippase-mediated transport of NBD-PS to the inner leaflet.
-
Back-Extraction: At various time points, take aliquots of the cells and incubate them with BSA to remove any NBD-PS remaining in the outer leaflet.[23]
-
Quantification: Measure the fluorescence of the cells using a fluorometer or flow cytometer. The remaining fluorescence corresponds to the NBD-PS that has been flipped to the inner leaflet.
Quantification of Phosphatidylserine using a Fluorometric Assay Kit
This method allows for the direct quantification of PS in lipid extracts from cells or tissues.
Principle: The assay is based on the enzymatic cleavage of PS by a lipase (B570770) to produce phosphatidic acid and L-serine. The L-serine is then metabolized in a series of reactions that generate a stable fluorophore, which can be measured. The intensity of the fluorescence is directly proportional to the amount of PS in the sample.
Procedure:
-
Lipid Extraction: Extract total lipids from the cell or tissue homogenate using an appropriate organic solvent method (e.g., a mixture of methyl-tert-butyl ether and methanol).
-
Sample Preparation: Evaporate the organic solvent and resuspend the lipid extract in a buffer containing a detergent (e.g., 1% Triton X-100) to create micelles.
-
Standard Curve: Prepare a standard curve using a known concentration of PS.
-
Enzymatic Reaction: Add the lipase enzyme mix to the samples and standards and incubate to allow for the cleavage of PS.
-
Development: Add the developer reaction mix, which contains the enzymes and probe necessary to generate the fluorescent product from L-serine.
-
Measurement: Incubate the plate and then measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 538 nm / λem = 587 nm).[24][25]
-
Calculation: Determine the concentration of PS in the samples by comparing their fluorescence to the standard curve.
Visualizing Phosphatidylserine's Role
To better understand the complex processes involving phosphatidylserine, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 2. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine receptor and apoptosis: consequences of a non-ingested meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and functions of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 8. Phosphatidylserine and the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Involvement of Phosphatidylserine and Triacylglycerol in the Response of Sweet Potato Leaves to Salt Stress [frontiersin.org]
- 11. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of phosphatidylserine in the localization of cell surface membrane proteins in yeast [jstage.jst.go.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Phosphatidylserine Is Required for the Normal Progression of Cell Plate Formation in Arabidopsis Root Meristems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reduction in flippase activity contributes to surface presentation of phosphatidylserine in human senescent erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. content.abcam.com [content.abcam.com]
A Comparative Guide to Novel Therapeutic Approaches Targeting Externalized Phosphatidylserine
For Researchers, Scientists, and Drug Development Professionals
The externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane is a key biological marker of cellular stress and apoptosis. In the tumor microenvironment, exposed PS acts as a significant immunosuppressive signal, contributing to immune evasion and tumor progression.[1][2] This has led to the development of novel therapeutic strategies aimed at targeting externalized PS. This guide provides an objective comparison of three prominent PS-targeting therapeutic approaches: Bavituximab, Annexin A5-based therapies, and SapC-DOPS nanovesicles, supported by available preclinical and clinical data.
Comparative Efficacy of PS-Targeting Therapies
The following tables summarize the quantitative data on the efficacy of Bavituximab, Annexin A5-based therapies, and SapC-DOPS from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from individual studies conducted in different cancer models and therapeutic settings.
Table 1: Bavituximab Efficacy Data
| Cancer Type | Therapeutic Setting | Key Efficacy Metrics | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Phase III Clinical Trial (SUNRISE): Docetaxel + Bavituximab vs. Docetaxel + Placebo | Median Overall Survival (OS): 10.5 months (Bavituximab arm) vs. 10.9 months (Placebo arm) (HR 1.06). Overall Response Rate (ORR): 14% (Bavituximab arm) vs. 11% (Placebo arm).[3][4] | |
| Non-Small Cell Lung Cancer (NSCLC) | Phase II Clinical Trial: Bavituximab + Carboplatin and Paclitaxel | Median Progression-Free Survival (PFS): 6.5 months. Objective Tumor Response: 11 out of 17 evaluable patients. | |
| Pancreatic Cancer | Phase II Clinical Trial: Bavituximab + Gemcitabine vs. Gemcitabine alone | Median OS: 5.6 months (Combination arm) vs. 5.2 months (Gemcitabine alone). ORR: 28% (Combination arm) vs. 13% (Gemcitabine alone).[5] | |
| Melanoma and Colon Cancer (Preclinical) | Combination with anti-CTLA-4 or anti-PD-1 | Greater delayed tumor growth and suppression compared to anti-CTLA-4 or anti-PD-1 alone.[6][7] |
Table 2: Annexin A5-Based Therapy Efficacy Data
| Cancer Type | Therapeutic Agent | Key Efficacy Metrics | Reference |
| Triple-Negative Breast Cancer (TNBC) (Preclinical) | Annexin A5-Drug Conjugate (ANXV-chemo) | EC50 (in vitro): 1.2 nM (ANXV-chemo) vs. 36.7 nM (free chemo). In vivo: 5 mg/kg ANXV-chemo reduced tumor volume by 12.4% after one treatment in larger tumors.[8][9][10] | |
| Triple-Negative Breast Cancer (TNBC) (Preclinical) | Annexin A5-DM1 Conjugate | IC50 (in vitro, MDA-MB-231 cells): Not reached for ANXA5-DM1 (up to 48 µM), 160 nM for free DM1.[11] | |
| Breast Cancer (MCF-7 and MCF-7/ADR) (Preclinical) | Annexin A5 Overexpression + Epirubicin | Reduced IC50 of Epirubicin from 17.69 µM to 4.07 µM in MCF-7 cells and from 27.3 µM to 6.69 µM in MCF-7/ADR cells.[12] |
Table 3: SapC-DOPS Efficacy Data
| Cancer Type | Therapeutic Setting | Key Efficacy Metrics | Reference |
| Pancreatic Cancer (Preclinical) | Monotherapy | Significant inhibition of pancreatic tumor xenograft growth and increased survival of mice with orthotopic tumors.[8][13][14] | |
| Pancreatic Cancer (Preclinical) | Combination with Gemcitabine | Significantly greater anti-tumor effect than either treatment alone.[9] | |
| Lung Cancer (Preclinical) | Monotherapy | In vitro cytotoxicity positively correlated with cell surface PS levels. In vivo, significantly reduced the growth of human lung tumor xenografts.[15][16][17] | |
| Solid Tumors | Phase I Clinical Trial | Demonstrated a strong safety profile with compelling patient outcomes.[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches targeting externalized PS operate through distinct yet related mechanisms. Understanding these pathways is crucial for designing effective treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. opentrons.com [opentrons.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Annexin A5-DM1 protein-drug conjugate for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the In Vivo Distribution of Four Different Annexin A5 Adducts in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. Peregrine Pharmaceuticals, Inc. Initiates Randomized Phase II Trial of Bavituximab in Pancreatic Cancer - BioSpace [biospace.com]
- 15. SapC-DOPS Nanovesicles as Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SapC-DOPS nanovesicles as targeted therapy for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Navigating the Disposal of Phosphatidylserines: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with phosphatidylserines (PS), understanding the nuanced disposal procedures is essential for maintaining a safe and compliant workspace. While pure phosphatidylserine (B164497) is generally not classified as a hazardous substance, its disposal protocol is dictated by the solvents it may be dissolved in and the specific regulations of your institution.[1][2] This guide provides a comprehensive, step-by-step approach to ensure the safe and appropriate handling of phosphatidylserine waste.
Section 1: Immediate Safety and First Aid
Before handling this compound or their associated waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of first aid protocols.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields[1]
-
Hand Protection: Chemically resistant protective gloves[3]
-
Body Protection: Lab coat or impervious clothing[1]
In the event of accidental exposure, immediate and appropriate action is crucial. The following table summarizes the recommended first aid measures based on Safety Data Sheets (SDS).
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][3] |
| Inhalation | Relocate to an area with fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Section 2: Core Disposal Protocol
The critical first step in disposing of phosphatidylserine waste is to determine its hazard classification. This decision dictates the entire disposal workflow.
If the phosphatidylserine is in a solution with a hazardous solvent (e.g., chloroform, methanol), the entire mixture is considered hazardous waste. Adherence to institutional and federal regulations is mandatory.[4]
-
Containerization : Select a waste container that is chemically compatible with all components of the waste mixture.[5] The container must be in good condition with a secure, leak-proof closure.[4]
-
Labeling : Properly label the container with the words "Hazardous Waste." The label must clearly identify all contents by name and percentage or volume.[5]
-
Accumulation : Keep the waste container tightly sealed except when adding waste.[6]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6] Ensure the waste is segregated from incompatible materials, such as acids and bases.[5]
-
Disposal : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not transport hazardous waste yourself.[7]
| Requirement | Specification | Source(s) |
| Container Material | Chemically compatible with the waste. Plastic is often preferred for secondary containment. | [5][6] |
| Container Condition | Free from damage, deterioration, with a secure, leak-proof cap. | [4][5] |
| Primary Label | Must include the words "Hazardous Waste." | [6] |
| Content Information | List all chemical components and their approximate percentages. | [5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [4][6] |
| Storage Time Limit | Varies by regulation; containers may remain for up to one year if partially filled, but must be removed within three days of becoming full. | [5] |
If the phosphatidylserine is in a pure solid form or dissolved in a non-hazardous aqueous buffer, it may be considered non-hazardous.[1][2] However, it is critical to consult your institution's specific policies. Many institutions require that all chemical waste, regardless of hazard classification, be disposed of through the EHS office.
-
Prohibited Actions : Never dispose of chemical waste by evaporation or by pouring it down the drain unless you have explicit approval from your EHS office for that specific chemical in its exact concentration and form.[6][7]
-
Best Practice : The safest and most compliant approach is to containerize and label the waste (e.g., "Non-Hazardous Waste: Phosphatidylserine in PBS buffer") and have it collected by EHS. This eliminates any risk of violating local wastewater or solid waste regulations.
Section 3: Spill and Leak Management
In the event of a spill, prompt and correct action can prevent exposure and environmental contamination.
-
Ensure Safety : Evacuate personnel from the immediate area if necessary and ensure adequate ventilation.[3]
-
Wear PPE : Don full personal protective equipment, including gloves, safety goggles, and a lab coat.[1]
-
Containment : Prevent the spill from spreading or entering any drains.[3]
-
Cleanup :
-
Disposal of Cleanup Material : Collect the absorbed material and any contaminated items into a sealable, properly labeled container. Dispose of this container as hazardous waste.[1]
-
Decontamination : Decontaminate the spill surface and any affected equipment, often by scrubbing with alcohol, and dispose of cleaning materials as hazardous waste.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Page loading... [wap.guidechem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. ruixibiotech.com [ruixibiotech.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphatidylserines
Essential safety protocols and logistical plans for the handling and disposal of phosphatidylserines are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risk and ensure operational integrity.
When working with this compound, it is imperative to consult the Safety Data Sheet (SDS) specific to the product being used, as hazards can vary depending on whether it is in a pure form or in a solution with other chemicals.[1][2][3] Some formulations, particularly those containing solvents like chloroform, are classified as hazardous and can be harmful if swallowed, fatal upon skin contact, toxic if inhaled, and may cause serious skin and eye irritation.[1] Furthermore, some mixtures are suspected of causing cancer and reproductive harm.[1] Therefore, adhering to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for the safe handling of this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields, approved under appropriate government standards.[4] A face shield may be necessary for splash protection.[5] | To protect eyes from splashes and aerosols. |
| Hand Protection | Compatible chemical-resistant gloves.[4] The exact breakthrough time should be confirmed with the glove manufacturer.[1] | To prevent skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls. Additional protection may be needed for splashing.[4] | To protect the skin from contamination. |
| Respiratory Protection | A suitable respirator (e.g., NIOSH-approved) should be used if ventilation is inadequate or when handling powders that may form dust or aerosols.[2][4] | To prevent inhalation of harmful dust, vapors, or mists. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for the specific phosphatidylserine (B164497) product in use.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eye wash station are accessible.[2]
-
Prepare the work area, preferably in a well-ventilated space or under a laboratory fume hood.[4]
2. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1]
-
When handling, prevent the formation of dust or aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
If transferring the substance, do so carefully to avoid spills.
3. Storage:
-
Store phosphatidylserine in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are often -20°C for pure forms and -80°C for solutions.[2]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[2]
-
Contain the spill using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collect the absorbed material into a closed container for disposal.[4]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[2]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[2][4]
-
Inhalation: Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of phosphatidylserine and any contaminated materials must be conducted in strict accordance with all local, regional, national, and international regulations.[1]
-
Waste Collection: All waste materials, including spilled substance absorbed with inert material and contaminated disposable PPE (gloves, etc.), should be collected in a designated, properly labeled, and sealed container.
-
Waste Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Do not dispose of phosphatidylserine down the drain or in regular trash.[2]
-
Decontamination of Reusable Equipment: Any reusable equipment that has come into contact with phosphatidylserine should be thoroughly decontaminated before reuse.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
